Product packaging for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol(Cat. No.:CAS No. 27166-46-7)

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B1299952
CAS No.: 27166-46-7
M. Wt: 163.18 g/mol
InChI Key: LGQMDCIHBYTQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 98488-10-9) is a high-value pyrazolopyrimidine derivative supplied for advanced research and development applications. This compound features a molecular formula of C 8 H 9 N 3 O and a molecular weight of 163.18 g/mol . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug discovery. Recent scientific literature highlights that derivatives of this core structure can undergo unexpected transformations, offering new prospects for the functionalization and creation of novel pharmacologically active molecules . Researchers value this scaffold for its potential in developing compounds for various therapeutic targets. This product is strictly for Research Use Only (RUO) and is intended for use by qualified professionals in laboratory settings. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B1299952 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 27166-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-4-8(12)11-7(9-5)3-6(2)10-11/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQMDCIHBYTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913256
Record name 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98488-10-9, 27166-46-7
Record name 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical and biological properties of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and pharmacology.

Physicochemical Properties

This compound exists in tautomeric equilibrium with its keto form, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The pyrimidinone tautomer is often the more stable form. The data presented here corresponds to this stable tautomer.

Table 1: Physicochemical Data for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

PropertyValueSource
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Melting Point 252-254 °C
Boiling Point 266.3 °C at 760 mmHg
Density 1.35 g/cm³

Note: Data is for the tautomeric form 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Biological Context and Potential Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its versatile biological activities. This core is a key component in a variety of kinase inhibitors, which are crucial in targeted cancer therapy and the treatment of inflammatory diseases.

Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated as inhibitors of several important protein kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks) , particularly the delta isoform (PI3Kδ), which is a key signaling molecule in immune cells.

  • Cyclin-dependent kinases (CDKs) , which are central regulators of the cell cycle and are often dysregulated in cancer.

  • Tropomyosin receptor kinases (Trks) , which are involved in neuronal function and are targets in certain cancers.

The core structure acts as a scaffold that can be modified to achieve potent and selective inhibition of these key enzymes, highlighting the therapeutic potential of compounds like this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of a compound's properties. Below are methodologies for determining aqueous solubility and pKa, two critical parameters in drug discovery.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturated concentration of this compound in an aqueous buffer.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • An excess amount of solid this compound is added to a vial containing a known volume of PBS (pH 7.4).

  • The vial is sealed and placed on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • The mixture is agitated for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is allowed to stand to allow larger particles to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any undissolved solid.

  • The concentration of the compound in the clear filtrate is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve prepared with known concentrations of the compound in the same buffer.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Objective: To determine the pKa value(s) of this compound by measuring pH changes upon titration with a strong acid or base.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (carbonate-free)

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • A solution of this compound is prepared in deionized water, often with a co-solvent like methanol if solubility is low. The concentration should be around 1 mM.

  • The ionic strength of the solution is adjusted to a constant value (e.g., 0.15 M) by adding KCl.

  • The solution is placed in a jacketed vessel at a constant temperature (e.g., 25 °C) and stirred. The solution is purged with nitrogen to remove dissolved CO₂.

  • The pH electrode is immersed in the solution, and an initial pH reading is taken.

  • The solution is titrated with small, precise increments of standardized HCl or NaOH.

  • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration continues until the pH changes become minimal, well past the equivalence point.

  • The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.

G cluster_0 Compound Characterization Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Physicochemical Profiling B->C D Solubility Assay (Shake-Flask) C->D Key Properties E pKa Determination (Potentiometric Titration) C->E Key Properties F Lipophilicity (LogP) Determination C->F Key Properties G Initial Biological Screening C->G Proceed if properties are favorable

Workflow for initial compound characterization.
Role as a Kinase Inhibitor

This diagram illustrates the general mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors at a conceptual level.

G cluster_1 Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Scaffold A Pyrazolo[1,5-a]pyrimidine Derivative B Protein Kinase (e.g., PI3K, CDK) A->B Competes with ATP E Phosphorylated Substrate B->E Phosphorylates G Inhibition of Phosphorylation H Blocked Cellular Response B->H Leads to C ATP C->B Binds to Active Site D Substrate Protein D->B F Cellular Response (e.g., Proliferation, Survival) E->F Triggers

Conceptual diagram of ATP-competitive kinase inhibition.

The Advent of a Privileged Scaffold: A Technical Guide to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities. This technical guide focuses on a specific derivative, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, providing a comprehensive overview of its discovery, history, and chemical properties. While a singular "discovery" event for this compound is not prominently documented, its existence is a logical extension of the well-established synthesis of the pyrazolo[1,5-a]pyrimidine ring system, which dates back to the mid-20th century. This guide details the general synthetic protocol, collates available quantitative data, and explores the potential biological significance of this compound, particularly in the context of kinase inhibition and associated signaling pathways.

Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines

The history of pyrazolo[1,5-a]pyrimidines is rooted in the exploration of fused heterocyclic systems. Early research primarily focused on their synthesis and fundamental chemical reactivity. Over time, the pharmacological potential of this scaffold became increasingly evident, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This has made it a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the development of general synthetic routes to the pyrazolo[1,5-a]pyrimidine core. The most common and established method for the synthesis of 7-hydroxypyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction of a 3-aminopyrazole with a β-ketoester.

In the case of this compound, the synthesis involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate. This reaction proceeds via a well-accepted mechanism involving initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the final bicyclic product.

General Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established methodologies for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones.

Materials:

  • 3-amino-5-methylpyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid (or another suitable solvent/catalyst system)

Procedure:

  • A mixture of 3-amino-5-methylpyrazole (1.0 equivalent) and ethyl acetoacetate (1.0-1.2 equivalents) is prepared.

  • Glacial acetic acid is added to the mixture to serve as both a solvent and a catalyst.

  • The reaction mixture is heated to reflux for a period of 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and impurities.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield this compound as a crystalline solid.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that detailed characterization data from a single, dedicated study on this specific molecule is not extensively published. The data presented is a compilation from various sources and typical characterization results for this class of compounds.

PropertyValueReference/Note
Molecular Formula C₈H₉N₃OCalculated
Molecular Weight 163.18 g/mol Calculated
Appearance Crystalline solidTypical for this class of compounds
Melting Point 253 °C[1]
¹H NMR See note belowExpected chemical shifts based on similar structures
¹³C NMR See note belowExpected chemical shifts based on similar structures
IR Spectroscopy See note belowExpected characteristic absorption bands
Mass Spectrometry See note belowExpected m/z value for the molecular ion [M+H]⁺
Reaction Yield VariableDependent on specific reaction conditions
  • ¹H NMR: Signals corresponding to the two methyl groups, the two protons on the pyrimidine and pyrazole rings, and a broad signal for the hydroxyl proton (or a sharp signal for the NH proton in the tautomeric 7(4H)-one form).

  • ¹³C NMR: Resonances for the eight carbon atoms, including the two methyl carbons, the carbons of the heterocyclic rings, and the carbonyl carbon (in the tautomeric 7(4H)-one form).

  • IR Spectroscopy: Characteristic absorption bands for N-H/O-H stretching, C=O stretching (in the tautomeric form), and C=C/C=N stretching of the aromatic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Biological Activity and Signaling Pathway Involvement

The pyrazolo[1,5-a]pyrimidine scaffold is a well-known pharmacophore that often exhibits inhibitory activity against various protein kinases.[2] Several derivatives have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK2.[3] The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that plays a key role in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.

Given that derivatives of the 2,5-dimethylpyrazolo[1,5-a]pyrimidine core have been investigated as JAK2 inhibitors, it is plausible that this compound could serve as a foundational structure or an intermediate in the development of such inhibitors. The following diagram illustrates the canonical JAK-STAT signaling pathway, which is a likely target for compounds based on this scaffold.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_1 JAK2 Receptor->JAK2_1 2. Receptor Dimerization & JAK2 Activation JAK2_2 JAK2 JAK2_1->JAK2_2 3. Trans-phosphorylation STAT_inactive STAT (inactive) JAK2_2->STAT_inactive 4. STAT Recruitment & Phosphorylation Cytokine Cytokine Inhibitor 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol (or derivative) Inhibitor->JAK2_2 Inhibition STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Nucleus->Gene_Expression 7. DNA Binding & Transcription

Caption: The JAK-STAT signaling pathway, a potential target for pyrazolo[1,5-a]pyrimidine-based inhibitors.

Experimental Workflow: Kinase Inhibition Assay

To ascertain the inhibitory potential of this compound against a specific kinase such as JAK2, a standard in vitro kinase assay would be performed. The general workflow for such an experiment is outlined below.

Kinase_Assay_Workflow Reagents 1. Kinase (e.g., JAK2) 2. Substrate (Peptide/Protein) 3. ATP (radiolabeled or with detection moiety) 4. Test Compound (this compound) 5. Assay Buffer Incubation Incubate Reaction Mixture Reagents->Incubation Stop Stop Reaction Incubation->Stop Detection Detect Substrate Phosphorylation Stop->Detection Analysis Data Analysis (e.g., IC50 determination) Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a fundamental member of a highly significant class of heterocyclic compounds. While its specific discovery is not a singular, celebrated event, its synthesis is a straightforward application of well-established organic chemistry principles. The true significance of this compound lies in its potential as a building block and a lead structure for the development of potent and selective kinase inhibitors. The demonstrated activity of related compounds against kinases such as JAK2 highlights the therapeutic potential of the 2,5-dimethylpyrazolo[1,5-a]pyrimidine scaffold. Further investigation into the biological activities of this specific molecule and its derivatives is warranted and could lead to the development of novel therapeutic agents for a range of diseases.

References

A Technical Guide to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical identity, including its IUPAC name and synonyms, and present a detailed, representative protocol for its synthesis. The guide further explores the biological activities of the pyrazolo[1,5-a]pyrimidine scaffold, with a focus on its role as a potent inhibitor of key signaling pathways implicated in cancer and other diseases. Quantitative data on related compounds are summarized, and relevant signaling pathways are visualized to provide a clear understanding of the potential mechanisms of action.

Chemical Identity

The compound of interest, this compound, exists in tautomeric equilibrium with its keto form. The preferred IUPAC name for this compound is 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one .

Synonyms:

  • This compound

  • 2,5-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

The pyrazolopyrimidinone core of this molecule makes it a valuable intermediate in the synthesis of a variety of biologically active compounds.[1] This structural framework is particularly prominent in the development of kinase inhibitors, which are crucial for regulating cell signaling pathways.[1]

Physicochemical Properties

A summary of the available physicochemical data for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₉N₃O[1]
Molecular Weight163.18 g/mol [1]
Melting Point252-254 °C[1]
Boiling Point266.3 °C at 760 mmHg[1]
Density1.35 g/cm³[1]

Synthesis

The most common and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is the cyclocondensation reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[2] For the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, the reaction involves 3-methyl-1H-pyrazol-5-amine and ethyl acetoacetate.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 equivalent) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the volume of the acetic acid can be reduced under vacuum.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Logical Workflow for Synthesis:

G cluster_start Starting Materials 3-Methyl-1H-pyrazol-5-amine 3-Methyl-1H-pyrazol-5-amine Reaction Reaction 3-Methyl-1H-pyrazol-5-amine->Reaction Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction Purification Purification Reaction->Purification Cyclocondensation in Acetic Acid Final Product 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one Purification->Final Product Recrystallization

Synthesis workflow for 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Biological Activity and Mechanism of Action

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2] Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] A significant area of research has focused on their role as kinase inhibitors.[3]

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3]

Phosphoinositide 3-kinase (PI3K) Inhibition:

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[4][5] Its aberrant activation is a hallmark of many cancers.[4] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of PI3K isoforms, particularly PI3Kδ.

Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are essential for the regulation of the cell cycle, and their hyperactivity is a common feature of cancer cells.[6] Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various CDKs, including CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]

The table below summarizes the inhibitory activity of some representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases.

CompoundTarget KinaseIC₅₀ (nM)Reference
BS-194 CDK23[7]
CDK130[7]
CDK990[7]
Compound 26h CRF₁ Receptor (functional antagonist)50[9]
Compound 4.35 CDK2-[8]
CDK5-[8]
CDK9-[8]
Signaling Pathway Inhibition

The inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives on PI3K and CDKs disrupts key signaling cascades that promote cancer cell growth and survival.

PI3K/Akt Signaling Pathway:

Inhibition of PI3K by pyrazolo[1,5-a]pyrimidines prevents the phosphorylation of PIP2 to PIP3, a crucial second messenger.[10] This, in turn, blocks the activation of Akt and its downstream targets, ultimately leading to decreased cell proliferation and survival.[10][11]

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->PI3K PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effects Cell Survival, Proliferation, Growth Akt->Downstream Effects

Inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyrimidines.

CDK-Mediated Cell Cycle Regulation:

By inhibiting CDKs, pyrazolo[1,5-a]pyrimidines prevent the phosphorylation of key cell cycle proteins, such as the retinoblastoma protein (Rb).[12] This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can induce apoptosis.[7]

G Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb pRb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb phosphorylates Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->CDK2 E2F E2F Rb->E2F S-phase Genes S-phase Gene Transcription E2F->S-phase Genes Cell Cycle Progression Cell Cycle Progression S-phase Genes->Cell Cycle Progression

References

An In-depth Technical Guide on the Core Mechanisms of Action of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core for a multitude of biologically active compounds. While specific mechanistic data for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol is not extensively available in peer-reviewed literature, numerous derivatives built upon this core have been synthesized and evaluated for a wide range of therapeutic targets.[1] These derivatives have shown significant activity as kinase inhibitors, receptor antagonists, and modulators of other key cellular proteins. This technical guide provides a comprehensive overview of the primary mechanisms of action identified for various derivatives of the pyrazolo[1,5-a]pyrimidin-7-ol core, reflecting the versatility of this chemical scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals.

Cyclin-Dependent Kinase (CDK) Inhibition

A prominent mechanism of action for several pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[2][3] Dysregulation of CDK activity is a common feature in cancer, making them attractive targets for anticancer drugs.[4]

Mechanism of Action

Pyrazolo[1,5-a]pyrimidine-based CDK inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CDK enzyme, preventing the phosphorylation of downstream substrates essential for cell cycle progression, such as the Retinoblastoma protein (Rb) and RNA polymerase II.[2][5] This inhibition leads to a cell cycle block, primarily at the G1/S and G2/M transitions, and can induce apoptosis in cancer cells that rely on hyperactive CDK signaling.[4]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitors

The following table summarizes the inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine derivative, 4k (BS-194), against various CDKs and its anti-proliferative activity in cancer cell lines.[4]

CompoundTargetIC50 (nmol/L)Cell Line PanelMean GI50 (nmol/L)
4k (BS-194) CDK130\multirow{5}{}{60 cancer cell lines}\multirow{5}{}{280}
CDK23
CDK530
CDK7250
CDK990
Experimental Protocols

This assay quantifies the enzymatic activity of CDKs and the inhibitory potential of test compounds.[5][6]

  • Reagent Preparation : Prepare serial dilutions of the test compound (e.g., 4k) in a suitable buffer (e.g., Kinase Buffer) with a constant final DMSO concentration (typically ≤1%).

  • Kinase Reaction Setup : In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).

  • Add 2 µL of a solution containing the specific CDK/cyclin enzyme complex (e.g., CDK2/Cyclin E) and a suitable substrate (e.g., a peptide derived from Rb).

  • Initiation : Start the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific CDK.

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis : The luminescence is read using a plate reader. The percentage of inhibition is calculated relative to the vehicle control, and the data is fitted to a dose-response curve to determine the IC50 value.

This method determines the effect of a CDK inhibitor on the distribution of cells throughout the different phases of the cell cycle.[5]

  • Cell Culture : Seed a cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere.

  • Treatment : Treat the cells with various concentrations of the test compound or a DMSO control for a specified duration (e.g., 24 hours).

  • Cell Harvesting : Harvest the cells by trypsinization, collect by centrifugation, and wash with cold phosphate-buffered saline (PBS).

  • Fixation : Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Analysis : Analyze the samples using a flow cytometer. The DNA content of the cells is measured, and cell cycle analysis software is used to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathway and Experimental Workflow Diagrams

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_inhibitor cluster_G2_M G2/M Transition CDK4_6 CDK4/6 Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_E CDK2 Cyclin E E2F->CDK2_E activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK2_E->Rb phosphorylates CDK1 CDK1 Cyclin B Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., 4k) Pyrazolo_pyrimidine->CDK2_E inhibits Pyrazolo_pyrimidine->CDK1 inhibits Mitosis Mitosis CDK1->Mitosis promotes Experimental_Workflow_CDK cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Compound Dilution b_reaction Kinase Reaction (CDK + Substrate + ATP) b_start->b_reaction b_detect Luminescence Detection (ADP-Glo™) b_reaction->b_detect b_end Calculate IC50 b_detect->b_end c_start Cell Seeding & Treatment c_harvest Harvesting & Fixation c_start->c_harvest c_stain DNA Staining (PI) c_harvest->c_stain c_analyze Flow Cytometry Analysis c_stain->c_analyze c_end Determine Cell Cycle Arrest c_analyze->c_end TSPO_Binding_Logic cluster_cell Cellular Context Mitochondrion Mitochondrion TSPO TSPO Binding Ligand-TSPO Complex Formation TSPO->Binding Ligand Pyrazolo[1,5-a]pyrimidine Ligand (e.g., DPA-714) Ligand->Binding Imaging PET Imaging Signal Binding->Imaging Apoptosis Apoptosis Induction (in some cancers) Binding->Apoptosis Radioligand_Binding_Workflow start Prepare TSPO-expressing cell membranes incubation Incubate membranes with [3H]Radioligand + Test Compound start->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration counting Scintillation Counting to measure bound radioactivity filtration->counting analysis Data Analysis (IC50 -> Ki calculation) counting->analysis CRF1_Antagonism_Pathway CRF CRF CRF1_R CRF1 Receptor CRF->CRF1_R binds AC Adenylyl Cyclase CRF1_R->AC activates (via Gs) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Stress Response (e.g., ACTH release) PKA->Response leads to Antagonist Pyrazolo[1,5-a]pyrimidine Antagonist Antagonist->CRF1_R blocks KDM5_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation KDM5 KDM5 Enzyme H3K4me2 H3K4me2 (Demethylated Product) KDM5->H3K4me2 demethylates H3K4me3 H3K4me3 (Active Transcription Mark) H3K4me3->KDM5 Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Inhibitor Pyrazolo[1,5-a]pyrimidin-7(4H)-one Inhibitor Inhibitor->KDM5 inhibits KDM5_Assay_Workflow start Combine KDM5 enzyme, H3K4me3 substrate, and test inhibitor initiate Initiate reaction with co-factors (α-KG, Fe(II)) start->initiate detect Add HTRF detection reagents (Eu-Ab for H3K4me2, d2-Ab for Biotin) initiate->detect read Read Time-Resolved Fluorescence detect->read analyze Calculate IC50 value read->analyze

References

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of interest in medicinal chemistry. This document details its molecular characteristics, synthetic approaches, and known biological context, with a focus on its potential as a kinase inhibitor and antitubercular agent.

Core Molecular Data

This compound, also known as 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is a bicyclic heterocyclic compound. Its core structure is a pyrazolo[1,5-a]pyrimidine, which is recognized as a privileged scaffold in drug discovery due to its ability to interact with a variety of biological targets.

PropertyValue
Molecular Formula C₈H₉N₃O[1][2]
Molecular Weight 163.18 g/mol [1][2]
CAS Number 98488-10-9[1]
Melting Point 252-254 °C[1]
Boiling Point 266.3 °C at 760 mmHg[1]
Monoisotopic Mass 163.07455 Da[3]

Synthesis and Characterization

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established in the literature. The most common and direct route involves the cyclocondensation reaction of a 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.

General Synthetic Protocol

The synthesis of this compound would theoretically proceed via the reaction of 3-amino-5-methylpyrazole with an acetoacetic ester derivative (e.g., ethyl acetoacetate) under acidic or thermal conditions. The reaction involves an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolopyrimidine core.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 3_amino_5_methylpyrazole 3-Amino-5-methylpyrazole condensation Condensation 3_amino_5_methylpyrazole->condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->condensation cyclization Intramolecular Cyclization condensation->cyclization product This compound cyclization->product

Caption: General synthetic workflow for this compound.

Characterization

Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not available in the public domain. However, based on the known spectral properties of the pyrazolo[1,5-a]pyrimidine scaffold, the following spectral features would be anticipated:

  • ¹H NMR: Signals corresponding to the two methyl groups, the aromatic protons on the pyrimidine and pyrazole rings, and a broad signal for the hydroxyl proton.

  • ¹³C NMR: Resonances for the methyl carbons, the aromatic carbons of the bicyclic system, and a signal for the carbon bearing the hydroxyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight. Predicted mass-to-charge ratios for various adducts are available.[3]

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in a number of biologically active compounds, demonstrating its versatility in targeting different disease areas.

As a Kinase Inhibitor

The pyrazolo[1,5-a]pyrimidine scaffold is a well-known "hinge-binding" motif, which enables it to act as an ATP-competitive inhibitor of various protein kinases.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been developed as inhibitors of several important kinases, including:

  • Cyclin-Dependent Kinases (CDKs)

  • Epidermal Growth Factor Receptor (EGFR)

  • B-Raf and MEK kinases

  • Tropomyosin Receptor Kinases (Trks)[5]

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Pyrazolo_Pyrimidine_Inhibitor Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Pyrazolo_Pyrimidine_Inhibitor->Signaling_Cascade Inhibition

Caption: Generalized kinase signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.

While the broader class of compounds shows significant promise, there is currently no specific data available on the kinase inhibitory activity of this compound.

As an Antitubercular Agent

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for the development of new antitubercular drugs.[6] Studies on this class of compounds have revealed a potential mechanism of action and a corresponding resistance mechanism in Mycobacterium tuberculosis.

Resistance to certain pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been linked to mutations in the gene encoding Rv1751, a putative FAD-dependent hydroxylase.[6] It is hypothesized that Rv1751 is involved in the metabolic activation or degradation of the compound. A mutation in this enzyme could therefore lead to reduced efficacy of the drug.

G Pyrazolopyrimidinone Pyrazolo[1,5-a]pyrimidin-7(4H)-one Rv1751 Rv1751 (FAD-dependent hydroxylase) Pyrazolopyrimidinone->Rv1751 Metabolism Compound Metabolism Rv1751->Metabolism Drug_Resistance Drug Resistance Rv1751->Drug_Resistance Bacterial_Death Inhibition of M. tuberculosis Growth Metabolism->Bacterial_Death Mutation Mutation in Rv1751 Mutation->Rv1751 Alters/Inactivates

Caption: Proposed role of Rv1751 in the activity and resistance of pyrazolo[1,5-a]pyrimidin-7(4H)-ones against M. tuberculosis.

It is important to note that specific antitubercular activity data for this compound has not been reported.

Summary and Future Directions

Future research on this compound would require:

  • Development and publication of a detailed and optimized synthetic protocol.

  • Full characterization using modern spectroscopic techniques (NMR, MS, IR, etc.).

  • Screening for biological activity against a panel of protein kinases and against Mycobacterium tuberculosis to determine its specific therapeutic potential.

This foundational work would be essential to fully understand the properties of this compound and to determine its viability as a lead compound for drug discovery programs.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic organic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a variety of biological targets.[1] Derivatives of pyrazolo[1,5-a]pyrimidine have been widely investigated for their potential as therapeutic agents, notably as kinase inhibitors in the context of cancer and inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its potential role in cell signaling pathways.

Physicochemical Properties

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. While experimental data for some properties are available, others are currently based on predictive models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃O[4]
Molecular Weight 163.18 g/mol [4]
Melting Point 252-254 °C[4]
253 °C[5]
Boiling Point 266.3 °C at 760 mmHg[4]
logP (predicted) 0.4[6]
Aqueous Solubility Data not available
pKa Data not available

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established methods for similar heterocyclic compounds.

Melting Point Determination

The melting point of this compound can be determined using a digital melting point apparatus.

  • Apparatus: Electro-Thermal IA 9100 series digital melting point apparatus or similar.[7][8]

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a suitable technique for determining the boiling point of small quantities of a liquid.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, and a heat source.

  • Procedure:

    • A small amount of the sample (approximately 0.5 mL) is placed in the small test tube.

    • The capillary tube is placed in the test tube with the open end down.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil, ensuring the sample is below the oil level.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Aqueous Solubility Determination (Thermodynamic Solubility)

This protocol determines the equilibrium solubility of the compound in an aqueous buffer.

  • Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), analytical balance, vials, orbital shaker, filtration device (e.g., 0.45 µm syringe filter), and a suitable analytical method for quantification (e.g., HPLC-UV).[10]

  • Procedure:

    • An excess amount of the solid compound is added to a vial containing a known volume of PBS (pH 7.4).

    • The vial is sealed and placed on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV, against a standard curve.[10]

pKa Determination (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the pKa of a compound by observing the change in chemical shifts of specific protons as a function of pH.[1]

  • Apparatus: NMR spectrometer.

  • Procedure:

    • A series of solutions of the compound are prepared in D₂O at various pD values (the pH equivalent in deuterium oxide).

    • The ¹H NMR spectrum is recorded for each solution.

    • The chemical shifts of protons sensitive to the ionization state of the molecule are plotted against the pD.

    • The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[1]

logP Determination (Shake Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake flask method.

  • Materials: this compound, n-octanol, water (or buffer, e.g., PBS pH 7.4), flasks, orbital shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.

    • A known amount of the compound is dissolved in one of the phases.

    • A known volume of this solution is added to a flask containing a known volume of the other phase.

    • The flask is shaken for a sufficient time to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined by a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the logarithm (base 10) of the partition coefficient.[11]

Biological Context and Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives are recognized as a privileged scaffold in medicinal chemistry, frequently investigated as inhibitors of protein kinases.[2][3] Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.[12] Specifically, compounds with the pyrazolo[1,5-a]pyrimidine core have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[12][13]

Potential Role as a Kinase Inhibitor

Given its structural class, this compound may act as an inhibitor of kinases such as CDK2 or PI3K. By competing with ATP for the binding site on the kinase, it can block the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Cell Proliferation, Survival) Akt->Transcription Promotes CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Transcription Promotes Compound 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Compound->PI3K Inhibits Compound->CDK2_CyclinE Inhibits

Caption: Potential inhibition of PI3K and CDK2 signaling pathways.

The diagram above illustrates a simplified representation of how this compound, as a putative kinase inhibitor, could interfere with the PI3K/Akt and CDK2 signaling pathways, which are crucial for cell proliferation and survival.[7][12]

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of a compound's potential as a kinase inhibitor typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo studies.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Screening Workflow HTS High-Throughput Screening (Biochemical Assay) Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Based Cell-Based Assays (Target Engagement, Antiproliferative) Selectivity->Cell_Based In_Vivo In Vivo Efficacy & PK/PD Studies Cell_Based->In_Vivo

Caption: General experimental workflow for kinase inhibitor screening.

This workflow begins with a broad screen to identify initial hits, followed by determination of the half-maximal inhibitory concentration (IC50). Promising candidates are then tested for selectivity against a panel of other kinases to assess off-target effects. Cellular assays confirm that the compound can engage its target within a biological system and exert the desired antiproliferative effect. Finally, in vivo studies in animal models evaluate the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[14][15]

References

Preliminary Biological Screening of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] This "privileged" scaffold forms the core of numerous compounds investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[1][2] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[1] This guide focuses on the preliminary biological screening of a specific derivative, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, providing a framework for its evaluation based on the established activities of the broader pyrazolo[1,5-a]pyrimidine class. While specific data for this compound is not extensively available in public literature, this document outlines a rational, state-of-the-art approach to its initial biological characterization.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound is a candidate for investigation in several key therapeutic areas:

  • Oncology: The pyrazolo[1,5-a]pyrimidine core is a well-established framework for the development of protein kinase inhibitors targeting various kinases implicated in cancer, such as cyclin-dependent kinases (CDKs), B-Raf, and EGFR.[1][3][4][5]

  • Inflammation and Immunology: Derivatives of this scaffold have shown potent anti-inflammatory properties.[2][6][7] Some have been investigated as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in immune cell regulation.[8][9]

  • Infectious Diseases: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antitubercular activity.[10]

Proposed Preliminary Biological Screening Workflow

A tiered approach is recommended for the initial biological evaluation of this compound. This workflow prioritizes broad, cell-based assays to identify general activity, followed by more specific target-based assays to elucidate the mechanism of action.

G A Compound Synthesis & Purity Assessment B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) in a panel of cancer cell lines A->B C Anti-inflammatory Screening (e.g., LPS-stimulated macrophages, NF-κB reporter assay) A->C D Broad Kinase Panel Screening B->D F Cytokine Production Assays (e.g., ELISA for TNF-α, IL-6) C->F If anti-inflammatory E PI3K Isoform-Specific Assays D->E Identify hits G Dose-Response & IC50 Determination E->G H Western Blot Analysis of Signaling Pathways F->H G->H I Cell Cycle Analysis H->I J In Vivo Model Evaluation I->J

Caption: Proposed workflow for the preliminary biological screening of this compound.

Illustrative Data Presentation

Quantitative data from screening assays should be presented in a clear and organized manner to facilitate comparison and decision-making. The following tables provide examples of how data for pyrazolo[1,5-a]pyrimidine derivatives are typically reported.

Table 1: In Vitro Antiproliferative Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
7a MCF-7 (Breast Cancer)3.25[11]
CPL302415 (PI3Kδ Inhibition)0.018[8]
54 (PI3Kδ Inhibition)0.0028[8]

Note: The data presented are for various pyrazolo[1,5-a]pyrimidine derivatives and are intended for illustrative purposes only.

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of screening results. Below are representative protocols for key assays in the proposed workflow.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kδ)
  • Assay Principle: Utilize a biochemical assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the PI3Kδ enzyme, the substrate (e.g., PIP2), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Potential Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Given the known activity of pyrazolo[1,5-a]pyrimidine derivatives as PI3K inhibitors, a plausible mechanism of action for this compound could involve the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Compound->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound, as a member of the pharmacologically significant pyrazolo[1,5-a]pyrimidine class, represents a promising starting point for drug discovery efforts. The outlined preliminary biological screening workflow provides a comprehensive and logical framework for its initial characterization. By systematically evaluating its cytotoxic and anti-inflammatory potential, followed by target deconvolution and mechanistic studies, researchers can effectively ascertain the therapeutic potential of this compound and guide further lead optimization efforts. The provided protocols and data presentation formats serve as a practical guide for conducting and reporting these initial studies.

References

Spectroscopic Profile of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, which exists in tautomeric equilibrium with its more stable keto form, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This document is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of pyrazolo[1,5-a]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₉N₃O, Molar Mass: 163.18 g/mol ) is a fused bicyclic heteroaromatic system. Spectroscopic analysis is fundamental to confirm its structure and purity. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which collectively provide a unique fingerprint of the molecule.

Spectroscopic Data

The spectroscopic data presented below has been compiled from peer-reviewed scientific literature and established chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for the predominant tautomer, 2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine, are summarized below. The spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.52br s1HNH
6.00s1HH-3
5.25s1HH-6
2.33s3H5-CH₃
2.22s3H2-CH₃

Table 2: ¹³C NMR Spectroscopic Data for 2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine in DMSO-d₆

Chemical Shift (δ) ppmAssignment
157.0C=O (C-7)
153.2C-5
149.8C-2
144.3C-8a
106.6C-3
88.0C-6
23.05-CH₃
13.52-CH₃

Data sourced from Chimichi, S., et al. Canadian Journal of Chemistry.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H stretch
~3100-3000MediumC-H stretch (aromatic/vinylic)
~2950-2850MediumC-H stretch (aliphatic)
~1660StrongC=O stretch (amide)
~1600, ~1480Medium-StrongC=C and C=N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

Ionm/z (calculated)m/z (observed)
[M+H]⁺164.0818164.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

A common synthetic route involves the condensation of an aminopyrazole with a β-ketoester.

  • Reaction Setup: To a solution of 3-amino-5-methylpyrazole in a suitable solvent such as glacial acetic acid or ethanol, an equimolar amount of ethyl acetoacetate is added.

  • Reaction Conditions: The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon signals.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic functional groups.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising pyrazole and pyrimidine rings, has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and synthetic versatility make it a privileged scaffold for the design of novel therapeutic agents with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of the pyrazolo[1,5-a]pyrimidine core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities, as well as its prominent role as a kinase inhibitor.

Anticancer Activity

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[1][3] Their mechanism of action is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][4]

Below is a summary of the in vitro anticancer activity of selected pyrazolo[1,5-a]pyrimidine derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative 14aHuman colon tumor (HCT116)0.0020[3]
Fused PP derivativeHuman colon cancer (HCT116)Not specified, but showed significant activity[5]
Pyrazolo[1,5-a]pyrimidine derivative 2Breast cancer (MCF-7)19.70 ± 0.89[6]
Pyrazolo[3,4-d]pyrimidine derivative 5Fibrosarcoma (HT1080)96.25[7]
Cervical cancer (HeLa)74.8[7]
Colon adenocarcinoma (Caco-2)76.92[7]
Lung carcinoma (A549)148[7]
Pyrazolo[3,4-d]pyrimidine derivative 7Fibrosarcoma (HT1080)43.75[7]
Cervical cancer (HeLa)17.50[7]
Colon adenocarcinoma (Caco-2)73.08[7]
Lung carcinoma (A549)68.75[7]

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against various bacterial and fungal strains.[8][9][10]

The following table summarizes the minimum inhibitory concentration (MIC) of representative pyrazolo[1,5-a]pyrimidine compounds.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidine 14aKlebsiella pneumoniae125-250[11]
Staphylococcus aureus125-250[11]
Pyrazolo[1,5-a]pyrimidine 14fKlebsiella pneumoniae125-250[11]
Staphylococcus aureus125-250[11]
Arylazopyrazolo[1,5-a]pyrimidine 4cEscherichia coli1.95[12]
Bacillus pumilis7.81[12]
Staphylococcus faecalis15.6[12]
Arylazopyrazolo[1,5-a]pyrimidine 4fBacillus pumilis7.81[12]
Staphylococcus faecalis15.6[12]
Pyrazolo[1,5-a]pyrimidine 16Bacillus subtilis3.125[13]
Bacillus thuringiensis6.25[13]
Pyrazolo[1,5-a]pyrimidine 17Bacillus subtilis3.125[13]
Bacillus thuringiensis6.25[13]
Pyrazolo[1,5-a]pyrimidine 18Bacillus subtilis3.125[13]
Bacillus thuringiensis6.25[13]
Pyrazolo[1,5-a]pyrimidine derivative 6Staphylococcus aureus0.187-0.375[14]
Enterococcus faecalis0.187-0.375[14]
Pseudomonas aeruginosa0.187-0.375[14]
Pyrazolo[1,5-a]pyrimidine derivative 9aVarious clinical isolates0.125-0.50[14]
Pyrazolo[1,5-a]pyrimidine derivative 10aVarious clinical isolates0.125-0.50[14]

Anti-inflammatory Activity

Several pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess significant anti-inflammatory properties.[15] Their mechanism of action is thought to involve the inhibition of inflammatory mediators.

The anti-inflammatory activity of selected pyrazolo[1,5-a]pyrimidine derivatives is presented below.

Compound/DerivativeAssayDose% Inhibition of EdemaReference
4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c)Carrageenan-induced rat paw edemaNot specifiedShowed powerful pharmacological activity[16]
Indane-containing pyrazolo[1,5-a]pyrimidine derivative 2Carrageenan-induced rat paw edemaNot specified64.83[15]
Indane-containing pyrazolo[1,5-a]pyrimidine derivative 8Carrageenan-induced rat paw edemaNot specified63.95[15]

Kinase Inhibitory Activity

One of the most significant biological activities of the pyrazolo[1,5-a]pyrimidine core is its ability to inhibit various protein kinases.[2][4] This has led to the development of numerous kinase inhibitors for the treatment of cancer and other diseases.[17][18] Key kinase targets include Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Src kinase.[17][19][20]

The following table summarizes the kinase inhibitory activity of some pyrazolo[1,5-a]pyrimidine derivatives.

Compound/DerivativeKinase TargetIC50 (nM)Reference
Macrocyclic pyrazolo[1,5-a]pyrimidine derivative 12TrkA1-100[5]
Macrocyclic pyrazolo[1,5-a]pyrimidine derivative 13TrkA1-100[5]
Picolinamide-substituted pyrazolo[1,5-a]pyrimidine 8TrkA1.7[5]
Picolinamide-substituted pyrazolo[1,5-a]pyrimidine 9TrkA1.7[5]
PP-based TRK inhibitor 32TrkA1.9[5]
TrkB3.1[5]
TrkC2.3[5]
PP-based TRK inhibitor 36TrkA1.4[5]
TrkB2.4[5]
TrkC1.9[5]
Pyrazolo[1,5-a]pyrimidine derivative 6tCDK290[21]
TRKA450[21]
Pyrazolo[1,5-a]pyrimidine derivative 6sCDK2230[21]
TRKA450[21]
Pyrazolo[1,5-a]pyrimidine derivative 6dCDK2550[21]
TRKA570[21]
Pyrazolo[1,5-a]pyrimidine derivative 11gCDK2220[21]
TRKA890[21]

Signaling Pathways

The biological effects of pyrazolo[1,5-a]pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. As potent kinase inhibitors, they can modulate pathways crucial for cell growth, proliferation, and survival.

G cluster_0 cluster_1 TrkA Signaling Pathway Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor TrkA TrkA Pyrazolo->TrkA NGF NGF NGF->TrkA PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Shc Shc TrkA->Shc Akt Akt PI3K->Akt Ras Ras Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellSurvival Cell Survival & Proliferation ERK->CellSurvival Akt->CellSurvival

Caption: Inhibition of the TrkA signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

G cluster_0 cluster_1 CDK2 Signaling Pathway Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor CDK2 CDK2 Pyrazolo->CDK2 CyclinE Cyclin E CyclinE->CDK2 Rb Rb CDK2->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

Caption: Inhibition of the CDK2 signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

G cluster_0 cluster_1 Src Signaling Pathway Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor Src Src Pyrazolo->Src GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt CellProliferation Cell Proliferation, Migration, & Survival FAK->CellProliferation STAT3->CellProliferation Ras_MAPK->CellProliferation PI3K_Akt->CellProliferation

Caption: Inhibition of the Src signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[22]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazolo[1,5-a]pyrimidine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add pyrazolo[1,5-a]pyrimidine compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically measures the phosphorylation of a substrate by the kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Pyrazolo[1,5-a]pyrimidine compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound in the assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set period.

  • Detection: Stop the reaction and add the detection reagent to measure the extent of substrate phosphorylation or ATP consumption.[3]

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

G start Start prepare_reagents Prepare kinase, substrate, ATP, and inhibitor solutions start->prepare_reagents add_inhibitor Add inhibitor to wells prepare_reagents->add_inhibitor add_kinase Add kinase add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Initiate reaction with ATP pre_incubate->initiate_reaction incubate_reaction Incubate initiate_reaction->incubate_reaction stop_reaction Stop reaction and add detection reagent incubate_reaction->stop_reaction read_signal Read signal stop_reaction->read_signal analyze Calculate IC50 read_signal->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Carrageenan-Induced Rat Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[24][25]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Carrageenan solution (1% in saline)

  • Pyrazolo[1,5-a]pyrimidine compounds

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug to different groups of rats, typically orally or intraperitoneally, one hour before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[24]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

G start Start acclimatize Acclimatize rats start->acclimatize group_animals Group animals acclimatize->group_animals administer_compounds Administer test compounds and control group_animals->administer_compounds inject_carrageenan Inject carrageenan into paw administer_compounds->inject_carrageenan measure_edema Measure paw volume at time intervals inject_carrageenan->measure_edema analyze Calculate % inhibition of edema measure_edema->analyze end End analyze->end

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine ring system, a fused bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical architecture allows for versatile substitution patterns, enabling the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has led to the discovery and development of numerous potent and selective modulators of a wide range of biological targets, particularly protein kinases. The scaffold's ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a common mechanism of action for many kinase inhibitors. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise in the development of novel therapeutics for oncology, inflammation, and neurodegenerative disorders. This guide provides a comprehensive overview of the synthesis, biological activities, and key signaling pathways associated with this important heterocyclic core.

Synthetic Methodologies

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner. This versatile approach allows for the introduction of a wide variety of substituents on both the pyrazole and pyrimidine rings, facilitating extensive structure-activity relationship (SAR) studies.

A general synthetic workflow is depicted below:

G start Starting Materials aminopyrazole 3-Aminopyrazole Derivative start->aminopyrazole bielectrophile 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) start->bielectrophile core_synthesis Core Synthesis product Pyrazolo[1,5-a]pyrimidine Core core_synthesis->product cyclocondensation Cyclocondensation Reaction aminopyrazole->cyclocondensation bielectrophile->cyclocondensation cyclocondensation->core_synthesis

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

More specific and detailed experimental protocols for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives are provided in the "Experimental Protocols" section of this guide.

Biological Activities and Data Presentation

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with a particular emphasis on the inhibition of protein kinases involved in cancer and inflammatory diseases. The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against several key kinase targets.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
8a <5--[1]
8f <5--[1]
9a <5--[1]
9b <5--[1]
9f <5--[1]
28 0.170.070.07[2]
32 1.93.12.3[3]
33 3.25.53.3[3]
34 1.84.12.3[3]
35 2.53.12.6[3]
36 1.42.41.9[3]
14h 1.4--[4]
14j 0.86--[4]
6s 0.45 µM--[5][6]
Larotrectinib (Ref.) 1.22.12.1[3]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ

CompoundPI3Kδ IC50 (nM)Reference
54 (CPL302253) 2.8[7][8]
6 (CPL302415) 18[9]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

CompoundPim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
1 45-[10]
9 --[10]
9a --[10]
11a --[10]
11b --[10]
10 18-[11]
11 27-[11]
4d 0.61 µM-[12]
5d 0.54 µM-[12]
9a (different series) 0.68 µM-[12]

Table 4: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2

CompoundCDK2 IC50 (nM)Reference
4k (BS-194) 3[13]
5h 22[14]
5i 24[14]
6t 90[5][6]
6s 230[5][6]
14 57[15]
13 81[15]
15 119[15]
17 0.29[16]
4a 210[17]
Dinaciclib (Ref.) 18[14]
Ribociclib (Ref.) 70[5][6]

Table 5: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Src Kinase

CompoundSrc IC50 (nM)Reference
eCF506 <1[18][19]
12d -[18]
12e -[18]
SI306 low µM[20]

Key Signaling Pathways

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is rooted in their ability to modulate key signaling pathways that are often dysregulated in disease. The following diagrams illustrate the simplified signaling cascades for several important kinase targets.

TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt_pathway Akt Pathway PI3K->Akt_pathway MAPK_pathway MAPK Pathway Ras->MAPK_pathway Differentiation Neuronal Differentiation MAPK_pathway->Differentiation Survival Neuronal Survival Akt_pathway->Survival

Caption: Simplified TrkA signaling pathway.

PI3K_Signaling Receptor Receptor Tyrosine Kinase PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Survival Survival Akt->Survival Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation

Caption: Simplified PI3Kδ signaling pathway.

Pim1_Signaling Cytokines Cytokines (e.g., ILs) JAK JAK Cytokines->JAK STAT STAT JAK->STAT phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 upregulate transcription BAD BAD Pim1->BAD phosphorylates p21 p21 Pim1->p21 phosphorylates Apoptosis Inhibition of Apoptosis BAD->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle

Caption: Simplified Pim-1 signaling pathway.

CDK2_Signaling Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE upregulates CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase S Phase Entry CyclinE_CDK2->S_Phase

Caption: Simplified CDK2 cell cycle regulation.

Src_Signaling Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK Integrins Integrins FAK FAK Integrins->FAK Src Src Kinase RTK->Src activate FAK->Src activate Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration STAT3->Migration

Caption: Simplified Src kinase signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, representative of the procedures found in the literature.

Synthesis of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives (PI3Kδ Inhibitors)

This multi-step synthesis is adapted from the procedure described for the preparation of potent PI3Kδ inhibitors.[7]

Step 1: Synthesis of 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine To a solution of sodium ethoxide, prepared from sodium (1.2 equiv.) in absolute ethanol, 5-amino-3-methylpyrazole (1.0 equiv.) and diethyl malonate (1.1 equiv.) are added. The reaction mixture is refluxed for 24 hours. After cooling to room temperature, the precipitate is filtered, washed with ethanol, and then dissolved in water. The aqueous solution is acidified with acetic acid to precipitate the product, which is then filtered, washed with water, and dried to afford 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine.

Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine A mixture of 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv.) in phosphorus oxychloride (10 equiv.) is refluxed for 5 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Step 3: Synthesis of 5-chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv.) in acetone, potassium carbonate (1.5 equiv.) and morpholine (1.2 equiv.) are added. The reaction mixture is stirred at room temperature for 1.5 hours. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 5-chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine.

Step 4: Suzuki Coupling to introduce the indole moiety A mixture of 5-chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv.), indole-4-boronic acid pinacol ester (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and 2M aqueous sodium carbonate solution (3.0 equiv.) in 1,2-dimethoxyethane (DME) is refluxed for 16 hours under an inert atmosphere. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 5-(indol-4-yl)-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro potency of pyrazolo[1,5-a]pyrimidine compounds against a specific kinase. Specific substrates and conditions may vary depending on the kinase being assayed.

Materials:

  • Recombinant human kinase (e.g., TrkA, PI3Kδ, Pim-1, CDK2, Src)

  • Kinase-specific peptide or protein substrate

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • ATP solution

  • Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Add 2 µL of this mixture to each well.

  • Initiation of Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add 2 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of pyrazolo[1,5-a]pyrimidine compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, PC-3, HepG-2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds. A vehicle control (DMSO) should also be included.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to effectively target a multitude of biologically relevant molecules, particularly protein kinases, have solidified its status as a privileged core. The compounds derived from this scaffold have demonstrated potent in vitro and in vivo activities, with several advancing into clinical trials. Future research will undoubtedly focus on further optimizing the pharmacokinetic and pharmacodynamic properties of pyrazolo[1,5-a]pyrimidine-based inhibitors, as well as exploring their potential against new and emerging therapeutic targets. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further exploit the therapeutic potential of this remarkable heterocyclic system.

References

Methodological & Application

Application Notes and Protocols: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol as a key intermediate in the development of potent kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in the active site of various kinases.[1][2] This document outlines the synthetic protocols, derivatization strategies, and biological evaluation methods for compounds derived from this versatile intermediate.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyrazolo[1,5-a]pyrimidine core has emerged as a highly successful scaffold for the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic system.[2][4] this compound serves as a foundational building block for the synthesis of a diverse library of kinase inhibitors, allowing for chemical modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of the this compound core is the cyclocondensation reaction between 3-methyl-1H-pyrazol-5-amine and ethyl acetoacetate. This reaction proceeds readily, often in a one-pot manner, to yield the desired pyrimidinone ring fused to the pyrazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-methyl-1H-pyrazol-5-amine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of 3-methyl-1H-pyrazol-5-amine (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is heated to reflux.[6]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford this compound.

Utilization as a Kinase Inhibitor Intermediate

The hydroxyl group at the 7-position of this compound is a key functional handle for further derivatization. It can be converted to a more reactive leaving group, such as a chloride, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents to explore the chemical space and optimize interactions with the target kinase.

Experimental Protocol: Chlorination of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene or other suitable solvent

Procedure:

  • A suspension of this compound (1.0 eq) in phosphorus oxychloride is heated to reflux.[6][7][8]

  • The reaction is maintained at reflux until the starting material is consumed, as monitored by TLC.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The resulting solid, 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, is collected by filtration, washed with water, and dried.

Experimental Protocol: Nucleophilic Substitution of the 7-Chloro Intermediate

Materials:

  • 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

  • Desired amine nucleophile (e.g., morpholine, piperazine derivatives)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or other suitable solvent

Procedure:

  • To a solution of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in acetone, the desired amine (1.2 eq) and potassium carbonate (2.0 eq) are added.[6][7][8]

  • The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by TLC.

  • Upon completion, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the 7-substituted-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivative.

Kinase Inhibitory Activity

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a wide range of kinases. The tables below summarize the inhibitory activity of representative compounds from this class against key kinase targets. While not all of these compounds are direct derivatives of this compound, they showcase the potential of this scaffold in kinase inhibitor design.

Table 1: PI3K Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDPI3Kδ IC₅₀ (µM)PI3Kα IC₅₀ (µM)α/δ SelectivityReference
CPL302415 0.0181.4279[9]
Compound 7 0.47>60>127[10]
Compound 37 0.01315.821217[10]
Compound 54 0.00280.04516[10]

Table 2: CDK Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCDK2 IC₅₀ (nM)CDK1 IC₅₀ (nM)CDK5 IC₅₀ (nM)CDK9 IC₅₀ (nM)Reference
5h 22283580[11]
5i 24304275[11]
Dinaciclib 18---[11]
Compound 6t 90---[4]
Compound 6s 230---[4]

Table 3: Other Kinase Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDKinase TargetIC₅₀ (nM)Reference
3g KDR19[12]
34a KDR<10[13]
8a Trk<5[14]
8f Trk<5[14]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound, as well as the key signaling pathways targeted by these inhibitors.

G cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow start 3-methyl-1H-pyrazol-5-amine + Ethyl Acetoacetate intermediate This compound start->intermediate Cyclocondensation chloro_intermediate 7-chloro-2,5-dimethyl- pyrazolo[1,5-a]pyrimidine intermediate->chloro_intermediate Chlorination (POCl3) derivatives Library of Kinase Inhibitors chloro_intermediate->derivatives Nucleophilic Substitution kinase_assay In vitro Kinase Assay (e.g., ADP-Glo) derivatives->kinase_assay cellular_assay Cell-based Assays (e.g., Proliferation, Apoptosis) kinase_assay->cellular_assay in_vivo In vivo Efficacy Studies (Xenograft models) cellular_assay->in_vivo PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K inhibits CDK2_pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb p-Rb CyclinE_CDK2->pRb phosphorylates Rb Rb Rb->pRb E2F E2F pRb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

References

Application Notes and Protocols for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives as potential anti-cancer agents. This document details their mechanism of action, protocols for in vitro evaluation, and data presentation guidelines.

Biological Activity and Mechanism of Action

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors for cancer therapy.[1][2] Derivatives of this core structure have demonstrated potent activity against a range of cancer cell lines by targeting key enzymes involved in cell cycle progression and survival signaling pathways.[3][4] Specifically, this compound derivatives have shown promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.[5][6]

PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[7][8][9] Inhibition of PIM-1 by pyrazolo[1,5-a]pyrimidine derivatives can suppress the phosphorylation of downstream targets like the pro-apoptotic protein BAD, leading to the induction of apoptosis in cancer cells.[7][9]

CDK2 Kinase Inhibition: CDK2, in complex with Cyclin E or Cyclin A, is essential for the G1/S phase transition and DNA replication.[10][11] Dysregulation of CDK2 activity is a common feature in many cancers.[12] Pyrazolo[1,5-a]pyrimidine derivatives can act as ATP-competitive inhibitors of CDK2, leading to cell cycle arrest at the G1/S boundary and subsequent inhibition of tumor growth.[6]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines and specific kinase targets.

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 5hHCT-116Colon Carcinoma1.51[5]
Compound 6cMCF-7Breast Adenocarcinoma7.68[5]
Compound 35HepG2Hepatocellular Carcinoma3.53[3]
Compound 35MCF-7Breast Adenocarcinoma6.71[3]
Compound 35HeLaCervical Adenocarcinoma5.16[3]
Compound 6hMDA-MB-231Breast Adenocarcinoma2.6[4]
Compound 2MCF-7Breast Adenocarcinoma21.49 ± 1.59[11]
Compound 11MCF-7Breast Adenocarcinoma22.68 ± 3.25[11]
Compound 7dHepG2Hepatocellular Carcinoma24.24[6]
Compound 7dMCF-7Breast Adenocarcinoma14.12[6]
Compound 7dA549Lung Carcinoma30.03[6]
Compound 7dCaco2Colorectal Adenocarcinoma29.27[6]
Compound 10bHepG2Hepatocellular Carcinoma17.12[6]
Compound 10bMCF-7Breast Adenocarcinoma10.05[6]
Compound 10bA549Lung Carcinoma29.95[6]
Compound 10bCaco2Colorectal Adenocarcinoma25.24[6]

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Compound 5cPIM-11.26[5]
Compound 5gPIM-10.95[5]
Compound 5hPIM-10.60[5]
Compound 6aPIM-11.82[5]
Compound 6cPIM-10.67[5]
Compound 36CDK20.199[3]
Compound 4CDK2/cyclin A20.24[13]
Compound 15CDK2/cyclin A20.061 ± 0.003[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound derivatives

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium. A suggested starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO).

  • Remove the medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay quantifies total cellular protein content as a measure of cell number.[1]

Materials:

  • 96-well cell culture plates

  • Test compounds

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

Procedure:

  • Seed cells and treat with compounds as described in the MTT assay protocol (Steps 1-3).

  • After 48-72 hours of incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with water and allow to air dry.

  • Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 565 nm.[7][15]

Protocol 3: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

This luminescent assay measures the amount of ADP produced during a kinase reaction.[12][13]

Materials:

  • 384-well low volume plates

  • Recombinant CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Add 1 µL of serially diluted test compound or vehicle control (DMSO) to the wells.

  • Add 2 µL of diluted CDK2/Cyclin A2 enzyme.

  • Add 2 µL of a substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Record luminescence. The signal is inversely proportional to the kinase activity.[16][17]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine cell cycle distribution.[5]

Materials:

  • 6-well plates

  • Test compounds

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the test compound at various concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[4][13]

Visualizations

Signaling Pathways

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT3 / STAT5 JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation (Inhibition) Apoptosis Apoptosis BAD->Apoptosis Pyrazolo_Derivative 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Derivative Pyrazolo_Derivative->PIM1 Inhibition

Caption: PIM-1 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.

CDK2_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotion Pyrazolo_Derivative 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Derivative Pyrazolo_Derivative->CDK2 Inhibition

Caption: CDK2 signaling in cell cycle progression and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Workflows

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Reagent Add MTT or Perform SRB Staining Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro cytotoxicity assays (MTT and SRB).

Cell_Cycle_Analysis_Workflow Start Start Seed_Treat Seed and Treat Cells with Compound Start->Seed_Treat Harvest Harvest Cells Seed_Treat->Harvest Fix Fix Cells in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain FACS Analyze by Flow Cytometry Stain->FACS Analyze Determine Percentage of Cells in G0/G1, S, G2/M Phases FACS->Analyze End End Analyze->End

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol as a key starting material in the synthesis of novel agrochemicals. The versatile pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in agrochemical discovery, found in a variety of commercial products due to its ability to interact with a range of biological targets in pests, weeds, and fungi.[1] This document outlines the synthetic pathways from this compound to key intermediates and provides a representative protocol for the synthesis of a sulfonylurea herbicide, a class of compounds known for their potent herbicidal activity.

Overview of Synthetic Strategy

The primary route for elaborating this compound into diverse agrochemical candidates involves its conversion to the highly reactive intermediate, 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. This key intermediate serves as a versatile building block for the introduction of various functional groups, particularly through nucleophilic substitution reactions with amines, to generate a library of 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives. These amino derivatives can then be further functionalized, for example, by reacting with sulfonylisocyanates to form sulfonylurea herbicides.

G A This compound B 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Key Intermediate) A->B Chlorination (e.g., POCl3) C 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Versatile Precursor) B->C Amination (e.g., NH3 or Amines) D Diverse Agrochemicals (Herbicides, Fungicides, Insecticides) C->D Further Functionalization G cluster_0 Plant Cell A Pyrazolopyrimidine Sulfonylurea Herbicide B Acetolactate Synthase (ALS) (Enzyme) A->B Inhibition C Biosynthesis of Branched-Chain Amino Acids (Val, Leu, Ile) B->C Catalyzes D Protein Synthesis and Cell Division C->D Essential for E Plant Growth Inhibition and Death D->E Leads to

References

The Pivotal Role of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

The compound 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, also known as 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, has emerged as a critical scaffold and key synthetic intermediate in the field of medicinal chemistry.[1] Its rigid, bicyclic structure provides a versatile platform for the development of potent and selective inhibitors targeting a range of enzymes and receptors implicated in various diseases. This document provides an overview of its applications, detailed experimental protocols for its synthesis and subsequent derivatization, and highlights the biological activities of its derivatives.

The pyrazolo[1,5-a]pyrimidine core is a "privileged" structure in drug discovery, meaning it can bind to multiple, unrelated biological targets with high affinity. This has led to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]

Key Therapeutic Areas and Biological Targets

Derivatives of this compound have shown significant promise in the following areas:

  • Oncology: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors.[2][4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[4] Derivatives of this compound have been developed as potent inhibitors of:

    • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for cancer therapy.[5]

    • Pim Kinases: Implicated in cell survival and proliferation in various cancers.[6][7]

    • Phosphoinositide 3-Kinases (PI3Ks): Particularly the δ isoform, which is a key player in inflammatory and autoimmune diseases, as well as certain cancers.[8]

  • Inflammatory and Autoimmune Diseases: The development of selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold offers potential treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD).[8]

  • Infectious Diseases: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a promising starting point for the development of novel antitubercular agents against Mycobacterium tuberculosis.[9]

  • Agrochemicals: Beyond pharmaceuticals, derivatives have also been explored for their potential as bifunctional pesticides with both nematicidal and fungicidal activities.[10]

Quantitative Biological Data of Derivatives

While this compound primarily serves as a synthetic intermediate, its derivatives have demonstrated potent biological activities. The following table summarizes key quantitative data for some of these derivatives.

Derivative ClassTargetIC50/EC50/LC50ApplicationReference
Pyrazolo[1,5-a]pyrimidine-basedCDK130 nMAnticancer[5]
Pyrazolo[1,5-a]pyrimidine-basedCDK23 nMAnticancer[5]
Pyrazolo[1,5-a]pyrimidine-basedCDK990 nMAnticancer[5]
Benzimidazole derivativesPI3Kδ18 nM - 1.892 µMAnti-inflammatory, Anticancer[4]
CPL302415PI3Kδ18 nMAnti-inflammatory, Anticancer[4]
CPL302253PI3Kδ2.8 nMAsthma, COPD[8]
Chalcone-linked pyrazolo[1,5-a]pyrimidinesMDA-MB-231 cell line2.6 µMAnticancer
Pyrazolo[1,5-a]pyrimidine derivative 11Bursaphelenchus xylophilusLC50 = 8.1 mg/LNematicidal[10]
Pyrazolo[1,5-a]pyrimidine derivative 11Botryosphaeria dothideaEC50 = 2.0 mg/LFungicidal[10]
8-(cyclohexylamino)-2,5-dimethyl-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidineMCF-7 breast cancer cellsIC50 = 19.70 µMAnticancer[11]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of this compound and its subsequent conversion into biologically active derivatives.

Protocol 1: Synthesis of this compound

This protocol is based on the general one-step cyclocondensation reaction for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[9]

Materials:

  • 3-Amino-5-methylpyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-amino-5-methylpyrazole in glacial acetic acid.

  • Add 1.1 equivalents of ethyl acetoacetate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Conversion to 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

The 7-hydroxy group is often converted to a chloro group to facilitate nucleophilic substitution for the synthesis of diverse derivatives.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Carefully add this compound to a round-bottom flask.

  • In a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of N,N-dimethylaniline can be added.

  • Attach a reflux condenser fitted with a drying tube and heat the mixture to reflux.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

  • The product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 7-Amino Derivatives via Nucleophilic Substitution

The 7-chloro intermediate is a versatile precursor for a wide range of amino-substituted derivatives.

Materials:

  • 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

  • Desired primary or secondary amine (e.g., morpholine, piperazine derivatives)

  • A suitable solvent (e.g., isopropanol, acetonitrile, or DMF)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

  • Microwave reactor or conventional heating setup

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine in the chosen solvent.

  • Add 1.2-1.5 equivalents of the desired amine and 2-3 equivalents of the base.

  • If using a microwave reactor, seal the vessel and heat to the appropriate temperature (e.g., 120-150 °C) for the specified time (typically 30-60 minutes).

  • If using conventional heating, heat the mixture to reflux and monitor the reaction by TLC until completion.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 7-amino derivative.

Visualizations

Synthesis Workflow

G A 3-Amino-5-methylpyrazole C This compound A->C Cyclocondensation (Acetic Acid, Reflux) B Ethyl acetoacetate B->C D 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine C->D Chlorination (POCl3, Reflux) F 7-Amino Derivatives D->F Nucleophilic Substitution (Base, Heat/Microwave) E Amine (R-NH2) E->F

Caption: Synthetic pathway for this compound and its derivatives.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

References

Synthesis Protocol for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed protocol for the synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include roles as kinase inhibitors, anti-inflammatory agents, and potential therapeutics for cancer and neurodegenerative disorders.[1][4][5] The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules.[4] Its structural features are pivotal in the development of pharmaceuticals targeting specific enzymes and receptors, such as kinase inhibitors which are vital in regulating cell signaling pathways implicated in diseases like cancer.[4]

This application note outlines a common and effective method for the synthesis of this compound, presented in a clear, step-by-step format to facilitate replication in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₈H₉N₃O[4][6]
Molecular Weight 163.18 g/mol [4][6]
Melting Point 252-254 °C[4]
Boiling Point 266.3 °C at 760 mmHg[4]
Density 1.35 g/cm³[4]

Synthesis Workflow

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a substituted aminopyrazole and a β-ketoester or equivalent. The following diagram illustrates the logical workflow of the synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-Amino-3-methylpyrazole C Cyclocondensation A->C B Ethyl Acetoacetate B->C D This compound C->D Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 5-amino-3-methylpyrazole and ethyl acetoacetate.

Materials:

  • 5-Amino-3-methylpyrazole

  • Ethyl acetoacetate

  • Acetic acid (glacial)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-amino-3-methylpyrazole (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC). The reaction is typically complete within 12-14 hours.[7]

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product, this compound, in a desiccator or a vacuum oven at a moderate temperature.

Biological Context: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are well-documented as inhibitors of various protein kinases.[1][5][8] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The following diagram illustrates the general mechanism of kinase inhibition by a pyrazolo[1,5-a]pyrimidine derivative.

Caption: General mechanism of protein kinase inhibition.

Conclusion

This application note provides a concise and practical guide for the synthesis of this compound. The straightforward protocol and the biological relevance of the pyrazolo[1,5-a]pyrimidine core make this compound an attractive starting point for further derivatization and investigation in the context of drug discovery, particularly for the development of novel kinase inhibitors. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and research objectives.

References

Applications of Pyrazolo[1,5-a]pyrimidines in Neurology: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the field of neurology, this versatile heterocyclic system has been successfully exploited to develop potent and selective modulators of various key targets implicated in neurological disorders. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the neurological applications of pyrazolo[1,5-a]pyrimidines, covering their roles as anxiolytics, sedatives, and treatments for neurodegenerative diseases and epilepsy.

Modulation of GABA-A Receptors for Anxiolytic and Sedative Effects

Pyrazolo[1,5-a]pyrimidines have been investigated as ligands for the benzodiazepine binding site on the GABA-A receptor, a key target for treating anxiety and sleep disorders.[1] Unlike classical benzodiazepines, some pyrazolo[1,5-a]pyrimidine derivatives exhibit selectivity for specific α subunits of the GABA-A receptor, potentially offering a better side-effect profile.

One notable example is DOV 51892, which shows greater efficacy at enhancing GABA-gated currents at α1 subunit-containing GABA-A receptors compared to diazepam.[2] This selectivity may contribute to its anxiolytic effects with a reduced sedative and ataxic liability. While some early studies on other pyrazolo[1,5-a]pyrimidines showed conflicting results in animal models of anxiety, the scaffold remains a promising starting point for the development of novel anxiolytics.[3][4]

Quantitative Data: GABA-A Receptor Modulators
CompoundReceptor SubtypeAssay TypeValueReference
DOV 51892 α1β2γ2SElectrophysiology148% max potentiation of GABA-stimulated current (vs. Diazepam)[2]
Generic PZPs Benzodiazepine SiteRadioligand BindingLow affinity, distinct from benzodiazepines[3][4]
Experimental Protocol: Electrophysiological Recording of GABA-A Receptor Modulation in Xenopus Oocytes

This protocol describes the two-electrode voltage-clamp technique to measure the potentiation of GABA-induced currents by pyrazolo[1,5-a]pyrimidine derivatives in Xenopus oocytes expressing recombinant GABA-A receptors.[2][5][6]

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S) at a 1:1:1 ratio.
  • Incubate the oocytes for 2-5 days at 18°C in Barth's solution.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.
  • Establish a stable baseline current.

3. Compound Application and Data Acquisition:

  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) to establish a control response.
  • After a washout period, co-apply the same concentration of GABA with the pyrazolo[1,5-a]pyrimidine test compound at various concentrations.
  • Record the peak current amplitude for each application.
  • Calculate the potentiation as the percentage increase in current amplitude in the presence of the test compound compared to the GABA-alone control.
  • Construct concentration-response curves to determine the EC50 and maximal efficacy of the test compound.

Signaling Pathway: GABA-A Receptor Modulation

GABA-A Receptor Modulation GABA-A Receptor Modulation by Pyrazolo[1,5-a]pyrimidines cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx leads to Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->GABA_A_Receptor Allosteric Modulation

Caption: Allosteric modulation of GABA-A receptors by pyrazolo[1,5-a]pyrimidines.

Antagonism of Adenosine Receptors for Neurodegenerative Diseases

Pyrazolo[1,5-a]pyrimidine derivatives, particularly the fused pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine scaffold, have been extensively studied as antagonists of adenosine receptors.[9][10] Antagonism of the A2A adenosine receptor, in particular, is a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[11] Compounds like SCH 58261 have demonstrated high affinity and selectivity for the A2A receptor.[12][13][14]

Quantitative Data: Adenosine Receptor Antagonists
CompoundReceptor SubtypeAssay TypeKi (nM)Reference
SCH 58261 Human A2ARadioligand Binding1.3[13]
SCH 58261 Rat A2ARadioligand Binding0.70[12]
SCH 58261 Human A1Radioligand Binding~420[13]
SCH 58261 Human A2BRadioligand Binding~69[13]
SCH 58261 Human A3Radioligand Binding~130[13]
Experimental Protocol: Adenosine A2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of pyrazolo[1,5-a]pyrimidine derivatives for the human A2A adenosine receptor using [3H]-SCH 58261 as the radioligand.[8][12][14]

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A2A adenosine receptor.
  • Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
  • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
  • Resuspend the final pellet in buffer containing adenosine deaminase (2 U/mL) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, [3H]-SCH 58261 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the unlabeled pyrazolo[1,5-a]pyrimidine test compound.
  • For determining non-specific binding, add a high concentration of a known A2A antagonist (e.g., 1 µM unlabeled SCH 58261).
  • Incubate the plate at room temperature for 60-90 minutes.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: A2A Receptor Antagonism

A2A Receptor Antagonism A2A Adenosine Receptor Antagonism Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Neuromodulation PKA->Downstream_Effects Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->A2A_Receptor Blocks

Caption: Blockade of adenosine A2A receptor signaling by pyrazolo[1,5-a]pyrimidines.

Inhibition of Tropomyosin Receptor Kinase (Trk) for Neurological Applications

While many Trk inhibitors with a pyrazolo[1,5-a]pyrimidine core, such as larotrectinib, are developed as anti-cancer agents, the Trk signaling pathway is fundamentally important for neuronal development, survival, and plasticity.[15][16] Dysregulation of Trk signaling is implicated in neurodegenerative diseases and neuropathic pain. Therefore, pyrazolo[1,5-a]pyrimidine-based Trk inhibitors hold significant potential for neurological applications. These inhibitors act by blocking the ATP-binding site of Trk kinases, thereby inhibiting downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[3][7]

Quantitative Data: Trk Kinase Inhibitors
CompoundTargetAssay TypeIC50 (nM)Reference
Larotrectinib TrkAEnzymatic1.2[17]
Larotrectinib TrkBEnzymatic2.1[17]
Larotrectinib TrkCEnzymatic2.1[17]
Compound 8a TrkEnzymatic< 5[17]
Compound 9a TrkEnzymatic< 5[17]
Compound 14j TrkAEnzymatic0.86[18]
Compound 14j TrkA (G595R mutant)Enzymatic6.92[18]
Compound 23 TrkA (KM12 cells)Cell-based0.1[19]
Compound 24 TrkA (KM12 cells)Cell-based0.2[19]
Experimental Protocol: Trk Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method for assessing the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against Trk kinases using an ELISA-based assay.[19]

1. Plate Preparation:

  • Coat a 96-well microplate with a substrate peptide for the Trk kinase (e.g., poly(Glu, Tyr) 4:1).
  • Wash the plate to remove unbound substrate and block non-specific binding sites.

2. Kinase Reaction:

  • In a separate plate, add the recombinant Trk kinase (e.g., TrkA, TrkB, or TrkC), ATP, and the pyrazolo[1,5-a]pyrimidine test compound at various concentrations.
  • Incubate the mixture to allow the kinase reaction to proceed.

3. Detection:

  • Transfer the kinase reaction mixture to the coated and blocked ELISA plate.
  • Incubate to allow the phosphorylated substrate to bind to the plate.
  • Wash the plate to remove non-phosphorylated components.
  • Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue on the substrate.
  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  • Add a chromogenic substrate and measure the absorbance to quantify the extent of phosphorylation.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.
  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Trk Kinase Inhibition

Trk Kinase Inhibition Inhibition of Trk Signaling by Pyrazolo[1,5-a]pyrimidines cluster_pathways Downstream Signaling Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binds & Activates RAS_MAPK RAS-MAPK Pathway Trk_Receptor->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Trk_Receptor->PI3K_AKT PLCg PLCγ Pathway Trk_Receptor->PLCg Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->Trk_Receptor Inhibits (ATP-competitive) Neuronal_Functions Neuronal Survival, Differentiation, and Plasticity RAS_MAPK->Neuronal_Functions PI3K_AKT->Neuronal_Functions PLCg->Neuronal_Functions

Caption: Inhibition of neurotrophin-Trk signaling pathways.

Other Neurological Applications

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other neurological targets, highlighting its potential in a broad range of CNS disorders.

  • Neuropeptide Y1 (NPY Y1) Receptor Antagonism: Derivatives have been synthesized as NPY Y1 receptor antagonists, which could play a role in regulating blood pressure and food intake, processes with neurological oversight.[20]

  • AMPAR Negative Modulation: The related pyrazolo[1,5-c]pyrimidine scaffold has yielded selective negative allosteric modulators of AMPA receptors associated with TARP γ-8, such as JNJ-61432059, showing promise in seizure protection.[21]

  • Acetylcholinesterase (AChE) Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory activity against acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease.[10][22]

Quantitative Data: AChE Inhibitors and Other Targets
CompoundTargetAssay TypeIC50 / ValueReference
Compound 3l AcetylcholinesteraseEnzymatic62.80 ± 0.06% inhibition[22]
Compound 12 AcetylcholinesteraseEnzymatic17.41 ± 0.22 µM[23]
JNJ-61432059 GluA1/γ-8 AMPARElectrophysiologypIC50 = 9.7[21]
1229U91 (Peptide) NPY Y1 ReceptorRadioligand BindingKi = 0.10 nM[20]

Experimental Workflow: General Drug Discovery and Evaluation

Drug Discovery Workflow General Workflow for Neurological Drug Discovery Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Library In_Vitro_Screening In Vitro Screening (Binding & Enzymatic Assays) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potency & Selectivity) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis Cell_Based_Assays Cell-Based Assays (e.g., Electrophysiology) Lead_Optimization->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (e.g., Alzheimer's, Epilepsy) Cell_Based_Assays->In_Vivo_Models Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Models->Preclinical_Candidate

Caption: A generalized workflow for the discovery of neurological agents.

Pyrazolo[1,5-a]pyrimidines represent a highly adaptable and promising scaffold for the development of novel therapeutics for a variety of neurological disorders. Their ability to selectively target key receptors and enzymes in the central nervous system, including GABA-A receptors, adenosine receptors, and Trk kinases, underscores their therapeutic potential. The data and protocols provided herein offer a valuable resource for researchers aiming to explore and expand the neurological applications of this important class of compounds. Further research focusing on optimizing selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial in translating these promising compounds into clinical candidates.

References

Application Notes and Protocols for Biological Screening of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening assays relevant to the evaluation of pyrazolo[1,5-a]pyrimidine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The following sections detail the key biological targets, quantitative activity data, experimental protocols, and associated signaling pathways for anticancer, anti-inflammatory, and antimicrobial screening of these derivatives.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have emerged as a promising scaffold for the development of novel anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition Assays

Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of oncogenic kinases. Key targets include Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TrkA).[1][2]

Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
1 Pim-10.045[3]
6t CDK20.09[2]
6s TRKA0.45[2]
14a HCT116 cell line0.0020[4]
CPL302253 (54) PI3Kδ0.0028
17r CHK1Potent (IC50 not specified)[5]

This protocol describes a general method for determining the in vitro potency of pyrazolo[1,5-a]pyrimidine derivatives against a target kinase using a fluorescence-based assay.[2]

Materials:

  • Target kinase enzyme

  • Biotinylated peptide substrate

  • Test pyrazolo[1,5-a]pyrimidine derivatives

  • ATP

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the plate, add the following components in this order:

    • Assay buffer

    • Test compound dilution (or DMSO for control)

    • Kinase enzyme solution

    • Peptide substrate solution

  • Initiation of Reaction: Add ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity in the presence of the compound compared to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Kinase Assay

G start Start compound_prep Prepare Serial Dilutions of Pyrazolo[1,5-a]pyrimidine Derivatives start->compound_prep plate_setup Dispense Compounds and Controls into Assay Plate compound_prep->plate_setup add_kinase Add Kinase Enzyme plate_setup->add_kinase add_substrate Add Peptide Substrate add_kinase->add_substrate start_reaction Initiate Reaction with ATP add_substrate->start_reaction incubation Incubate at 30°C start_reaction->incubation add_detection Add Luminescent Detection Reagent incubation->add_detection measure Measure Luminescence add_detection->measure analyze Calculate % Inhibition and IC50 Values measure->analyze end End analyze->end

Caption: Workflow of a typical in vitro kinase inhibition assay.

Cell-Based Anticancer Assays

The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is often evaluated in various cancer cell lines. The human colon carcinoma cell line HCT116 is a commonly used model.[4]

Table 2: Antiproliferative Activity of a Pyrazolo[1,5-a]pyrimidine Derivative

Compound IDCell LineIC50 (µM)Reference
14a HCT1160.0020[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8]

Materials:

  • HCT116 cells (or other cancer cell lines)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test pyrazolo[1,5-a]pyrimidine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Pim-1 Signaling Pathway

G Cytokines Cytokines (e.g., IL-3, IL-6) JAK JAK Cytokines->JAK activates STAT STAT3/5 JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 induces transcription Bad Bad Pim1->Bad phosphorylates (inactivates) BclXL Bcl-xL Bad->BclXL inhibits Apoptosis Apoptosis BclXL->Apoptosis inhibits Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_pyrimidine->Pim1 inhibits

Caption: Inhibition of the Pim-1 pro-survival signaling pathway.

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potential as anti-inflammatory agents through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.[9][10][11][12]

Table 3: Anti-inflammatory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDAssayActivityReference
4c in vitro COX-1 inhibitionIC50 = 9.835 µM[10]
5b in vitro COX-2 inhibitionIC50 = 3.289 µM[10]
7c Carrageenan-induced rat paw edemaPotent in vivo activity[9]
13i LPS-induced NF-κB activity in THP-1Blue cellsIC50 < 50 µM[11][12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[3][13][14]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test pyrazolo[1,5-a]pyrimidine derivatives

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to the rats.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

NF-κB Signaling Pathway in Inflammation

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_expression induces Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_pyrimidine->IKK inhibits

Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[15][16][17]

Table 4: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
3a S. aureus (Gram-positive)0.125[15]
3a E. coli (Gram-negative)0.062-0.25[15]
6 S. aureus0.187-0.50[15]
4c E. coli1.95[16]
7b RNA Polymerase InhibitionIC50 = 0.213[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test pyrazolo[1,5-a]pyrimidine derivatives

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the positive control antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Experimental Workflow for MIC Assay

G start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds and Controls start->prep_compounds inoculate Add Bacterial Inoculum to Wells prep_inoculum->inoculate plate_setup Dispense Dilutions into 96-well Plate prep_compounds->plate_setup plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for Turbidity and Measure OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.[1][2][3] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for numerous potent and selective protein kinase inhibitors.[3][4] This is due to its nature as a bioisostere of adenine, allowing it to effectively compete with ATP for the kinase binding site.[5][6][7][8]

These application notes provide a comprehensive overview of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, including their biological activity, relevant signaling pathways, and detailed protocols for their evaluation.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine compounds against various cyclin-dependent kinases and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Compounds

CompoundTarget CDKIC50 (nM)Reference CompoundIC50 (nM)
5h CDK222Dinaciclib18
CDK128
CDK580
CDK935
5i CDK224Dinaciclib18
CDK134
CDK570
CDK940
6t CDK290Ribociclib70
6s CDK2230Ribociclib70
BS-194 (4k) CDK23
CDK130
CDK530
CDK7250
CDK990

Data compiled from multiple sources.[1][2][9][10][11]

Table 2: Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
7d HepG2Liver Cancer24.24
MCF-7Breast Cancer14.12
A549Lung Cancer30.03
Caco2Colorectal Cancer29.27
10b HepG2Liver Cancer17.12
MCF-7Breast Cancer10.05
A549Lung Cancer29.95
Caco2Colorectal Cancer25.24
BS-194 (4k) Mean GI50 across 60 cell linesVarious0.280

Data compiled from multiple sources.[1][2][12]

Signaling Pathway and Mechanism of Action

Pyrazolo[1,5-a]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors of CDKs. By binding to the ATP-binding pocket of the CDK enzyme, they block the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein and RNA polymerase II.[1][2] This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest, and can also interfere with transcription, ultimately inducing apoptosis in cancer cells.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Complexes cluster_2 Molecular Events G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D Rb Rb Phosphorylation CDK46_CycD->Rb phosphorylates CDK2_CycE CDK2-Cyclin E CDK2_CycE->Rb phosphorylates Arrest Cell Cycle Arrest CDK2_CycE->Arrest CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK2_CycA->Arrest CDK1_CycB CDK1-Cyclin B CDK1_CycB->M CDK1_CycB->Arrest E2F E2F Release Transcription S-Phase Gene Transcription E2F->Transcription Transcription->S Apoptosis Apoptosis Arrest->Apoptosis Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2_CycE inhibits Inhibitor->CDK2_CycA inhibits Inhibitor->CDK1_CycB inhibits

Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine CDK inhibitors.

Experimental Workflow

The evaluation of novel pyrazolo[1,5-a]pyrimidine-based CDK inhibitors typically follows a standardized workflow, progressing from initial biochemical assays to cell-based functional assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_conclusion Outcome Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay IC50_Determination IC50 Determination for Target CDKs Kinase_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) IC50_Determination->Cell_Viability Antiproliferative_IC50 Determination of Anti-proliferative IC50 Cell_Viability->Antiproliferative_IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Antiproliferative_IC50->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Lead_Identification Lead Compound Identification Apoptosis_Assay->Lead_Identification

Caption: Standard experimental workflow for evaluating CDK inhibitors.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 values of pyrazolo[1,5-a]pyrimidine compounds against specific CDK/cyclin complexes.[8][13]

Materials:

  • Purified recombinant CDK/cyclin enzymes (e.g., CDK2/Cyclin A2)

  • Kinase-specific substrate

  • CDK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO control.

  • Add 2 µl of a solution containing the CDK/cyclin enzyme and the substrate in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding 2 µl of ATP solution. The final ATP concentration should be at or near the Km for the specific CDK.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.[7][8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.[14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the compounds or a vehicle control (DMSO).[15]

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][16] Viable cells will metabolize the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the compounds on the cell cycle distribution of cancer cells.[18][19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI)/RNase A staining solution

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18] Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells to identify any cell cycle arrest.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1][2][3] These scaffolds are recognized for their diverse pharmacological activities, including their role as protein kinase inhibitors in targeted cancer therapy.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the synthesis of these valuable compounds, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly and efficiently heating the solvent and reactants.[1] This localized superheating can lead to reaction rates that are orders of magnitude faster than those observed with conventional heating methods. For the synthesis of pyrazolo[1,5-a]pyrimidines, this translates to:

  • Rapid Reaction Times: Syntheses that would typically require several hours of reflux can often be completed in a matter of minutes.[1][4]

  • High Yields: Microwave heating can improve reaction efficiency and minimize the formation of byproducts, leading to higher isolated yields of the desired pyrazolo[1,5-a]pyrimidine derivatives.[1][5]

  • Energy Efficiency: By focusing energy directly on the reaction mixture, microwave synthesis is a more energy-efficient and environmentally friendly approach.

  • Facilitation of Multicomponent Reactions: MAOS is particularly well-suited for one-pot, multicomponent reactions, which are commonly employed for the construction of the pyrazolo[1,5-a]pyrimidine core.[1][6][7]

Synthetic Strategies

Several synthetic strategies for pyrazolo[1,5-a]pyrimidines can be effectively performed using microwave assistance. The most common approaches include:

  • Three-Component Reactions: This is a widely adopted, one-pot method involving the reaction of a 3-amino-1H-pyrazole, an aldehyde, and a β-dicarbonyl compound or an activated methylene compound (e.g., malononitrile, ethyl cyanoacetate).[1]

  • Cyclization and Condensation Reactions: These methods typically involve the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][4] Microwave irradiation facilitates the cyclization step, leading to the rapid formation of the fused bicyclic system.[1]

Experimental Protocols

Protocol 1: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes a general procedure for the microwave-assisted, three-component synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Materials:

  • 3-Aminopyrazole derivative (1.0 mmol)

  • Aldehyde derivative (1.0 mmol)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) or activated methylene compound (e.g., malononitrile) (1.0 mmol)

  • Solvent (e.g., Ethanol, Methanol, or solvent-free)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the 3-aminopyrazole derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), the β-dicarbonyl or activated methylene compound (1.0 mmol), and the appropriate solvent (2-5 mL) if not a solvent-free reaction.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a designated time (e.g., 5-30 minutes). Reaction conditions should be optimized for specific substrates.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Protocol 2: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol outlines a microwave-assisted, one-pot synthesis of pyrazolo[1,5-a]pyrimidinones starting from a β-ketonitrile.[4]

Materials:

  • β-Ketonitrile (0.9 mmol)

  • Hydrazine (1.2 mmol)

  • Methanol (1 mL)

  • β-Ketoester (0.9 mmol)

  • Acetic acid (0.5 mmol)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine the β-ketonitrile (0.9 mmol), hydrazine (1.2 mmol), and methanol (1 mL).

  • Heat the mixture under microwave irradiation at 150 °C for 5 minutes to form the intermediate 5-aminopyrazole.[4]

  • Cool the reaction vial.

  • To the same vial, add the β-ketoester (0.9 mmol) and acetic acid (0.5 mmol).[4]

  • Reseal the vial and continue to heat under microwave irradiation at 150 °C for an additional 2 hours.[4]

  • After cooling, the target pyrazolo[1,5-a]pyrimidinone can be isolated and purified as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

3-AminopyrazoleAldehydeActive Methylene CompoundSolventTemp (°C)Time (min)Yield (%)Reference
5-Amino-3-(p-tolyl)-1H-pyrazoleBenzaldehydeMalononitrileEthanol1202092[1]
5-Amino-3-phenyl-1H-pyrazole4-ChlorobenzaldehydeEthyl cyanoacetateDMF1401588[1]
3-Amino-5-methyl-1H-pyrazole4-MethoxybenzaldehydeAcetylacetoneNone180295[5]

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidinones

Starting MaterialReagentsSolventTemp (°C)TimeYield (%)Reference
β-KetonitrileHydrazine, β-Ketoester, Acetic AcidMethanol1505 min + 2 h52[4]
5-Aminopyrazoleβ-Ketoester, Acetic AcidMethanolReflux (Conventional)18 h25[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

experimental_workflow reagents Reactants (e.g., Aminopyrazole, Aldehyde, β-Dicarbonyl) mixing Mixing in Microwave Vial reagents->mixing solvent Solvent (or Solvent-free) solvent->mixing microwave Microwave Irradiation mixing->microwave cooling Cooling microwave->cooling isolation Product Isolation (Filtration/Evaporation) cooling->isolation purification Purification (Recrystallization/ Chromatography) isolation->purification product Pure Pyrazolo[1,5-a]pyrimidine purification->product synthesis_strategies main_product Pyrazolo[1,5-a]pyrimidines three_component Three-Component Reaction three_component->main_product cyclization Cyclization/Condensation cyclization->main_product aminopyrazole1 3-Aminopyrazole aminopyrazole1->three_component aldehyde Aldehyde aldehyde->three_component active_methylene Active Methylene Compound active_methylene->three_component aminopyrazole2 5-Aminopyrazole aminopyrazole2->cyclization dicarbonyl β-Dicarbonyl Compound dicarbonyl->cyclization

References

Application Notes and Protocols for PI3Kδ Inhibitors Derived from 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors based on the 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol scaffold. This class of compounds has demonstrated significant potential for the treatment of various hematological malignancies and inflammatory diseases due to the crucial role of PI3Kδ in immune cell signaling.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and differentiation.[1] The PI3K family is divided into three classes, with Class I being a key therapeutic target in oncology and immunology. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further subdivided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of γ and δ isoforms is primarily restricted to hematopoietic cells.[1] This restricted expression pattern makes PI3Kδ a particularly attractive target for the development of selective inhibitors with the potential for reduced off-target effects.

The this compound core has emerged as a promising scaffold for the development of potent and selective PI3Kδ inhibitors.[2][3] Modifications at various positions of this scaffold have led to the discovery of compounds with high affinity and selectivity for PI3Kδ, translating into potent inhibition of downstream signaling pathways and cellular functions in immune cells.

Data Presentation

The following tables summarize the in vitro potency and selectivity of representative PI3Kδ inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold.

Table 1: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ

Compound IDModificationPI3Kδ IC50 (nM)Reference
CPL302253 (54)5-indole-pyrazolo[1,5-a]pyrimidine2.8[4]
CPL302415 (6)5-benzimidazole-pyrazolo[1,5-a]pyrimidine18[5][6]
- 2-methylpyrazolo[1,5-a]pyrimidine derivative470[7]

Table 2: Selectivity Profile of Representative Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors

Compound IDPI3Kα/δ IC50 ratioPI3Kβ/δ IC50 ratioPI3Kγ/δ IC50 ratioReference
CPL302415 (6)791415939[5][6]

Signaling Pathway and Experimental Workflow

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Inhibitor This compound Derivative Inhibitor->PI3K Inhibition PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT (Active) AKT->pAKT Phosphorylation (Ser473 by mTORC2) Downstream Downstream Effectors (e.g., mTOR, GSK3β, NF-κB) pAKT->Downstream Activation Cellular_Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Cellular_Response

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & PK/PD Studies Synthesis Synthesis of this compound Core Derivatization Derivatization to Candidate Inhibitors Synthesis->Derivatization Characterization Structural Characterization (NMR, MS) Derivatization->Characterization Enzymatic_Assay PI3Kδ Enzymatic Assay (IC50 Determination) Characterization->Enzymatic_Assay Selectivity_Assay Isoform Selectivity Profiling (α, β, γ) Enzymatic_Assay->Selectivity_Assay Cellular_Assay Cellular Assay (p-Akt Western Blot) Selectivity_Assay->Cellular_Assay PK_Studies Pharmacokinetic (PK) Profiling Cellular_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Arthritis Model) PK_Studies->Efficacy_Studies PD_Analysis Pharmacodynamic (PD) Analysis (Target Engagement) Efficacy_Studies->PD_Analysis

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives generally follows a multi-step procedure. A representative synthetic scheme is outlined below, based on established methods for pyrazolo[1,5-a]pyrimidine synthesis.[2][3]

Step 1: Synthesis of this compound

  • Reaction of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate: A mixture of 3-methyl-1H-pyrazol-5-amine and ethyl acetoacetate is heated, often in the presence of a base such as sodium ethoxide in ethanol, to facilitate cyclocondensation.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed with a suitable solvent (e.g., ethanol). The crude product can be further purified by recrystallization.

Step 2: Derivatization at C7-position (Example: Chlorination)

  • Chlorination: The this compound is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with heating.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. After completion, the excess POCl₃ is carefully removed under reduced pressure, and the residue is quenched with ice-water. The resulting precipitate is filtered, washed with water, and dried.

Step 3: Nucleophilic Substitution at C7-position

  • Reaction: The 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is reacted with a variety of nucleophiles (e.g., amines, thiols) in a suitable solvent (e.g., DMF, DMSO) and often in the presence of a base (e.g., K₂CO₃, Et₃N) to introduce diverse substituents.

  • Purification: The final products are purified by column chromatography on silica gel.

In Vitro PI3Kδ Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for determining the IC50 values of the synthesized compounds.[8][9][10]

Materials:

  • Recombinant human PI3Kδ enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of a mixture containing the PI3Kδ enzyme and lipid substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assay: Western Blot for Phospho-Akt (Ser473)

This protocol measures the inhibition of PI3Kδ signaling in a cellular context by assessing the phosphorylation of the downstream effector Akt.[11][12][13]

Materials:

  • A suitable cell line expressing PI3Kδ (e.g., B-cell lymphoma lines)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading. A loading control like GAPDH or β-actin can also be used.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt for each treatment condition.

In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a framework for evaluating the in vivo efficacy of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors in a relevant model of autoimmune disease.

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete and Incomplete Freund's Adjuvant (CFA and IFA)

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in CFA.

    • On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

    • On day 21, boost the mice with an intradermal injection of type II collagen emulsified in IFA.

  • Treatment:

    • Begin treatment with the test compound or vehicle on a prophylactic or therapeutic schedule (e.g., starting from day 21).

    • Administer the compound daily by oral gavage at predetermined doses.

  • Clinical Assessment:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Score the clinical signs of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).

    • Measure paw thickness using calipers.

    • Monitor body weight as a measure of general health.

  • Histological Analysis: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

  • Pharmacodynamic Analysis: Collect blood or tissue samples at specified time points to assess target engagement (e.g., by measuring p-Akt levels in circulating immune cells).

Pharmacokinetic (PK) Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.[14]

Procedure:

  • Dosing: Administer the test compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (%F)

By following these detailed protocols, researchers can effectively synthesize, characterize, and evaluate novel PI3Kδ inhibitors derived from the this compound scaffold, paving the way for the development of new therapies for a range of diseases.

References

Application Notes and Protocols for Pim-1 Kinase Inhibitors Based on the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pim-1 kinase, a member of the serine/threonine kinase family, is a proto-oncogene that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is implicated in various human cancers, making it an attractive target for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising chemical framework for the development of potent and selective Pim-1 kinase inhibitors.[2][3][4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5] This document provides detailed application notes, experimental protocols, and data presentation for researchers working on the development and evaluation of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine-based compounds against Pim-1 kinase.

Compound IDModificationPim-1 IC50 (nM)Other Kinase Targets (IC50 in nM)Reference
Series 1 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine18Flt-3 (data not specified as more potent against Pim-1)[6]
Series 1 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine27Flt-3 (data not specified as more potent against Pim-1)[6]
Compound 4d pyrazolo[1,5-a]pyrimidine-3-carbonitrile610Pim-3 (selective over Pim-2)[4][7]
Compound 5d pyrazolo[1,5-a]pyrimidine-3-carbonitrile540Pim-3 (selective over Pim-2)[4][7]
Compound 9a pyrazolo[1,5-a]pyrimidine-3-carbonitrile680Pim-3 (selective over Pim-2)[4][7]
Compound 17 Novel pyrazolo[1,5-a]pyrimidine<0.05Pan-Pim inhibitor[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Pim-1 signaling pathway and a general experimental workflow for the characterization of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors.

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-2, IL-3, IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3 / STAT5 JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Transcription BAD BAD Pim1->BAD Phosphorylation CellCycle Cell Cycle Progression Pim1->CellCycle Proliferation Cell Proliferation Pim1->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibition pBAD p-BAD (Inactive) Apoptosis Apoptosis Inhibition pBAD->Apoptosis

Caption: Pim-1 Signaling Pathway and Inhibition Point.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Value KinaseAssay->IC50 CellTreatment Treat Cancer Cells with Inhibitor WesternBlot Western Blot for p-BAD CellTreatment->WesternBlot ColonyFormation Clonogenic Survival Assay CellTreatment->ColonyFormation PhosphoAnalysis Analyze Protein Phosphorylation WesternBlot->PhosphoAnalysis SurvivalAnalysis Analyze Cell Survival ColonyFormation->SurvivalAnalysis

Caption: Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

In Vitro Pim-1 Kinase Assay (ADP-Glo™ Luminescence-Based)

This protocol describes a method to determine the biochemical potency of pyrazolo[1,5-a]pyrimidine inhibitors against Pim-1 kinase by measuring the amount of ADP produced in the kinase reaction.[9][10]

Materials:

  • Recombinant human Pim-1 enzyme

  • Pim-1 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT[9]

  • Suitable peptide substrate (e.g., PIMtide)

  • ATP solution

  • Pyrazolo[1,5-a]pyrimidine test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)[10]

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or DMSO for control.[9]

  • Add 2 µL of Pim-1 enzyme solution. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics.[9]

  • Prepare a mixture of the peptide substrate and ATP in the kinase buffer. The final concentrations should be optimized, often near the Km for ATP.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[9]

  • Incubate the plate at room temperature for 60 minutes.[9]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[9]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Western Blot Analysis of Phosphorylated BAD

This protocol outlines a general method to assess the in-cell activity of Pim-1 inhibitors by measuring the phosphorylation of its downstream target, BAD.[1]

Materials:

  • Cancer cell line with detectable Pim-1 expression

  • Complete cell culture medium

  • Pyrazolo[1,5-a]pyrimidine test inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% w/v BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)[1]

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total-BAD, and an antibody for a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the Pim-1 inhibitor for a specified time (e.g., 2-24 hours).

  • Lyse the cells on ice using lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody against phospho-BAD overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • If necessary, strip the membrane and re-probe for total BAD and a loading control to normalize the data.

Clonogenic Cell Survival Assay

This assay determines the long-term effect of Pim-1 inhibitors on the ability of single cells to proliferate and form colonies.[5][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[1,5-a]pyrimidine test inhibitors

  • 6-well or 100 mm tissue culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Staining solution: 0.5% Crystal Violet in 50% methanol/water

Procedure:

  • Harvest a single-cell suspension of the cancer cells using trypsin-EDTA.

  • Count the cells and seed a low, predetermined number of cells (e.g., 200-1000 cells per well/plate) into 6-well plates. The exact number will depend on the plating efficiency of the cell line.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Treat the cells with a range of concentrations of the Pim-1 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 10-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.

  • After the incubation period, wash the plates with PBS.

  • Fix the colonies with methanol for 10-15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition to assess the inhibitor's effect on cell survival.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of Tropomyosin receptor kinase (Trk) inhibitors centered around the pyrazolo[1,5-a]pyrimidine scaffold. This chemical core is a prominent framework in the development of potent and selective Trk inhibitors for targeted cancer therapy.[1][2][3][4][5][[“]] First-generation Trk inhibitors, such as Larotrectinib and Entrectinib, have demonstrated significant clinical efficacy, leading to regulatory approval.[1][3][7] However, the emergence of resistance mutations has driven the development of next-generation inhibitors, many of which also feature the pyrazolo[1,5-a]pyrimidine core, to overcome these challenges.[1][7]

Introduction to Pyrazolo[1,5-a]pyrimidine Trk Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold serves as a privileged structure in kinase inhibitor design.[4][8] Its versatile nature allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several marketed Trk inhibitors, including Larotrectinib, and numerous clinical and preclinical candidates are built upon this core structure, highlighting its importance in the field of oncology drug discovery.[1][2][3][5][[“]]

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors

The following tables summarize the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine-based Trk inhibitors against wild-type Trk kinases and common resistance mutants.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Trk Inhibitors

Compound/Drug NameTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib1.22.12.1[7]
Compound 8a<5Not ReportedNot Reported[9]
Compound 8f<5Not ReportedNot Reported[9]
Compound 9a<5Not ReportedNot Reported[9]
Compound 9b<5Not ReportedNot Reported[9]
Compound 9f<5Not ReportedNot Reported[9]
Compound 280.170.070.07[5]
Compound 321.93.12.3[10]
Compound 361.42.41.9[10]
Compound 14h1.40Not ReportedNot Reported[11]
Compound 14j0.86Not ReportedNot Reported[11]

Table 2: Inhibitory Activity against TrkA Resistance Mutants

Compound/Drug NameTrkA G595R IC50 (nM)TrkA G667C IC50 (nM)Reference
Compound 14h1.80Not Reported[11]
Compound 14j6.92Not Reported[11]
Compound 39Not ReportedTumor growth inhibition of 97% at 30 mg/kg[5]

Signaling Pathways and Experimental Workflows

Trk Signaling Pathway

The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades crucial for cell survival, proliferation, and differentiation. The three major signaling pathways activated by Trk receptors are the Ras/Raf/MEK/ERK pathway, the PI3K/Akt/mTOR pathway, and the PLCγ pathway.[12][13][14][15] Pyrazolo[1,5-a]pyrimidine inhibitors act by competing with ATP for the kinase domain's binding site, thereby blocking these downstream signals.

Trk_Signaling_Pathway Ligand Neurotrophin Trk Trk Receptor Ligand->Trk Binds Ras Ras Trk->Ras PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->Nucleus Ca2+ release PKC->Nucleus

Caption: Trk signaling pathway and point of inhibition.

General Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors typically follows a structured workflow, beginning with target identification and validation, followed by hit identification through screening, and subsequent lead optimization to improve potency, selectivity, and drug-like properties.

Kinase_Inhibitor_Discovery_Workflow Target_ID Target Identification and Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: General drug discovery workflow for kinase inhibitors.

Experimental Protocols

General Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines

A common method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. The following is a generalized two-step protocol.

Step 1: Synthesis of β-enaminone

  • React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • The reaction can be performed under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • This typically yields the corresponding β-enaminone in high yields (83–97%).

Step 2: Cyclocondensation

  • React the synthesized β-enaminone with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine).

  • This reaction yields the final 7-substituted pyrazolo[1,5-a]pyrimidine.

Biochemical Kinase Assay: ADP-Glo™ Protocol for TrkA

This protocol is for determining the in vitro inhibitory activity of test compounds against the TrkA kinase using the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[4][16][17][18][19]

Materials:

  • Recombinant human TrkA kinase

  • Poly(E,Y) 4:1 as a generic substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing TrkA kinase, substrate, and test compound at various concentrations in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Cellular Proliferation Assay: KM12 Cell Line

This protocol assesses the anti-proliferative effect of Trk inhibitors on the KM12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion.[20][21][22][23]

Materials:

  • KM12 cell line

  • Appropriate cell culture medium (e.g., MEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds

  • MTS reagent

Procedure:

  • Cell Seeding:

    • Seed KM12 cells into 96-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound (e.g., 0.001 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[22]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of Trk inhibitors. The synthetic accessibility and the possibility for extensive structure-activity relationship (SAR) studies have enabled the generation of highly potent and selective inhibitors against wild-type and mutant Trk kinases. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of the next generation of Trk-targeted cancer therapies.

References

Application Notes and Protocols: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol and its tautomer, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, represent a core heterocyclic scaffold with significant potential in the development of novel therapeutics for inflammatory diseases. While direct extensive studies on this specific compound are emerging, the broader class of pyrazolopyrimidine derivatives has demonstrated potent anti-inflammatory activity through various mechanisms of action. This document provides an overview of the potential applications and detailed experimental protocols for investigating the anti-inflammatory effects of this compound and its derivatives.

The pyrazolopyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives have been synthesized and evaluated as inhibitors of key inflammatory mediators, including cyclooxygenases (COX-1 and COX-2), inducible nitric oxide synthase (iNOS), and various protein kinases.[1][2] Their therapeutic potential extends to conditions such as rheumatoid arthritis, with some pyrazole derivatives already in clinical use for treating inflammatory disorders.[1][3]

These compounds are valuable as intermediates in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors that can modulate cell signaling pathways implicated in cancer and inflammation.[4]

Potential Mechanisms of Action

Based on studies of structurally related pyrazolopyrimidine derivatives, this compound may exert anti-inflammatory effects through the modulation of several key signaling pathways:

  • Inhibition of Prostaglandin and Nitric Oxide Synthesis: Many pyrazolopyrimidine derivatives act as dual inhibitors of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), key players in the inflammatory cascade.[5]

  • Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Some pyrazolopyrimidines have been shown to suppress NF-κB activation.[5]

  • Inhibition of the JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is implicated in autoimmune and inflammatory diseases.[6] Certain pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of JAK2.[7]

  • Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18.[8][9] Small molecule inhibitors of the NLRP3 inflammasome are being investigated for the treatment of a range of inflammatory diseases.[10]

Data Presentation: In Vitro Anti-Inflammatory Activity of Representative Pyrazolopyrimidine Derivatives

The following table summarizes the in vitro activity of various pyrazolopyrimidine and related pyrazole derivatives against key inflammatory targets. This data can serve as a benchmark for evaluating the activity of this compound and its analogues.

Compound ClassTargetAssayIC50 ValueReference CompoundReference IC50
Polysubstituted PyrimidinesCOX-2In vitro COX inhibition0.04 ± 0.02 µmolCelecoxib0.04 ± 0.01 µmol
Pyrazolo[3,4-d]pyrimidine derivativeCOX-2In vitro ovine COX inhibition0.53 µMMeloxicam-
Pyrazolo[1,5-a]quinazoline derivativeNF-κBLPS-induced NF-κB transcriptional activity in THP-1Blue cells< 50 µM--
2-Aminopyrazolo[1,5-a]pyrimidineJAK2Kinase activity assayPotent inhibition--
Triazolopyrimidinone derivativeNLRP3IL-1β release from LPS and ATP-stimulated human monocytic cellsPotent inhibition--

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Test compound (this compound)

  • Reference compounds (e.g., Indomethacin, Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add varying concentrations of the test compound or reference compound to the wells. Incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator produced by iNOS.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent

  • Sodium nitrite standard solution

  • MTT assay kit for cell viability

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent. Mix equal volumes of supernatant and Griess Reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using sodium nitrite to quantify the nitrite concentration.

  • Assess cell viability using the MTT assay to rule out cytotoxic effects of the compound.

Protocol 3: In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[11]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compound (this compound)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: vehicle control, reference drug, and test compound groups (at different doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

Inflammatory Signaling Pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_nucleus Nucleus cluster_output Inflammatory Mediators cluster_inhibitors Potential Inhibition by Pyrazolopyrimidines LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines Cytokine Receptors Cytokine Receptors Cytokines->Cytokine Receptors IKK IKK TLR4->IKK JAK JAK Cytokine Receptors->JAK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation STAT STAT JAK->STAT P STAT_nuc STAT STAT->STAT_nuc Translocation NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β IL-1β IL-1β Caspase-1->Pro-IL-1β Cleavage Caspase-1->IL-1β Release Gene Expression Gene Expression NF-κB_nuc->Gene Expression STAT_nuc->Gene Expression Gene Expression->Pro-IL-1β Transcription iNOS iNOS Gene Expression->iNOS Transcription COX-2 COX-2 Gene Expression->COX-2 Transcription NO NO iNOS->NO Prostaglandins Prostaglandins COX-2->Prostaglandins Inh_COX COX Inhibition Inh_COX->COX-2 Inh_iNOS iNOS Inhibition Inh_iNOS->iNOS Inh_NFkB NF-κB Inhibition Inh_NFkB->NF-κB_nuc Inh_JAK JAK Inhibition Inh_JAK->JAK Inh_NLRP3 NLRP3 Inhibition Inh_NLRP3->NLRP3

Caption: Key inflammatory signaling pathways potentially targeted by pyrazolopyrimidine derivatives.

Experimental Workflow

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound This compound COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay RAW_Cells RAW 264.7 Macrophage Culture Compound->RAW_Cells Data_Analysis Data Analysis (% Inhibition) COX_Assay->Data_Analysis IC50 Determination LPS_Stimulation LPS Stimulation RAW_Cells->LPS_Stimulation Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stimulation->Griess_Assay MTT_Assay Cell Viability (MTT Assay) LPS_Stimulation->MTT_Assay Griess_Assay->Data_Analysis NO Inhibition MTT_Assay->Data_Analysis Toxicity Assessment Animal_Model Carrageenan-Induced Paw Edema in Rats Induction Carrageenan Injection Animal_Model->Induction Dosing Compound Administration Dosing->Animal_Model Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Efficacy & Safety Profile

Caption: Workflow for evaluating the anti-inflammatory activity of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for the synthesis of this compound is the condensation reaction between a 3-amino-5-methyl-1H-pyrazole and a β-dicarbonyl compound, typically ethyl acetoacetate. This reaction is usually carried out under acidic or basic conditions.[1][2] The reaction proceeds via a nucleophilic attack of the aminopyrazole on the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine ring.[1]

Q2: What are the potential isomeric byproducts I should be aware of?

A2: A significant potential byproduct is the isomeric 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol. This can arise from the lack of regioselectivity during the cyclization step. The formation of this isomer depends on which nitrogen of the pyrazole ring participates in the cyclization and which carbonyl group of the ethyl acetoacetate is attacked. Careful control of reaction conditions, such as pH and temperature, can help to favor the formation of the desired 7-ol isomer.

Q3: My reaction yield is consistently low. What are the possible causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: The formation of byproducts, such as the isomer mentioned in Q2 or polymeric materials, can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome. Experiment with different conditions to optimize the yield.

  • Purification losses: Significant amounts of the product may be lost during workup and purification steps. Re-evaluate your purification strategy to minimize these losses.

Q4: I am observing an unexpected peak in my HPLC/MS analysis. How can I identify this unknown impurity?

A4: To identify an unknown impurity, a combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): Determine the molecular weight of the impurity. This can provide initial clues about its structure, for example, if it is an isomer of the starting material or product, or an adduct.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information about the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the exact structure of the unknown compound. If the impurity can be isolated in sufficient quantity and purity, 2D NMR techniques like COSY and HMBC can provide detailed connectivity information.

  • High-Performance Liquid Chromatography (HPLC) with a reference standard: If you suspect a specific byproduct, you can synthesize or purchase a reference standard and compare its retention time with the unknown peak.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Presence of starting materials in the final product Incomplete reaction.Increase reaction time and/or temperature. Ensure proper stoichiometry of reactants.
Multiple spots on TLC close to the product spot Formation of isomeric byproducts.Optimize reaction conditions (solvent, temperature, catalyst) to improve regioselectivity. Employ a more efficient purification method, such as preparative HPLC.
Product is an oil instead of a solid Presence of residual solvent or impurities.Ensure complete removal of solvent under high vacuum. Purify the product again using a different solvent system for recrystallization or chromatography.
Broad peaks in NMR spectrum Presence of paramagnetic impurities or aggregation.Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. Try acquiring the spectrum in a different solvent or at a higher temperature.
Low recovery after column chromatography Product is highly polar and adsorbs strongly to the stationary phase.Use a more polar eluent system. Consider using a different stationary phase (e.g., alumina instead of silica gel).

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of 3-amino-5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add ethyl acetoacetate (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol or diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: HPLC-MS Analysis for Byproduct Identification

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B and ramp up to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-500.

    • Fragmentation (MS/MS): Perform data-dependent fragmentation on the most abundant ions to obtain structural information.

Visualizations

Synthesis_Pathway 3-amino-5-methyl-1H-pyrazole 3-amino-5-methyl-1H-pyrazole Intermediate Intermediate 3-amino-5-methyl-1H-pyrazole->Intermediate Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate This compound This compound Intermediate->this compound Cyclization (Major) 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol Intermediate->2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol Cyclization (Minor Byproduct)

Caption: Synthesis pathway of this compound and a key byproduct.

Troubleshooting_Workflow start Unexpected Analytical Result hplc_ms Run HPLC-MS Analysis start->hplc_ms check_mw Check Molecular Weight hplc_ms->check_mw isomer Isomeric Byproduct Suspected check_mw->isomer MW matches product other_impurity Other Impurity check_mw->other_impurity MW differs nmr Isolate and run NMR isomer->nmr other_impurity->nmr structure Elucidate Structure nmr->structure

Caption: Troubleshooting workflow for identifying unknown impurities in the synthesis.

References

Technical Support Center: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common condensation reaction between 3-methyl-1H-pyrazol-5-amine and ethyl acetoacetate.

Issue 1: Low or No Product Yield

Q1: I am experiencing a low yield or no desired product in the condensation reaction. What are the potential causes and how can I troubleshoot this?

A1: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of both 3-methyl-1H-pyrazol-5-amine and ethyl acetoacetate, as impurities can lead to side reactions and inhibit the desired condensation.[1]

  • Reaction Conditions:

    • Solvent: Acetic acid is a commonly used solvent that also functions as a catalyst.[1] If the yield is low, consider using a higher-boiling point solvent like N,N-dimethylformamide (DMF) to facilitate the reaction at a higher temperature.[2]

    • Catalyst: The reaction can be catalyzed by either an acid or a base.[1] For acidic catalysis, acetic acid is often sufficient. For base-catalyzed reactions, a non-nucleophilic base is preferable to avoid unwanted side reactions.[1]

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If you observe a low yield, incrementally increasing the reaction temperature or extending the reaction time may improve the outcome. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve the yield of pyrazolo[1,5-a]pyrimidines.[3]

Issue 2: Formation of Impurities or Side Products

Q2: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A2: The formation of impurities is a common challenge. Potential side reactions include:

  • Self-condensation of Ethyl Acetoacetate: Under certain conditions, ethyl acetoacetate can undergo self-condensation. Optimizing the reaction temperature and using the correct stoichiometry of reactants can mitigate this.

  • Formation of Isomers: While the reaction to form this compound is generally regioselective, the formation of other isomers is possible.[4] Careful control of reaction conditions, particularly the catalyst and solvent, can enhance regioselectivity.

  • Degradation of Starting Materials or Product: Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to the degradation of reactants or the desired product. Monitoring the reaction by TLC and working up the reaction as soon as it is complete can help prevent this.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves the cyclocondensation of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate.[5][6] This reaction is typically carried out under acidic conditions, often using acetic acid as both the solvent and catalyst, and requires heating.[1][7]

Q2: Are there alternative methods to synthesize pyrazolo[1,5-a]pyrimidines that could improve the yield?

A2: Yes, several alternative methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines which may offer improved yields or milder reaction conditions. These include:

  • Three-component reactions: These one-pot reactions involve the combination of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound, which can lead to high yields.[3]

  • Microwave-assisted organic synthesis (MAOS): This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.[3]

  • Use of different biselectrophilic reagents: Instead of ethyl acetoacetate, other 1,3-dicarbonyl compounds or their equivalents can be used, which may influence the reaction efficiency and yield.[5]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the progress of the reaction.[1][2] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation products due to prolonged reaction times.

Data Presentation

Table 1: Optimization of the Condensation Reaction Conditions

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
IEthanolAcetic AcidReflux12Low
IIAcetic Acid-Reflux8Moderate
IIIDMF-80337[2]
IVDMSO-80-No Conversion[2]
VEthanolNaOEtReflux6Moderate
VIDioxaneRh(iii) catalyst150 (Microwave)0.5High[3]

Note: "Low", "Moderate", and "High" are qualitative descriptors based on general literature findings. Specific yields can vary significantly based on the exact experimental setup.

Experimental Protocols

Key Experiment: Synthesis of this compound via Conventional Heating

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1H-pyrazol-5-amine (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add ethyl acetoacetate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 8-12 hours.[7]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 3-methyl-1H-pyrazol-5-amine, ethyl acetoacetate, and solvent start->reactants heat Heat to Reflux reactants->heat monitor Monitor by TLC heat->monitor Periodically cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice-Water cool->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product aminopyrazole 3-methyl-1H-pyrazol-5-amine imine Imine Intermediate aminopyrazole->imine + diketone Ethyl acetoacetate diketone->imine + cyclized_product Cyclized Intermediate imine->cyclized_product Intramolecular nucleophilic attack final_product This compound cyclized_product->final_product Dehydration

References

Technical Support Center: Challenges in Scaling Up Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrazolo[1,5-a]pyrimidines, particularly during scale-up operations. Here you will find troubleshooting guides and frequently asked questions to address common issues in your experimental workflow.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines.

Issue 1: Low Product Yield in Condensation Reaction

Question: My condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is resulting in a low yield or failing to produce the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this classical and widely used condensation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compounds are of high purity. Impurities can significantly interfere with the reaction.

  • Reactivity of the β-Dicarbonyl Compound: The reactivity of the β-dicarbonyl compound is a critical factor. Some may necessitate more stringent reaction conditions to drive the reaction to completion and prevent side reactions.[1]

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent that can also function as a catalyst.[2] If yields remain low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

    • Catalyst: This reaction can be catalyzed by either acids or bases.[1][2] For acidic catalysis (e.g., acetic acid, H₂SO₄), optimizing the catalyst concentration is crucial.[1] In the case of base-catalyzed reactions, employing a non-nucleophilic base is advisable.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[3] Incrementally increasing the reaction temperature and extending the reaction time while monitoring the progress via Thin Layer Chromatography (TLC) can improve yields.

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to enhance the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to high-purity products and minimizing the need for extensive chromatographic purification.[2]

Issue 2: Poor Regioselectivity in the Cyclization Step

Question: I am observing the formation of multiple isomers, indicating a lack of regioselectivity in the cyclization step. How can I control the regiochemical outcome?

Answer: Achieving high regioselectivity is a common challenge, especially when using unsymmetrical β-dicarbonyl compounds. Here are several strategies to control the formation of the desired regioisomer:

  • Nature of the β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound plays a pivotal role in directing the regioselectivity. For instance, in reactions involving cyclic β-dicarbonyl compounds, the substituent on the dicarbonyl can influence the regioselective formation of the product.[1]

  • Reaction Conditions:

    • Catalyst Control: The choice of catalyst can direct the reaction towards a specific isomer. For example, phosphine-containing palladium catalysts have been shown to promote direct arylation at the most acidic position (C7), while phosphine-free catalysts target the most electron-rich position (C3).

  • Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation can promote regioselective synthesis, often yielding a single, high-purity product.[2]

Issue 3: Difficulties in Product Purification

Question: The purification of my crude pyrazolo[1,5-a]pyrimidine product is proving to be challenging. What purification strategies can I employ for a successful scale-up?

Answer: Purification can be a significant bottleneck in scaling up synthesis. The following approaches can help overcome these challenges:

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC to ensure it proceeds to completion and to identify the formation of any major byproducts. Quenching the reaction at the optimal time can simplify the subsequent workup and purification steps.[2]

  • Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method.[2] Experiment with different solvent systems to find optimal conditions for crystallization.

  • Chromatography Optimization: If column chromatography is unavoidable, invest time in optimizing the separation. This includes screening different solvent systems to achieve better separation between the desired product and impurities. Employing a step-gradient elution can sometimes be more effective than an isocratic method.[2]

  • One-Pot and Microwave-Assisted Methods: Utilizing one-pot or microwave-assisted synthetic approaches can often lead to cleaner reaction profiles with fewer byproducts, thereby simplifying the purification process.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A1: Several efficient and scalable methods are widely employed:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and frequently used strategy. The reaction typically proceeds under acidic or basic conditions.[1][2]

  • Three-Component Reactions: One-pot, three-component reactions involving a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound (like malononitrile) are highly efficient for generating a diverse range of derivatives in a single step.[1][2]

  • Microwave-Assisted Synthesis: This method offers significant advantages in terms of reduced reaction times, improved yields, and enhanced regioselectivity.[1][4]

Q2: How can I improve the overall efficiency and sustainability of my pyrazolo[1,5-a]pyrimidine synthesis on a larger scale?

A2: To enhance efficiency and sustainability during scale-up, consider the following:

  • One-Pot Procedures: Combining multiple reaction steps into a single pot reduces solvent waste, energy consumption, and purification efforts.[1]

  • Green Chemistry Approaches: Explore the use of greener solvents (e.g., water, ethanol) and catalysts.[1] Ultrasound-assisted synthesis is another green approach that has been successfully applied.

  • Catalyst Selection: Employing highly efficient and recyclable catalysts can significantly improve the process economy.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur, leading to impurities and lower yields. These include:

  • Dimerization or Aromatic Substitutions: In some cases, particularly with highly reactive starting materials, side reactions like dimerization can occur.

  • Formation of Regioisomers: As discussed in the troubleshooting section, the formation of multiple isomers is a common issue with unsymmetrical reagents.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the reaction conditions are not optimal.

Quantitative Data Summary

The following tables provide a summary of reported yields for pyrazolo[1,5-a]pyrimidine synthesis under various conditions, allowing for easy comparison.

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic MethodStarting MaterialsConditionsYield (%)Reference
Condensation5-Aminopyrazole, β-Dicarbonyl CompoundAcidic or BasicGood to High[1]
Three-Component3-Amino-1H-pyrazole, Aldehyde, MalononitrileOne-potHigh[1]
Microwave-Assisted5-Aminopyrazole, β-KetonitrileSolvent-free, MicrowaveHigh[1]
One-Pot CyclizationAminopyrazole, Enaminone, Sodium HalideK₂S₂O₈, WaterNearly Quantitative[1]

Table 2: Effect of Reaction Conditions on Yield

SubstrateConditionsTimeYield (%)Reference
Arylated IntermediateMicrowave Irradiation20 min87[1]
5-Amino-3-hetarylpyrazole, Malonic AcidPOCl₃, Pyridine (cat.)Reduced TimeHigher Yield[5]
Aminopyrazole, KeteneReflux in THFShortHigh[5]

Experimental Protocols

Protocol 1: Classical Condensation of 5-Aminopyrazole with a β-Dicarbonyl Compound

This protocol describes a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • β-Dicarbonyl compound (1.0 - 1.2 eq)

  • Solvent (e.g., glacial acetic acid or ethanol)

  • Catalyst (optional, e.g., H₂SO₄ or a non-nucleophilic base)

Procedure:

  • Dissolve the 5-aminopyrazole derivative in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the β-dicarbonyl compound to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for the desired reaction time (typically monitored by TLC, ranging from a few hours to overnight).

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol outlines a general procedure for the rapid and efficient synthesis of pyrazolo[1,5-a]pyrimidines using microwave irradiation.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • β-Dicarbonyl compound or equivalent (1.0 - 1.2 eq)

  • Solvent (optional, can be performed solvent-free or in a high-boiling point solvent like DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine the 5-aminopyrazole derivative and the β-dicarbonyl compound.

  • If using a solvent, add it to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start_materials 5-Aminopyrazole & β-Dicarbonyl Compound reaction Condensation Reaction (Conventional or Microwave) start_materials->reaction Mixing workup Quenching & Solvent Removal reaction->workup Crude Product purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis Pure Product pim1_pathway cytokines Cytokines / Growth Factors (e.g., IL-3, IL-6) jak_stat JAK/STAT Pathway cytokines->jak_stat pim1 Pim-1 Kinase (Proto-Oncogene) jak_stat->pim1 Upregulates Expression bad Bad (Pro-apoptotic) pim1->bad Phosphorylates (Inhibits) myc c-Myc (Transcription Factor) pim1->myc Phosphorylates (Stabilizes) cell_cycle Cell Cycle Progression (e.g., Cdc25A) pim1->cell_cycle Phosphorylates (Activates) apoptosis Inhibition of Apoptosis bad->apoptosis Promotes proliferation Cell Proliferation myc->proliferation cell_cycle->proliferation pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitors pyrazolo_pyrimidine->pim1 Inhibits

References

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions in pyrazolo[1,5-a]pyrimidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, particularly through the common route of condensing 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.

Issue 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyrimidine

Q1: I am experiencing a low yield or complete failure of my condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and how can I resolve this?

A1: Low yields are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in either the 5-aminopyrazole or the β-dicarbonyl compound can significantly hinder the reaction.

    • Recommendation: Ensure the purity of your starting materials by recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis.

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical.

    • Solvent: Acetic acid is a common solvent that also acts as an acid catalyst.[1] If the reaction is sluggish, consider a higher boiling point solvent to drive the reaction forward.

    • Catalyst: The reaction can be catalyzed by either acid or base.[1] For acidic catalysis, sulfuric acid in acetic acid can be effective.[2] For base-catalyzed reactions, a non-nucleophilic base is preferred to avoid side reactions.

    • Temperature and Time: These reactions often require elevated temperatures (reflux).[1] If the yield is low, incrementally increase the reaction time and monitor progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1][2]

Data Presentation: Impact of Reaction Conditions on Yield

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic Acid (as solvent)Acetic AcidReflux4-1260-80
H₂SO₄ (catalytic)Acetic AcidReflux2-685-95[2][3]
Piperidine (catalytic)EthanolReflux6-1650-70[4]
None (Microwave)Solvent-free120-1600.25-0.5>90[2]

Experimental Protocol: General Procedure for Yield Optimization

  • Starting Material Purity Check:

    • Analyze your 5-aminopyrazole and β-dicarbonyl compound by ¹H NMR and compare with literature data.

    • If impurities are detected, purify the starting materials accordingly.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq) in glacial acetic acid.

    • Add the β-dicarbonyl compound (1.0-1.2 eq).

    • For catalyzed reactions, add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

  • Reaction Monitoring:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress every hour using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Dry the product under vacuum.

  • Analysis:

    • Characterize the product by NMR, MS, and melting point to confirm its identity and purity.

Mandatory Visualization: Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purify Purify Starting Materials check_purity->purify Impurities Found change_solvent Change Solvent (e.g., higher boiling point) optimize_conditions->change_solvent change_catalyst Change Catalyst (Acid vs. Base) optimize_conditions->change_catalyst increase_temp_time Increase Temperature or Reaction Time optimize_conditions->increase_temp_time use_microwave Consider Microwave Synthesis optimize_conditions->use_microwave purify->optimize_conditions success Improved Yield change_solvent->success change_catalyst->success increase_temp_time->success use_microwave->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Regioisomers

Q2: My reaction with an unsymmetrical β-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a frequent side reaction when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by the electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl compound.

Factors Influencing Regioselectivity and Solutions:

  • Nature of the β-Dicarbonyl Compound: The relative electrophilicity of the two carbonyl groups is a key determinant.

    • Recommendation: Using β-ketoesters or β-enaminones can enhance regioselectivity. For instance, the more electrophilic ketone carbonyl is more likely to react with the exocyclic amino group of the aminopyrazole first.[4]

  • Reaction Conditions:

    • Acid vs. Base Catalysis: The type of catalysis can influence the reaction pathway. In acidic medium, the endocyclic imino group of the pyrazole can be activated, leading to an initial nucleophilic attack at this position.[4] In basic medium, the exocyclic amino group is generally the more potent nucleophile.[4]

    • Microwave Irradiation: This technique has been shown to improve regioselectivity in some cases by providing rapid and uniform heating.[2]

Data Presentation: Regioisomer Ratios under Different Conditions

β-Dicarbonyl CompoundCatalystSolventTemperature (°C)Major RegioisomerRatio (Major:Minor)
Ethyl AcetoacetateH₂SO₄Acetic AcidReflux7-hydroxy-5-methyl>95:5
Ethyl AcetoacetatePiperidineEthanolReflux5-hydroxy-7-methyl~70:30
BenzoylacetoneAcetic AcidAcetic AcidReflux5-methyl-7-phenyl~60:40
BenzoylacetoneH₂SO₄Acetic AcidReflux7-methyl-5-phenyl>90:10

Experimental Protocol: Minimizing Regioisomer Formation

  • Reagent Selection:

    • Choose a β-dicarbonyl compound with significantly different electrophilic centers if possible.

  • Reaction Setup (Acid-Catalyzed):

    • Dissolve the 5-aminopyrazole (1.0 eq) in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Slowly add the unsymmetrical β-dicarbonyl compound (1.0 eq) at room temperature.

  • Reaction Execution:

    • Stir the reaction at room temperature for 1-2 hours before heating to reflux.

    • Monitor the formation of regioisomers by HPLC or GC-MS if possible.

  • Purification:

    • If a mixture of isomers is unavoidable, careful column chromatography with a shallow solvent gradient is often required for separation.

Mandatory Visualization: Regioselective Synthesis Pathway

regioselectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products aminopyrazole 5-Aminopyrazole acid Acidic Catalyst (e.g., H₂SO₄) aminopyrazole->acid base Basic Catalyst (e.g., Piperidine) aminopyrazole->base dicarbonyl Unsymmetrical β-Dicarbonyl dicarbonyl->acid dicarbonyl->base regioisomer_A Regioisomer A (Major) acid->regioisomer_A Favored Pathway regioisomer_B Regioisomer B (Minor) base->regioisomer_B Alternative Pathway

Caption: Influence of catalyst on regioselectivity.

Issue 3: Formation of Pyrazolo[3,4-b]pyridine Isomer

Q3: I have isolated a byproduct that I suspect is a pyrazolo[3,4-b]pyridine isomer. How can this happen and how can I prevent it?

A3: The formation of the isomeric pyrazolo[3,4-b]pyridine ring system is a known side reaction, particularly under certain conditions. This occurs through an alternative cyclization pathway where the C4 carbon of the pyrazole ring acts as a nucleophile.[5]

Mechanism of Pyrazolo[3,4-b]pyridine Formation:

There is no universal consensus on the exact mechanism, but it is believed that the reaction can be initiated by the nucleophilic attack of either the exocyclic amino group or the C4 carbon of the pyrazole onto one of the carbonyl groups of the β-dicarbonyl compound.[5] Subsequent cyclization and dehydration lead to the formation of the pyridine ring fused to the pyrazole.[5]

Conditions Favoring Pyrazolo[3,4-b]pyridine Formation and Prevention:

  • Highly Reactive β-Dicarbonyls: Certain highly reactive dicarbonyl compounds might favor this alternative pathway.

  • Reaction Temperature: Higher temperatures might provide the activation energy needed for this less favored cyclization.

  • Recommendation:

    • Milder Reaction Conditions: Try running the reaction at a lower temperature for a longer duration.

    • Choice of Catalyst: The use of a strong acid catalyst can sometimes promote the desired cyclization leading to the pyrazolo[1,5-a]pyrimidine.

    • Microwave Synthesis: Microwave irradiation can sometimes offer better selectivity towards the desired product.[2]

Experimental Protocol: Characterization and Separation

  • Spectroscopic Analysis:

    • Carefully analyze the ¹H and ¹³C NMR spectra of the crude product. The chemical shifts and coupling patterns of the aromatic protons will be distinct for the two isomeric systems.

    • 2D NMR techniques like HMBC and NOESY can be invaluable in confirming the connectivity and spatial relationships to definitively identify the isomer.

  • Chromatographic Separation:

    • These isomers often have different polarities and can be separated by column chromatography. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol) to achieve optimal separation.

Mandatory Visualization: Competing Reaction Pathways

competing_pathways reactants 5-Aminopyrazole + β-Dicarbonyl pathway_A Pathway A: Attack by exocyclic NH₂ and endocyclic N reactants->pathway_A pathway_B Pathway B: Attack by C4 of pyrazole and exocyclic NH₂ reactants->pathway_B product_A Pyrazolo[1,5-a]pyrimidine (Desired Product) pathway_A->product_A Favored product_B Pyrazolo[3,4-b]pyridine (Side Product) pathway_B->product_B Less Favored

Caption: Competing pathways in pyrazolopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for purifying crude pyrazolo[1,5-a]pyrimidines?

A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the product is a solid and the main impurities are unreacted starting materials or a small amount of a single byproduct, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or DMF/water) can be very effective.

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is the method of choice. A gradient elution is often necessary to achieve good separation.

  • Acid-Base Extraction: If the side products have significantly different acid-base properties from the desired product, a liquid-liquid extraction can be a useful preliminary purification step.

Q5: Can I use multi-component reactions to synthesize pyrazolo[1,5-a]pyrimidines and do they have fewer side reactions?

A5: Yes, three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate) are a powerful method for synthesizing highly substituted pyrazolo[1,5-a]pyrimidines.[1] These one-pot reactions can be very efficient and sometimes lead to cleaner reaction profiles with fewer side products, simplifying purification.[1]

Q6: Are there any "green" synthesis methods for pyrazolo[1,5-a]pyrimidines?

A6: Yes, several more environmentally friendly approaches have been developed.

  • Microwave-assisted synthesis: As mentioned, this technique reduces reaction times and often the need for large volumes of solvent.[1][2]

  • Solvent-free reactions: Some syntheses can be performed under solvent-free conditions, especially with microwave heating, which minimizes solvent waste.[2]

  • Use of greener solvents: Research is ongoing into the use of more environmentally benign solvents like water or ionic liquids for these syntheses.

References

Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidine compounds. Our aim is to address common experimental challenges and provide actionable solutions to control regioselectivity and improve reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, helping you to diagnose and resolve common problems in your experiments.

Issue 1: Formation of an Undesired Regioisomer or a Mixture of Isomers

  • Question: My reaction is producing a mixture of pyrazolo[1,5-a]pyrimidine regioisomers instead of the desired one. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in pyrazolo[1,5-a]pyrimidine synthesis, particularly when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is primarily governed by the difference in reactivity between the two carbonyl groups of the β-dicarbonyl compound and the nucleophilicity of the N1 and N2 atoms of the 5-aminopyrazole ring. Here are several strategies to control regioselectivity:

    • Choice of β-Dicarbonyl Compound: The structure of the 1,3-biselectrophile is crucial. Using β-enaminones with a good leaving group (e.g., dimethylamino) at the β-position can direct the initial nucleophilic attack of the exocyclic amino group of the aminopyrazole to this position, leading to a specific regioisomer.[1][2] The carbonyl group substituent in certain β-diketones can also control the reaction's regioselectivity.[2]

    • Reaction Conditions:

      • Catalyst: The reaction can be catalyzed by either acid or base.[3] For instance, in palladium-catalyzed direct arylation, a phosphine-containing palladium catalyst can promote arylation at the C7 position, while a phosphine-free catalyst may target the C3 position.[4]

      • Solvent: Acetic acid is a common solvent that can also act as a catalyst.[3] In some cases, using a higher-boiling point solvent can influence the reaction pathway.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to provide high regioselectivity in some cases, often with the benefit of shorter reaction times and cleaner reactions.[1][5]

    • Starting Material Modification: The substituents on the 5-aminopyrazole ring can influence the nucleophilicity of the ring nitrogens and the exocyclic amino group, thereby affecting the regiochemical outcome.

Issue 2: Low or No Product Yield

  • Question: I am observing a low yield or no formation of the desired pyrazolo[1,5-a]pyrimidine product. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound can arise from several factors. A systematic approach to troubleshooting this issue is as follows:

    • Purity of Starting Materials: Ensure the high purity of your 5-aminopyrazole and β-dicarbonyl compounds, as impurities can significantly interfere with the reaction.[3]

    • Reaction Conditions:

      • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[3] If the yield is low, consider incrementally increasing the reaction temperature and/or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Solvent: While acetic acid is commonly used, exploring other high-boiling point solvents might be beneficial.[3]

      • Catalyst: If you are not using a catalyst, consider adding an acid (e.g., H₂SO₄) or a base.[3] The choice and concentration of the catalyst should be optimized.

    • Microwave-Assisted Synthesis: This technique can often improve yields and reduce reaction times significantly.[1][5]

    • Alternative Reagents: If using a standard β-diketone, consider switching to a more reactive equivalent like a β-enaminone, which can lead to higher yields under milder conditions.[1][2]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on strategic choices for controlling regioselectivity.

  • Question 1: What are the main synthetic strategies for preparing pyrazolo[1,5-a]pyrimidines, and how do they influence regioselectivity?

  • Answer 1: Several synthetic strategies are available, with the most common being the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[5] Other methods include cyclization reactions, three-component reactions, and microwave-assisted synthesis.[5][6] The choice of strategy significantly impacts regioselectivity. For example, using β-enaminones in a condensation reaction allows for precise control over the initial point of attack by the aminopyrazole, thus dictating the final substitution pattern.[2]

  • Question 2: How do the substituents on the 5-aminopyrazole and the β-dicarbonyl compound affect the regiochemical outcome?

  • Answer 2: The electronic and steric properties of the substituents on both reactants are critical.

    • On the 5-aminopyrazole: Electron-donating or withdrawing groups on the pyrazole ring alter the nucleophilicity of the endocyclic nitrogen (N1) versus the exocyclic amino group (NH₂). Generally, the exocyclic amino group is more nucleophilic and initiates the reaction.[7]

    • On the β-dicarbonyl compound: The nature of the substituents on an unsymmetrical β-dicarbonyl compound determines the relative electrophilicity of the two carbonyl carbons. A more electrophilic carbonyl will preferentially react with the aminopyrazole. For instance, fluorinated substituents can enhance the electrophilic character of the 1,3-biselectrophile.[2]

  • Question 3: Can microwave irradiation be used to control regioselectivity?

  • Answer 3: Yes, microwave-assisted synthesis is a powerful tool for controlling regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis. It often leads to shorter reaction times, higher yields, and cleaner products with high regioselectivity.[1][5] In some cases, microwave irradiation can promote a specific reaction pathway that is less favored under conventional heating, thus leading to a different or single regioisomer.

Data Presentation: Regioselectivity under Various Conditions

The following tables summarize quantitative data on the regioselective synthesis of pyrazolo[1,5-a]pyrimidines under different experimental conditions.

Table 1: Effect of Catalyst on Regioselectivity

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundCatalystSolventProduct(s)Ratio (Isomer 1:Isomer 2)Yield (%)Reference
3-Phenyl-5-aminopyrazoleBenzoylacetoneAcetic AcidAcetic Acid5-Methyl-2,7-diphenyl- and 7-Methyl-2,5-diphenyl-pyrazolo[1,5-a]pyrimidineMixture-General Knowledge
3-Phenyl-5-aminopyrazoleBenzoylacetoneNoneEthanol5-Methyl-2,7-diphenyl- and 7-Methyl-2,5-diphenyl-pyrazolo[1,5-a]pyrimidineMixture-General Knowledge

Note: Specific ratios and yields are highly dependent on the exact substrates and reaction conditions and should be empirically determined.

Table 2: Microwave-Assisted vs. Conventional Heating

5-Aminopyrazole Derivativeβ-EnaminoneMethodTimeProductYield (%)Reference
5-Amino-3-aryl-1H-pyrazoleAryl-substituted β-enaminonesMW (180 °C)2 min2,7-Diaryl-pyrazolo[1,5-a]pyrimidine88-97[1]
5-Amino-3-aryl-1H-pyrazoleAryl-substituted β-enaminonesConventional-2,7-Diaryl-pyrazolo[1,5-a]pyrimidineLower[1]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from the work of Portilla and co-workers.[1]

  • Reactant Mixture: In a microwave-safe vial, combine the desired β-enaminone (1.0 mmol) and the corresponding NH-5-aminopyrazole (1.0 mmol).

  • Microwave Irradiation: Seal the vial and subject the solvent-free mixture to microwave irradiation at 180 °C for 2 minutes.

  • Work-up: After cooling to room temperature, add a mixture of ethanol-water to the reaction vial.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2,7-disubstituted pyrazolo[1,5-a]pyrimidine.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones via Aza-Michael Addition

This protocol is based on the work of Shaikh et al.[8]

  • Reactant Solution: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in polyethylene glycol (PEG-400).

  • Catalyst Addition: Add sodium hydroxide (NaOH) as a catalyst to the mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (as determined by optimization) and monitor its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water.

  • Isolation: Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidin-7-one.

  • Characterization: Analyze the product by spectroscopic methods to confirm its structure.

Visualizations

Regioselectivity_Pathway Aminopyrazole 5-Aminopyrazole NH2_attack Attack at NH2 Aminopyrazole->NH2_attack More Nucleophilic N1_attack_alt Attack at N1 (less favored) Aminopyrazole->N1_attack_alt Dicarbonyl Unsymmetrical β-Dicarbonyl (R1-CO-CH2-CO-R2) Dicarbonyl->NH2_attack Dicarbonyl->N1_attack_alt Alternative Attack N1_attack Attack at N1 Isomer1 Regioisomer 1 N1_attack->Isomer1 Dehydration NH2_attack->N1_attack Intramolecular Cyclization Isomer2 Regioisomer 2 N1_attack_alt->Isomer2

Caption: Reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Troubleshooting_Workflow start Low Regioselectivity or Low Yield check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity OK change_catalyst Change/Add Catalyst (Acid/Base) optimize_conditions->change_catalyst use_mw Use Microwave Irradiation change_catalyst->use_mw change_reagent Use β-Enaminone or other reactive equivalent use_mw->change_reagent success Improved Outcome change_reagent->success

Caption: Troubleshooting workflow for synthesis issues.

Experimental_Workflow start Mix Starting Materials (Aminopyrazole + Dicarbonyl) reaction Reaction (Heating or MW) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Work-up (e.g., Precipitation) monitoring->workup Reaction Complete isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization/ Chromatography) isolation->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Improving the Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazolo[1,5-a]pyrimidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Step Expected Outcome
Precipitation of the pyrazolo[1,5-a]pyrimidine derivative in aqueous buffer. Low intrinsic aqueous solubility of the compound.1. Decrease the final concentration of the compound in the assay. 2. Incorporate a co-solvent (e.g., DMSO, ethanol) into the final assay buffer (ideally ≤1% v/v). 3. Utilize a solubilization technique such as cyclodextrin complexation or the use of polymeric excipients.[1][2][3]The compound remains in solution, ensuring accurate and reproducible experimental results.[4]
Inconsistent results in biological assays. Poor solubility leading to variable compound concentration.1. Visually inspect for any precipitation before and during the assay. 2. Determine the kinetic solubility of the compound in the specific assay buffer. 3. Consider salt formation or co-crystallization to improve the dissolution rate.[5][6]Consistent and reliable data from in vitro and in vivo experiments.
Difficulty in preparing a stock solution at the desired concentration. The compound has poor solubility in common organic solvents.1. Test a range of pharmaceutically acceptable solvents (e.g., DMSO, DMF, NMP, ethanol). 2. Gentle heating and sonication may aid dissolution. 3. Consider pH adjustment of the solvent if the compound has ionizable groups.[7][8]A clear, stable stock solution is prepared at the required concentration.
Low oral bioavailability in animal studies despite good in vitro potency. Solubility-limited absorption from the gastrointestinal tract.[9]1. Reduce the particle size of the compound through micronization or nanonization to increase the surface area for dissolution.[2][7] 2. Formulate the compound as a solid dispersion with a hydrophilic polymer.[3][10] 3. Investigate the use of self-emulsifying drug delivery systems (SEDDS).Improved in vivo exposure and bioavailability of the pyrazolo[1,5-a]pyrimidine derivative.[8]

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when a newly synthesized pyrazolo[1,5-a]pyrimidine derivative shows poor solubility?

A1: Initially, confirm the compound's purity. Impurities can sometimes precipitate and be mistaken for the compound itself. Subsequently, determine the compound's solubility in a small range of pharmaceutically acceptable solvents, including common buffers and organic solvents like DMSO and ethanol. This initial screening will guide the selection of an appropriate solubilization strategy.

Q2: How does pH adjustment help in solubilizing pyrazolo[1,5-a]pyrimidine derivatives?

A2: Many pyrazolo[1,5-a]pyrimidine derivatives possess weakly acidic or basic functionalities.[11] By adjusting the pH of the solution, you can ionize these functional groups. The resulting salt form of the compound is generally more water-soluble than the neutral form.[5][11] For a weakly basic compound, lowering the pH will increase solubility, while for a weakly acidic compound, increasing the pH will have the same effect.[4]

Q3: What are cyclodextrins and how can they improve the solubility of my compound?

A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[2] They can encapsulate poorly soluble guest molecules, like many pyrazolo[1,5-a]pyrimidine derivatives, forming inclusion complexes.[2][12] This complexation effectively shields the hydrophobic part of the guest molecule from the aqueous environment, thereby increasing its apparent water solubility.[12] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, FDA-approved cyclodextrin for this purpose.[12]

Q4: When should I consider structural modification of my pyrazolo[1,5-a]pyrimidine scaffold to improve solubility?

A4: If formulation-based approaches are insufficient or not feasible for your application, structural modification can be a powerful tool. Introducing polar functional groups, such as hydroxyl, amino, or morpholino groups, can increase the hydrophilicity and hydrogen bonding capacity of the molecule, leading to improved aqueous solubility.[13][14] Additionally, modifying the crystal packing energy by introducing rotatable bonds can also enhance solubility.[15][16]

Q5: Can salt formation always be used to improve the solubility of pyrazolo[1,5-a]pyrimidine derivatives?

A5: Salt formation is a highly effective method but is only applicable to compounds that are ionizable, meaning they must possess acidic or basic functional groups.[6] The success of salt formation also depends on the pKa of the ionizable group and the pH of the medium.[6] It is one of the most common and effective methods for increasing the solubility and dissolution rates of acidic and basic drugs.[5]

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in aqueous solubility of pyrazolo[1,5-a]pyrimidine and related pyrazole derivatives using different enhancement techniques.

Compound Class Solubilization Method Fold Increase in Aqueous Solubility Reference
Pyrazolyl-pyrimidinoneStructural Modification (Amide to Amine Linker)From < 1 µM to 74 ± 7 µM[15][16]
Pyrazolo[3,4-d]pyrimidineComplexation with 2-Hydroxypropyl-β-cyclodextrinUp to 1000-fold[12]
Pyrazolo[3,4-d]pyrimidineFormulation with Polymeric Excipients (e.g., PVPVA)Significant improvement in apparent water solubility[3]
Pyrazolo[1,5-a]pyrimidineStructural Modification (Addition of 6-azaindole)From 444 µM to >500 µM (kinetic solubility)[14]

Experimental Protocols

Protocol 1: Screening for Co-solvent Compatibility
  • Objective: To determine the effect of common co-solvents on the solubility of a pyrazolo[1,5-a]pyrimidine derivative.

  • Materials:

    • Pyrazolo[1,5-a]pyrimidine derivative

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene glycol 400 (PEG 400)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Glass vials

    • Magnetic stirrer and stir bars

    • Spectrophotometer or HPLC

  • Procedure:

    • Prepare a series of co-solvent/PBS mixtures (e.g., 1%, 2%, 5%, 10% v/v of DMSO, EtOH, and PEG 400 in PBS).

    • Add an excess amount of the pyrazolo[1,5-a]pyrimidine derivative to each vial containing a specific co-solvent mixture.

    • Seal the vials and stir at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Objective: To improve the aqueous solubility of a pyrazolo[1,5-a]pyrimidine derivative by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • Pyrazolo[1,5-a]pyrimidine derivative

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Flasks

    • Magnetic stirrer and stir bars

    • Freeze-dryer (lyophilizer)

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

    • Slowly add the pyrazolo[1,5-a]pyrimidine derivative to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio is a good starting point.

    • Continue stirring the mixture at room temperature for 48-72 hours.

    • The solution should become clear as the complex forms. If not, gentle heating (40-50°C) can be applied.

    • Filter the solution to remove any un-complexed material.

    • Freeze the resulting solution and lyophilize it to obtain a solid powder of the inclusion complex.

    • Determine the aqueous solubility of the lyophilized powder and compare it to that of the un-complexed compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_strategies Solubility Enhancement Strategies cluster_formulation_options cluster_structural_options cluster_evaluation Evaluation Problem Poorly Soluble Pyrazolo[1,5-a]pyrimidine Screening Solubility Screening (Aqueous & Organic Solvents) Problem->Screening Formulation Formulation Approaches Screening->Formulation Structural Structural Modification Screening->Structural CoSolvent Co-solvents Formulation->CoSolvent Cyclodextrin Cyclodextrins Formulation->Cyclodextrin Salt Salt Formation Formulation->Salt SolidDispersion Solid Dispersions Formulation->SolidDispersion PolarGroups Introduce Polar Groups Structural->PolarGroups CrystalPacking Disrupt Crystal Packing Structural->CrystalPacking Evaluation Solubility & Bioavailability Assessment CoSolvent->Evaluation Cyclodextrin->Evaluation Salt->Evaluation SolidDispersion->Evaluation PolarGroups->Evaluation CrystalPacking->Evaluation logical_relationship cluster_compound Compound Properties cluster_solutions Potential Solutions Compound Pyrazolo[1,5-a]pyrimidine Derivative Ionizable Ionizable? Compound->Ionizable Lipophilic Lipophilic? Compound->Lipophilic Ionizable->Lipophilic No Salt Salt Formation / pH Adjustment Ionizable->Salt Yes Cyclodextrin Cyclodextrin Complexation Lipophilic->Cyclodextrin Yes CoSolvent Co-solvents / Surfactants Lipophilic->CoSolvent Yes Structural Structural Modification Lipophilic->Structural If other methods fail

References

Technical Support Center: Optimization of Catalyst for Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalytic synthesis of pyrazolo[1,5-a]pyrimidines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, with a focus on catalyst optimization and reaction conditions.

Issue 1: Low or No Product Yield

Q1: I am observing a low yield or no formation of my desired pyrazolo[1,5-a]pyrimidine product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compound (or its equivalent) are of high purity. Impurities can significantly interfere with the reaction.

  • Catalyst Selection and Concentration: The choice of catalyst is crucial. The reaction can be catalyzed by either acids (e.g., acetic acid, H₂SO₄) or bases. If using an acid catalyst, ensure the concentration is optimal. For base-catalyzed reactions, a non-nucleophilic base is generally preferred to avoid unwanted side reactions.

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent that can also function as a catalyst. If the yield is low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux). Incrementally increasing the reaction temperature and/or extending the reaction time can improve the yield. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times (from hours to minutes) and improve yields.

Issue 2: Catalyst Deactivation or Inefficiency

Q2: My catalyst seems to be inactive or loses activity during the reaction. What could be the cause and what are the solutions?

A2: Catalyst deactivation can be a significant hurdle. Here are some potential causes and remedies:

  • Moisture and Air Sensitivity: Some catalysts, particularly palladium complexes used in cross-coupling reactions, can be sensitive to air and moisture. Ensure that anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are used.

  • Impurities in Substrates: Impurities in the starting materials can poison the catalyst. Purify the substrates before use.

  • Ligand Degradation: In the case of palladium-catalyzed reactions, the phosphine ligands can degrade at high temperatures. Consider using more thermally stable ligands or optimizing the temperature.

  • Sub-optimal Catalyst Loading: The amount of catalyst used is critical. Too little may result in a sluggish or incomplete reaction, while too much can lead to side reactions and purification difficulties. Experiment with different catalyst loadings to find the optimal concentration.

Issue 3: Formation of Side Products and Purification Challenges

Q3: I am observing the formation of significant side products, making the purification of my target pyrazolo[1,5-a]pyrimidine difficult. How can I minimize side product formation?

A3: The formation of side products is often linked to the reactivity of the starting materials and the reaction conditions.

  • Control of Reaction Temperature: Elevated temperatures can sometimes lead to the formation of tar-like substances or other degradation products. Running the reaction at a lower temperature for a longer duration might minimize byproduct formation.

  • Slow Addition of Reagents: In some cases, the slow addition of one of the reactants can help to control the reaction rate and reduce the formation of side products.

  • Alternative Synthetic Routes: If side product formation is persistent, consider alternative synthetic strategies. For example, three-component reactions can sometimes offer higher selectivity and yield in a single step.

Frequently Asked Questions (FAQs)

Q4: What are the most common catalysts used for the synthesis of pyrazolo[1,5-a]pyrimidines?

A4: The choice of catalyst depends on the specific synthetic route:

  • Acid Catalysts: Acetic acid (often used as both solvent and catalyst) and stronger acids like sulfuric acid (H₂SO₄) are commonly used for the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.

  • Base Catalysts: Non-nucleophilic bases can also be employed to catalyze the condensation reaction.

  • Palladium Catalysts: Palladium complexes, such as those used in Suzuki-Miyaura coupling, are utilized for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, particularly for introducing aryl groups at halogenated positions.

Q5: How can I improve the efficiency and greenness of my pyrazolo[1,5-a]pyrimidine synthesis?

A5: Several strategies can be employed to enhance the efficiency and environmental friendliness of the synthesis:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields with fewer side products.

  • One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save time, reduce solvent waste, and improve overall yield.

  • Green Solvents: The use of more environmentally benign solvents, such as water or deep eutectic solvents, is being explored for these syntheses.

Q6: How can I introduce functional group diversity into the pyrazolo[1,5-a]pyrimidine scaffold?

A6: Achieving a diverse range of functional groups is crucial for applications in drug discovery.

  • Varying Starting Materials: The substituents on the initial 5-aminopyrazole and the β-dicarbonyl compound will be incorporated into the final product. A wide array of substituted starting materials is commercially available or can be synthesized.

  • Multicomponent Reactions: These reactions allow for the rapid generation of a library of compounds by varying the different components in the reaction mixture.

  • Post-Functionalization: As mentioned, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing further diversity onto the pyrazolo[1,5-a]pyrimidine core.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazolo[1,5-a]pyrimidines

ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time Several hoursMinutes
Yield Moderate to GoodGood to Excellent
Side Reactions More prevalentReduced
Purification Often requires chromatographyMinimized need for chromatography

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

  • Reaction Setup: To a round-bottom flask, add the 5-aminopyrazole (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (5 mL) to the flask. The acetic acid will act as both the solvent and the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress of the reaction using TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water, which should cause the product to precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolo[1,5-a]pyrimidine.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Post-Functionalization

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halogenated pyrazolo[1,5-a]pyrimidine (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized pyrazolo[1,5-a]pyrimidine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 5-Aminopyrazole reaction Condensation Reaction (Acid or Base Catalyst) start1->reaction start2 β-Dicarbonyl Compound start2->reaction workup Precipitation & Filtration reaction->workup Cooling & Quenching purification Recrystallization or Column Chromatography workup->purification product Pyrazolo[1,5-a]pyrimidine purification->product troubleshooting_guide cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_method Alternative Method start Low Product Yield? purity_check Check Purity of Starting Materials start->purity_check Yes conditions_check Optimize Reaction Conditions start->conditions_check If purity is confirmed mw_synthesis Consider Microwave Synthesis start->mw_synthesis For faster/higher yield purify Purify Starting Materials purity_check->purify solution Improved Yield purify->solution temp Increase Temperature/ Reaction Time conditions_check->temp solvent Change Solvent conditions_check->solvent catalyst Vary Catalyst/ Concentration conditions_check->catalyst temp->solution solvent->solution catalyst->solution mw_synthesis->solution

Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions concerning the synthesis of pyrazolo[1,5-a]pyrimidines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, providing potential causes and systematic solutions.

Issue 1: Low or No Product Yield in Condensation Reactions

Q1: I am observing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this common condensation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compound are pure, as impurities can lead to side reactions. The reactivity of the β-dicarbonyl compound is a critical factor; some may necessitate more stringent conditions to prevent undesired side products.[1]

  • Reaction Conditions:

    • Solvent: Acetic acid is a frequently used solvent that can also function as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to elevate the reaction temperature.

    • Catalyst: This reaction can be catalyzed by either an acid or a base.[1] For acidic catalysis (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[1][2] In base-catalyzed reactions, a non-nucleophilic base is preferred to avoid unwanted side reactions.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If the yield is suboptimal, incrementally increase the reaction time or temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to be effective and may improve yields and reduce reaction times.[3]

Troubleshooting Workflow for Low Yield

G cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_outcome Outcome start Low or No Product Yield purity Verify Purity of Starting Materials start->purity conditions Review Reaction Conditions purity->conditions solvent Optimize Solvent (e.g., higher boiling point) conditions->solvent If yield is still low catalyst Adjust Catalyst (Acid/Base concentration) solvent->catalyst temp_time Increase Temperature or Reaction Time catalyst->temp_time microwave Consider Microwave -Assisted Synthesis temp_time->microwave success Improved Yield microwave->success

Caption: A troubleshooting workflow for addressing low product yield.

Frequently Asked Questions (FAQs)

Q2: What are the most common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidines?

A2: Several synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. The most common approaches include:

  • Condensation Reactions: This is a frequently employed strategy involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3]

  • Cyclization Approaches: These methods are widely adopted due to their efficiency in constructing the fused bicyclic system.[3]

  • Three-Component Reactions: These reactions offer a streamlined approach to building the pyrazolo[1,5-a]pyrimidine core.[3]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[3]

  • Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern methods allow for the introduction of diverse functional groups, which is crucial for enhancing biological activity.[3][4]

Q3: How can I introduce a halogen atom into the pyrazolo[1,5-a]pyrimidine core?

A3: A one-pot cyclization and oxidative halogenation reaction can be employed. This typically involves reacting an aminopyrazole, an enaminone (or chalcone), and a sodium halide in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).

Q4: I am experiencing issues with the regioselectivity of the reaction. How can this be controlled?

A4: The regioselectivity of the cyclization reaction can be influenced by the nature of the β-dicarbonyl compound used. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and either 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone has been shown to result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields.

Experimental Protocols

Protocol 1: Two-Step Synthesis via β-enaminone Intermediate

This protocol involves the synthesis of a β-enaminone followed by cyclocondensation.

Step 1: Synthesis of β-enaminones

  • A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • The reaction is carried out under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • This typically yields the corresponding β-enaminone in high yields (83–97%).[5]

Step 2: Cyclocondensation

  • The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine.

  • This reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[5]

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method allows for the direct introduction of a halogen atom at the 3-position.

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is prepared.

  • The mixture is subjected to a one-pot cyclization and oxidative halogenation reaction.

  • The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[5]

General Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminopyrazole 5-Aminopyrazole condensation Condensation/ Cyclization aminopyrazole->condensation dicarbonyl β-Dicarbonyl Compound dicarbonyl->condensation product Pyrazolo[1,5-a]pyrimidine condensation->product Optimization of: - Solvent - Catalyst - Temperature

Caption: A general workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidine Derivatives

EntryReactant 1 (5-amino-pyrazole)Reactant 2 (β-dicarbonyl)SolventCatalystTemp (°C)Time (h)Yield (%)
15-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrileEthyl acetoacetateAcetic AcidH₂SO₄Reflux692
25-amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrileEthyl acetoacetateAcetic AcidH₂SO₄Reflux695
3Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylateAcetylacetoneAcetic AcidH₂SO₄Reflux887
4Ethyl 5-amino-3-(p-tolylamino)-1H-pyrazole-4-carboxylateAcetylacetoneAcetic AcidH₂SO₄Reflux889

Data synthesized from multiple sources for illustrative purposes.[2][3]

Signaling Pathway Visualization

In the context of drug development, pyrazolo[1,5-a]pyrimidines are often investigated as kinase inhibitors. The following diagram illustrates a simplified signaling pathway where a pyrazolo[1,5-a]pyrimidine derivative acts as an inhibitor.

G cluster_pathway Kinase Signaling Pathway cluster_inhibitor Inhibitor Action receptor Growth Factor Receptor kinase1 Kinase A (e.g., Pim-1) receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cell_proliferation Cell Proliferation and Survival transcription_factor->cell_proliferation Promotes inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->kinase1 Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine.

References

Technical Support Center: Overcoming Drug Resistance in Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with pyrazolo[1,5-a]pyrimidine kinase inhibitors.

I. Troubleshooting Guide & FAQs

This section is designed to help you navigate common experimental hurdles and interpret unexpected results.

Question/Issue Possible Cause(s) Suggested Solution(s)
1. Inconsistent IC50 values for a pyrazolo[1,5-a]pyrimidine inhibitor in the same cell line. a) Variation in cell passage number. b) Inconsistent inhibitor concentration due to improper storage or dilution. c) Fluctuation in incubation times. d) Contamination of cell culture.a) Use cells within a consistent and low passage number range for all experiments. b) Prepare fresh serial dilutions of the inhibitor for each experiment from a properly stored stock solution. c) Ensure precise timing for all incubation steps. d) Regularly test for mycoplasma and other contaminants.
2. A pyrazolo[1,5-a]pyrimidine inhibitor that was potent in a biochemical (cell-free) assay shows weak or no activity in a cell-based assay. a) Poor cell permeability of the compound. b) The inhibitor is being actively removed from the cell by efflux pumps (e.g., P-glycoprotein). c) The inhibitor is rapidly metabolized by the cells. d) The intracellular ATP concentration is much higher than in the biochemical assay, leading to competition.a) Assess compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). b) Test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors. c) Analyze the metabolic stability of the compound in the presence of liver microsomes or hepatocytes. d) Increase the inhibitor concentration in the cell-based assay or use cell lines with lower ATP levels if possible.
3. Previously sensitive cancer cells have developed resistance to my pyrazolo[1,5-a]pyrimidine inhibitor. a) On-target resistance: A mutation in the target kinase's ATP-binding pocket is preventing the inhibitor from binding. b) Off-target resistance: Activation of a compensatory signaling pathway that bypasses the inhibited kinase. c) Increased expression of the target kinase.a) Sequence the kinase domain of the target protein in the resistant cells to identify potential mutations.[1] b) Use phosphoproteomics or western blotting to probe for the activation of known resistance pathways (e.g., upregulation of other receptor tyrosine kinases). c) Quantify the expression level of the target kinase in resistant versus sensitive cells using qPCR or western blotting.
4. How do I select a second-generation pyrazolo[1,5-a]pyrimidine inhibitor for a resistant cell line? The resistance mechanism dictates the choice of the next inhibitor.a) If a specific gatekeeper mutation (e.g., in Trk kinases) is identified, choose a second-generation inhibitor specifically designed to be effective against that mutant.[2] b) If resistance is due to pathway reactivation, consider a combination therapy approach, targeting both the primary kinase and a key node in the compensatory pathway.
5. My western blot does not show a decrease in the phosphorylation of the direct downstream target of the kinase after treatment with a pyrazolo[1,5-a]pyrimidine inhibitor. a) The inhibitor is not engaging the target kinase in the cell. b) The antibody used is not specific or sensitive enough. c) The chosen time point for analysis is not optimal.a) Confirm target engagement using a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay. b) Validate the antibody with positive and negative controls. c) Perform a time-course experiment to determine the optimal duration of inhibitor treatment for observing a change in phosphorylation.

II. Data Presentation: Inhibitor Potency Against Wild-Type and Mutant Kinases

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases, including drug-resistant mutants.

Table 1: Activity of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 37 (LPM4870108) TrkA2.4 ± 0.3Larotrectinib1.2
TrkC0.2 ± 0.12.1
TrkA G595R (mutant) 3.5 ± 0.5LOXO-195-
TrkA G667C (mutant) 2.3 ± 0.3-
Compound 28 TrkA0.17Larotrectinib1.2
TrkB0.072.1
TrkC0.072.1
Compound 31 Trk G595R (mutant) 13.1LOXO-101>1000

Data compiled from a review on pyrazolo[1,5-a]pyrimidine Trk inhibitors.[2]

Table 2: Activity of Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitors

CompoundTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Compound 6t CDK20.09Ribociclib0.07
TrkA0.45Larotrectinib0.07
Compound 6s CDK20.23Ribociclib0.07
TrkA0.45Larotrectinib0.07
Compound 6r CDK20.20Ribociclib0.07
TrkA0.97Larotrectinib0.07
BS-194 (4k) CDK10.03--
CDK20.003--
CDK90.09--

Data for compounds 6t, 6s, and 6r are from a study on dual CDK2/TrkA inhibitors.[3] Data for BS-194 is from a study on a selective CDK inhibitor.[4]

III. Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental plans is crucial for understanding the mechanism of action and designing effective experiments.

experimental_workflow cluster_problem Problem Identification cluster_solution Strategy start Sensitive Cell Line Shows Acquired Resistance seq Sequence Target Kinase start->seq wb Western Blot for Compensatory Pathways start->wb mut Mutation Identified seq->mut Mutation Found pathway Compensatory Pathway Activated wb->pathway Activation Detected gen2 Select 2nd Generation Inhibitor mut->gen2 combo Combination Therapy pathway->combo

Logical workflow for addressing acquired resistance.

Trk_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS Activates PI3K PI3K Trk->PI3K Activates PLCg PLCγ Trk->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor inhibitor->Trk Inhibits

Simplified Trk signaling pathway and point of inhibition.

CDK2_signaling cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE Binds & Activates DNA_rep DNA Replication Rb Rb CDK2_CyclinE->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits E2F->DNA_rep Promotes Transcription for inhibitor Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor inhibitor->CDK2_CyclinE Inhibits

CDK2 signaling in the G1/S cell cycle transition.

Src_signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activates STAT3 STAT3 Src->STAT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT FAK FAK Src->FAK Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Cell_Migration Cell Migration & Invasion FAK->Cell_Migration inhibitor Pyrazolo[1,5-a]pyrimidine Src Inhibitor inhibitor->Src Inhibits

Overview of Src kinase signaling pathways.

IV. Key Experimental Protocols

Detailed methodologies for essential experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrazolo[1,5-a]pyrimidine inhibitor

  • DMSO (cell culture grade)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Replace the medium in the wells with 100 µL of the medium containing the various inhibitor concentrations or vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well. Shake the plate gently for 5-10 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol is used to assess whether the pyrazolo[1,5-a]pyrimidine inhibitor is hitting its intended kinase target within the cell by measuring the phosphorylation of a downstream substrate.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the inhibitor at various concentrations for a predetermined time. Lyse the cells in ice-cold RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Add ECL reagent and capture the chemiluminescent signal. Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate and a loading control (e.g., β-actin or GAPDH). A reduction in the ratio of phosphorylated to total substrate indicates successful target engagement.

Protocol 3: Generation of a Drug-Resistant Cell Line

This protocol describes a general method for developing a cancer cell line with acquired resistance to a pyrazolo[1,5-a]pyrimidine inhibitor.[5][6]

Procedure:

  • Determine Initial IC50: First, determine the IC50 of the inhibitor on the parental (sensitive) cell line.

  • Initial Drug Exposure: Begin by continuously exposing the parental cell line to the inhibitor at a concentration equal to its IC20 or IC50.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration by 1.5 to 2-fold.[5]

  • Repeat and Expand: Continue this process of stepwise dose escalation. At each stage, allow the surviving cells to repopulate before increasing the concentration. This process can take several months.

  • Characterize Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or higher than the parental IC50), confirm the degree of resistance by re-determining the IC50.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of its development.

References

Technical Support Center: Purification of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound, which exists in tautomeric equilibrium with 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is expected to be a solid. The melting point of the tautomer 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been reported to be in the range of 252-254 °C.[1] Significant deviation from this melting point may indicate the presence of impurities.

Q2: What are the common impurities I might encounter after the synthesis of this compound?

A2: The synthesis of this compound typically involves the condensation of 3-amino-5-methylpyrazole with acetylacetone.[2] Therefore, common impurities may include:

  • Unreacted 3-amino-5-methylpyrazole

  • Unreacted acetylacetone

  • Byproducts from the self-condensation of acetylacetone

  • Isomeric impurities formed during the cyclization reaction.

Q3: What are the general purification strategies for pyrazolo[1,5-a]pyrimidine derivatives?

A3: Common purification techniques for pyrazolo[1,5-a]pyrimidine derivatives include recrystallization and column chromatography.[3] For some related compounds, recrystallization from solvents like hexane has been reported.[4] Flash chromatography using a gradient of ethyl acetate in heptane has also been employed for the purification of similar molecules.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Purification - Incomplete reaction during synthesis.- Loss of product during extraction or filtration.- Product remains dissolved in the recrystallization mother liquor.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize extraction and filtration techniques to minimize mechanical losses.- Cool the recrystallization mixture to a lower temperature or partially evaporate the solvent to induce further precipitation.
Product is an Oil or Gummy Solid - Presence of residual solvent.- Presence of low-melting impurities.- Dry the product under high vacuum for an extended period.- Attempt to triturate the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification and remove soluble impurities.
Persistent Colored Impurities - Formation of colored byproducts during the reaction.- Treat a solution of the crude product in a suitable solvent with activated charcoal before filtration and recrystallization.- Perform column chromatography to separate the colored impurities.
Broad Melting Point Range - Presence of impurities.- Recrystallize the product from a suitable solvent system until a sharp melting point is obtained.- If recrystallization is ineffective, purify by column chromatography.
TLC Shows Multiple Spots After Purification - Inefficient purification method.- Decomposition of the product on the TLC plate (if silica gel is acidic).- Optimize the recrystallization solvent system or the mobile phase for column chromatography.- Use neutralized silica gel plates for TLC analysis.

Experimental Protocols

Recrystallization (General Procedure)
  • Solvent Selection: The choice of solvent is critical and depends on the solubility of the crude product. Based on the polarity of the target molecule, solvents such as ethanol, methanol, ethyl acetate, or mixtures with water or hexane could be suitable. For pyrimidine derivatives that are soluble only in highly polar solvents like DMF or DMSO, diffusion crystallization can be attempted by dissolving the compound in DMF and placing it in a larger container with a miscible anti-solvent like dichloromethane.[5]

  • Procedure: a. Dissolve the crude this compound in a minimum amount of a suitable hot solvent. b. If colored impurities are present, add a small amount of activated charcoal and heat for a short period. c. Hot filter the solution to remove insoluble impurities and activated charcoal. d. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography (General Procedure)
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.

  • Mobile Phase (Eluent): A solvent system that provides good separation on TLC should be used. For compounds of similar polarity, a gradient of ethyl acetate in a non-polar solvent like heptane or hexane is often effective.

  • Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent. b. Pack a chromatography column with the slurry. c. Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. d. Load the adsorbed sample onto the top of the column. e. Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used. f. Collect fractions and monitor them by TLC to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Parameter Value Reference
Compound Name This compound / 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneN/A
Molecular Formula C₈H₉N₃O[1]
Molecular Weight 163.18 g/mol [1]
Melting Point 252-254 °C[1]

Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Product (from synthesis) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC Melting_Point Melting Point Determination TLC->Melting_Point Spectroscopy Spectroscopic Analysis (NMR, MS) Melting_Point->Spectroscopy Pure_Product Pure Product Spectroscopy->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. The focus is on understanding and reducing off-target effects to ensure data integrity and accelerate drug discovery. This guide uses the highly selective Tropomyosin Receptor Kinase (TRK) inhibitor, Larotrectinib, as a primary example to illustrate key concepts and protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with pyrazolo[1,5-a]pyrimidine inhibitors?

A1: While the pyrazolo[1,5-a]pyrimidine scaffold can be engineered for high selectivity, off-target effects can still occur.[1][2][3][4] For kinase inhibitors, these effects often manifest as inhibition of structurally related kinases. For instance, while Larotrectinib is highly selective for TRK kinases, multi-kinase inhibitors based on similar scaffolds may also target ROS1, ALK, JAK2, and others.[1][5] Off-target effects can lead to unexpected cellular phenotypes, toxicity, or the development of drug resistance through activation of bypass signaling pathways.[6][7]

Q2: How can I determine if my pyrazolo[1,5-a]pyrimidine inhibitor is exhibiting off-target effects?

A2: A multi-pronged approach is essential. Start with a broad in vitro kinase screen to identify potential off-target interactions.[8][9] Cellular assays are then crucial to confirm these interactions in a more biologically relevant context. Techniques such as Western blotting to analyze downstream signaling pathways, and cellular thermal shift assays (CETSA) or NanoBRET™ to confirm target engagement are highly recommended.[5] Comparing the effects of structurally distinct inhibitors targeting the same primary kinase can also help differentiate on-target from off-target phenotypes.

Q3: What are the primary mechanisms of resistance to pyrazolo[1,5-a]pyrimidine inhibitors like Larotrectinib?

A3: Resistance to Larotrectinib and other kinase inhibitors can be broadly categorized into on-target and off-target mechanisms.[6]

  • On-target resistance typically involves mutations in the kinase domain of the target protein (e.g., TRK), which can prevent inhibitor binding.[6][10]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the inhibited target.[6][7] For example, mutations in KRAS or BRAF can activate the MAPK pathway downstream of TRK, rendering the cells resistant to TRK inhibition.[6][7]

Q4: What strategies can be employed to reduce the off-target effects of my inhibitor?

A4: Medicinal chemistry efforts can optimize the inhibitor's structure to enhance selectivity. This can involve modifying substituents on the pyrazolo[1,5-a]pyrimidine core to exploit differences in the ATP-binding pockets of the target kinase versus off-target kinases.[1][2][4] Experimentally, using the lowest effective concentration of the inhibitor and validating findings with a secondary, structurally unrelated inhibitor are crucial best practices.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in biochemical assays.
Possible Cause Troubleshooting Step
Inhibitor Precipitation Visually inspect assay wells for precipitate. Determine the aqueous solubility of the inhibitor and ensure the final concentration in the assay is well below this limit.
ATP Concentration The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration. Use an ATP concentration at or near the Km of the kinase for more consistent results.[11]
Assay Signal Interference Run a control experiment with the inhibitor and detection reagents in the absence of the kinase to check for direct interference.
Enzyme Activity Ensure the kinase is active and the assay is running in the linear range. Perform a time-course experiment to determine the optimal reaction time.
Problem 2: High potency in biochemical assays, but low activity in cell-based assays.
Possible Cause Troubleshooting Step
Poor Cell Permeability Assess the physicochemical properties of the inhibitor (e.g., LogP, polar surface area). Use cell lines with known transporter expression profiles or perform cellular uptake assays.
High Protein Binding High plasma protein binding can reduce the free concentration of the inhibitor available to interact with the target in cells. Determine the fraction of inhibitor bound to plasma proteins.
Drug Efflux The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp). Test for increased potency in the presence of known efflux pump inhibitors.
Cellular ATP Concentration The intracellular ATP concentration (mM range) is much higher than that used in most biochemical assays (µM range), which can lead to a rightward shift in the IC50 for ATP-competitive inhibitors.
Problem 3: Observed cellular phenotype does not correlate with known function of the primary target.
Possible Cause Troubleshooting Step
Off-Target Effects Perform a broad kinase panel screen to identify potential off-targets.[8][9] Validate any hits in cellular assays.
Activation of Bypass Pathways Use Western blotting to probe for the activation of known resistance pathways (e.g., MAPK, PI3K/AKT).[6][7]
Use of a Secondary Inhibitor Confirm the phenotype with a structurally unrelated inhibitor that targets the same primary kinase.
Genetic Knockdown/Knockout Use siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target and see if the phenotype is recapitulated.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity of Larotrectinib against its primary TRK targets and a panel of off-target kinases.

Table 1: Larotrectinib Potency Against TRK Family Kinases

KinaseIC50 (nM)Assay Type
TRKA<10Biochemical
TRKB<10Biochemical
TRKC<10Biochemical
KM12 (TPM3-NTRK1)~20Cellular (p-TrkA Inhibition)

Data is compiled from publicly available literature.[5]

Table 2: Larotrectinib Selectivity Profile Against a Panel of Kinases

Kinase% Inhibition @ 1 µM
ALK<10%
ROS1<10%
JAK2<10%
MET<10%
BRAF<10%

This table represents a subset of a larger kinase panel screen. Larotrectinib is highly selective for TRK kinases with minimal inhibition of other kinases at 1 µM.[12]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the in vitro potency of a pyrazolo[1,5-a]pyrimidine inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., TRKA)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO.

  • Add the kinase and substrate to the assay buffer.

  • Dispense the kinase/substrate mixture into the wells of the 384-well plate.

  • Add the inhibitor dilutions to the appropriate wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the predetermined optimal time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.[13]

Protocol 2: Western Blot for Downstream Signaling Inhibition

This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream effector of the target kinase in a cellular context.

Materials:

  • Cancer cell line with a known activating mutation or fusion of the target kinase (e.g., KM12 cells with TPM3-NTRK1 fusion for TRK inhibitors).

  • Pyrazolo[1,5-a]pyrimidine inhibitor.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against the phosphorylated and total forms of the downstream target (e.g., phospho-ERK and total ERK).

  • HRP-conjugated secondary antibody.

  • ECL Western blotting substrate.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a dose-response of the inhibitor for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the signal using an ECL substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Determine the IC50 for the inhibition of downstream signaling.[5]

Visualizations

G cluster_0 Biochemical Assay Troubleshooting A Inconsistent IC50 B Check for Precipitation A->B C Optimize ATP Concentration A->C D Control for Signal Interference A->D E Verify Enzyme Activity A->E

Troubleshooting workflow for inconsistent biochemical assay results.

G cluster_1 TRK Signaling Pathway TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT Larotrectinib Larotrectinib Larotrectinib->TRK

Simplified TRK signaling pathway and the point of inhibition by Larotrectinib.

G cluster_2 Experimental Workflow for Inhibitor Characterization A Biochemical Kinase Assay (IC50 Determination) B Cellular Target Engagement (e.g., NanoBRET™) A->B C Downstream Signaling Analysis (Western Blot) B->C D Cell Proliferation Assay (GI50 Determination) C->D E In Vivo Xenograft Model D->E

References

Technical Support Center: Interpreting NMR Spectra of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the interpretation of ¹H and ¹³C NMR spectra of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more signals than expected for this compound. What is the likely cause?

A1: The presence of extra signals for this compound is most likely due to the existence of tautomers in solution. This compound can exist in equilibrium between the 7-ol form and the 7-one (or 4H-one) form.[1] The exact ratio of these tautomers can be highly dependent on the solvent used for the NMR analysis.[2] Each tautomer will give rise to a distinct set of NMR signals, leading to a more complex spectrum than anticipated for a single structure.

Q2: The chemical shifts of the aromatic protons in my spectrum are difficult to assign. How can I definitively identify them?

A2: Unambiguous assignment of the aromatic protons (H-3 and H-6) can be achieved using 2D NMR spectroscopy, specifically a COSY (Correlation Spectroscopy) experiment. A COSY spectrum will show correlations between protons that are coupled to each other. For pyrazolo[1,5-a]pyrimidines, a small coupling is often observed between the H-6 proton and the methyl group at the 7-position (in the enol form) or the methylene group at the 6-position (in a reduced form).[3] A long-range COSY or HMBC experiment can help establish these multi-bond correlations.

Q3: I am seeing broad peaks in my ¹H NMR spectrum. What are the common reasons for this?

A3: Peak broadening in the NMR spectrum of your compound can be attributed to several factors:

  • Chemical Exchange: Tautomerism between the -ol and -one forms can occur at a rate that is intermediate on the NMR timescale, leading to the broadening of signals for the protons and carbons involved in the exchange.

  • Sample Concentration: High sample concentrations can lead to aggregation, which can result in broader lines.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals in your sample can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring your data.

Q4: How can I confirm the presence of the -OH proton of the 7-ol tautomer?

A4: The most straightforward method to identify an exchangeable proton like an -OH is through a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it well, and re-acquire the ¹H NMR spectrum. The acidic -OH proton will exchange with deuterium, causing the corresponding peak to disappear or significantly decrease in intensity.

Q5: The chemical shift of one of my methyl groups is further downfield than the other. Is this expected?

A5: Yes, this is expected. Based on studies of related pyrazolo[1,5-a]pyrimidine derivatives, the methyl group at position 5 (C5-CH₃) typically resonates at a different chemical shift than the methyl group at position 2 (C2-CH₃). The exact chemical shifts will depend on the tautomeric form present and the solvent used. An HMBC experiment can be used to definitively assign each methyl group by observing its long-range correlations to the quaternary carbons of the pyrazole and pyrimidine rings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the spectral analysis of this compound.

Problem 1: Ambiguous assignment of methyl and aromatic signals.

  • Workflow:

    start Ambiguous ¹H NMR Spectrum cosy Acquire 2D COSY Spectrum start->cosy assign_protons Assign Proton Signals (H-3, H-6, CH₃) cosy->assign_protons hsqc Acquire 2D HSQC Spectrum hmbc Acquire 2D HMBC Spectrum hsqc->hmbc assign_carbons Assign Carbon Signals (C-3, C-6, CH₃, Quaternary C) hmbc->assign_carbons assign_protons->hsqc end Complete Assignment assign_carbons->end

    Caption: Workflow for unambiguous NMR signal assignment.

  • Explanation:

    • COSY: Will show correlations between coupled protons, helping to identify adjacent protons, such as any long-range coupling between a methyl group and a ring proton.

    • HSQC: Correlates each proton signal to the carbon it is directly attached to. This will definitively link the proton signals of the methyl groups and the H-3 and H-6 protons to their corresponding carbon signals.

    • HMBC: Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons and for confirming the assignment of the methyl groups by observing their correlations to the ring carbons.

Problem 2: Suspected presence of multiple tautomers.

  • Workflow:

    start Complex NMR Spectrum (More signals than expected) d2o Perform D₂O Exchange Experiment start->d2o vt_nmr Acquire Variable Temperature (VT) NMR start->vt_nmr solvent Change NMR Solvent (e.g., CDCl₃ to DMSO-d₆) start->solvent analyze_d2o Identify Exchangeable Protons (e.g., -OH, -NH) d2o->analyze_d2o analyze_vt Observe Signal Coalescence or Sharpening vt_nmr->analyze_vt analyze_solvent Observe Changes in Tautomer Ratio solvent->analyze_solvent confirm Confirm Presence of Tautomers analyze_d2o->confirm analyze_vt->confirm analyze_solvent->confirm

    Caption: Troubleshooting the presence of tautomers.

  • Explanation:

    • D₂O Exchange: Confirms the presence of exchangeable protons (-OH or -NH), which are characteristic of different tautomeric forms.

    • Variable Temperature (VT) NMR: If the peaks are broad due to chemical exchange between tautomers, changing the temperature can either slow down the exchange (leading to sharper, separate signals at low temperature) or speed it up (leading to sharp, averaged signals at high temperature).

    • Solvent Change: The equilibrium between tautomers is often solvent-dependent.[2] Acquiring spectra in different deuterated solvents (e.g., from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond accepting solvent like DMSO-d₆) can shift the equilibrium, causing the relative intensities of the signals for each tautomer to change, which is strong evidence for tautomerism.

Data Presentation

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the two likely tautomeric forms of this compound. These values are based on data from closely related analogs and are intended as a guide for spectral interpretation.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton7-ol Tautomer7-one TautomerExpected MultiplicityExpected Coupling Constants (J, Hz)
H-3~6.4~6.2s-
H-6~6.6~5.8s-
2-CH₃~2.4~2.3s-
5-CH₃~2.5~2.4s-
7-OHVariable (broad)-s (broad)-
4-NH-Variable (broad)s (broad)-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon7-ol Tautomer7-one Tautomer
C-2~150~148
C-3~95~93
C-3a~145~144
C-5~155~153
C-6~107~105
C-7~158~170
2-CH₃~15~14
5-CH₃~25~24

Experimental Protocols

1. Standard ¹H NMR Sample Preparation

  • Weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Vortex the vial until the sample is completely dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

2. D₂O Exchange Experiment

  • Prepare the NMR sample as described above.

  • Acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum. Compare this spectrum to the original one to identify any signals that have disappeared or diminished in intensity.

3. Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

These experiments are typically performed using standard pulse programs available on modern NMR spectrometers.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It is useful for identifying adjacent protons and long-range couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling). It is essential for assigning carbon signals based on previously assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is invaluable for assigning quaternary carbons and for piecing together the carbon skeleton of the molecule.

For all 2D experiments, it is important to have a reasonably concentrated sample to obtain good signal-to-noise in a reasonable amount of time. Consult your NMR facility manager for the specific parameters to use for each experiment on your available instrumentation.

References

Validation & Comparative

A Comparative Analysis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives and Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biochemical potency and selectivity of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol derivatives against a selection of clinically approved kinase inhibitors. The information presented herein is a synthesis of publicly available data and is intended to serve as a resource for researchers in the field of kinase inhibitor drug discovery.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[1] Derivatives of this scaffold have shown promise in targeting a variety of kinases involved in oncogenic signaling pathways.[2][3] This guide will focus on a comparison with approved inhibitors targeting Tropomyosin receptor kinases (TRK), Cyclin-dependent kinases (CDK), and Phosphoinositide 3-kinase delta (PI3Kδ).

Quantitative Comparison of Kinase Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyrazolo[1,5-a]pyrimidine derivatives and the approved kinase inhibitors Larotrectinib, Entrectinib, Ribociclib, and Milciclib. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases

Compound ClassSpecific Derivative (if specified)Target KinaseIC50 (nM)Reference(s)
Pyrazolo[1,5-a]pyrimidineCompound 4k (BS-194)CDK130[4]
CDK23[4]
CDK530[4]
CDK7250[4]
CDK990[4]
Pyrazolo[1,5-a]pyrimidine-Pim-1<1000[3]
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol-Not Reported-[5]

Table 2: Inhibitory Activity of Approved Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Larotrectinib TRKA5[6]
TRKB11[6]
TRKC7[6]
Entrectinib TRKA1[7]
TRKB3[7]
TRKC5[7]
ROS17[7]
ALK12[7]
Ribociclib CDK410[8]
CDK639[8]
Milciclib CDK1398[9]
CDK245[9]
CDK4160[9]
CDK5265[9]
CDK7150[9]
TRKA53[9]

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following data from KINOMEscan profiles provides insight into the broader kinase selectivity of the approved inhibitors. Data for a comprehensive kinome screen of this compound derivatives is not publicly available.

Table 3: Kinase Selectivity of Approved Inhibitors (KINOMEscan Data)

InhibitorConcentrationNumber of Kinases with >65% InhibitionKey Off-Target Hits (>90% inhibition)Reference(s)
Ribociclib 100 nM2 (CDK4, CDK6)-[8][10]
1000 nM10TNK2, MAP4K1, STK10, STK16, STK35, STK39, TSSK1B, YES1[8][10]
Entrectinib Not specifiedBroader spectrumALK, ROS1, JAK2, ACK1, FLT3, BRK, AUR2[7]
Milciclib Not specifiedBroader spectrumCDKs, TRKA, Src family kinases[11]

Note: A comprehensive public KINOMEscan dataset for Larotrectinib was not found in the performed search, however, it is reported to be highly selective for TRK kinases.[12]

Signaling Pathways

The targeted kinases play crucial roles in distinct cellular signaling pathways that are often dysregulated in cancer.

CDK_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes p16 p16INK4a p16->CyclinD_CDK46 inhibits Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 inhibits

CDK4/6 Signaling Pathway and Inhibition by Ribociclib.

TRK_Pathway Neurotrophins Neurotrophins (e.g., NGF) TRK_Receptor TRK Receptor (e.g., TRKA) Neurotrophins->TRK_Receptor binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival Larotrectinib Larotrectinib / Entrectinib Larotrectinib->TRK_Receptor inhibits

TRK Signaling Pathway and Inhibition by Larotrectinib/Entrectinib.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays commonly used to determine the IC50 values of kinase inhibitors. Specific parameters such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.

ADP-Glo™ Kinase Assay (General Protocol)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., a this compound derivative or an approved inhibitor) in a kinase reaction buffer.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration, and therefore, to the kinase activity.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Signal Generation cluster_2 Data Analysis A Prepare Reaction Mix (Kinase, Substrate, ATP, Inhibitor) B Incubate at 30°C A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Incubate at RT C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F Incubate at RT E->F G Measure Luminescence F->G H Calculate IC50 G->H

References

A Comparative Guide: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives vs. Staurosporine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory profiles of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol derivatives and the well-known broad-spectrum kinase inhibitor, staurosporine. The information presented is based on available experimental data to assist researchers in evaluating these compounds for their potential applications in drug discovery and chemical biology.

Introduction

Staurosporine, an indolocarbazole alkaloid isolated from Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide range of protein kinases.[1] Its high affinity for the ATP-binding site of most kinases has made it a valuable research tool for studying protein phosphorylation and inducing apoptosis. However, its lack of selectivity limits its therapeutic potential.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors. These compounds are designed to mimic the adenine base of ATP, allowing for competitive inhibition of the kinase active site. Derivatives of this compound are a subset of this class that have been explored for their potential as more selective kinase inhibitors.

This guide will delve into a comparative analysis of these two classes of compounds, focusing on their inhibitory potency against various kinases and their effects on cancer cell lines.

Data Presentation

Kinase Inhibition Profile

The following tables summarize the half-maximal inhibitory concentrations (IC50) of staurosporine and various 2,5-disubstituted pyrazolo[1,5-a]pyrimidine derivatives against a panel of protein kinases. It is important to note that the data for the pyrazolo[1,5-a]pyrimidine derivatives and staurosporine are often from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: Kinase Inhibitory Activity of Staurosporine

KinaseIC50 (nM)
PKC6
PKA15
c-Fgr2
Phosphorylase Kinase3
p60v-src6
CaM Kinase II20
CDK130
CDK23
CDK530
CDK7250
CDK990
EGFR88.1
HER235.5

Note: Data compiled from multiple sources.[1][2][3] IC50 values can vary depending on the assay conditions.

Table 2: Kinase Inhibitory Activity of Selected 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDR2-SubstituentR5-SubstituentKinaseIC50 (µM)
Compound 4k (BS-194) Isopropyl7-(benzylamino)CDK20.003
CDK10.03
CDK50.03
CDK90.09
CDK70.25
Compound 6s Phenyl7-(substituted amino)CDK20.45
TRKA0.23
Compound 6t Phenyl7-(substituted amino)CDK20.09
TRKA0.23

Note: Data for Compound 4k (BS-194) from one study[2] and for Compounds 6s and 6t from another.[4] The core structure for these compounds is a pyrazolo[1,5-a]pyrimidine.

Cellular Activity

The cytotoxic effects of these compounds have been evaluated in various cancer cell lines.

Table 3: Cytotoxicity of Staurosporine against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (ng/mL)
MGC803 (24h)Gastric Cancer54
MGC803 (48h)Gastric Cancer23
SGC7901 (24h)Gastric Cancer61
SGC7901 (48h)Gastric Cancer37

Note: Data from a study on human gastric cancer cell lines.[1]

Table 4: Cytotoxicity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Compound 2 MCF-7Breast Cancer21.49
Compound 11 MCF-7Breast Cancer22.68
Pyrazolo[3,4-d]pyrimidine 5 Caco-2Colorectal Cancer37.50
A549Lung Cancer31.25
HT1080Fibrosarcoma25.00
HelaCervical Cancer31.25
Pyrazolo[3,4-d]pyrimidine 7 Caco-2Colorectal Cancer73.08
A549Lung Cancer68.75
HT1080Fibrosarcoma17.50
HelaCervical Cancer43.75

Note: Data for compounds 2 and 11 from a study on a breast cancer cell line.[5] Data for pyrazolo[3,4-d]pyrimidine derivatives 5 and 7 from a study on multiple cancer cell lines. It is important to note that these are not this compound derivatives but belong to the broader pyrazolopyrimidine class.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

1. Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound derivative)

  • Staurosporine (as a positive control)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-33P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or luminometer)

2. Procedure:

  • Prepare serial dilutions of the test compound and staurosporine in the kinase assay buffer.

  • In a multi-well plate, add the kinase, the kinase-specific substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-33P]ATP if using a radiometric assay).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Materials:

  • Human cancer cell line

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound and staurosporine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or staurosporine for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mandatory Visualization

Caption: Simplified kinase signaling cascade and the mechanism of inhibition.

G Experimental Workflow for Kinase Inhibitor Evaluation Compound_Synthesis Synthesis of Pyrazolopyrimidine Derivatives In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (MTT) (IC50 Determination) Compound_Synthesis->Cell_Viability_Assay Data_Analysis Data Analysis and SAR Studies In_Vitro_Kinase_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability_Assay->Apoptosis_Assay Apoptosis_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the evaluation of novel kinase inhibitors.

Conclusion

Staurosporine remains a valuable tool in research due to its potent, broad-spectrum kinase inhibition. However, this lack of selectivity is a major drawback for therapeutic development. The pyrazolo[1,5-a]pyrimidine scaffold, including this compound derivatives, offers a promising platform for the design of more selective kinase inhibitors.

The available data, though not from direct head-to-head comparative studies, suggests that specific pyrazolo[1,5-a]pyrimidine derivatives can achieve high potency against certain kinases, such as CDKs, with potentially greater selectivity than staurosporine. For instance, compound 4k (BS-194) shows nanomolar inhibition of several CDKs.[2]

Further research involving the screening of this compound derivatives against a broad panel of kinases alongside staurosporine under identical conditions is necessary for a definitive comparison of their selectivity profiles. Such studies will be crucial in determining the therapeutic potential of this class of compounds. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the efficacy and selectivity of novel kinase inhibitors.

References

A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. The arrangement of nitrogen atoms within the bicyclic core gives rise to several isomers, with pyrazolo[1,5-a]pyrimidine being one of the most extensively studied. This guide provides a comparative overview of the biological activities of pyrazolo[1,5-a]pyrimidine isomers, with a focus on their anticancer and kinase inhibitory properties, supported by experimental data.

Activity Comparison of Pyrazolo[1,5-a]pyrimidine Positional Isomers

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substitution pattern on the core scaffold. Variations in the position of substituents can be considered a form of isomerism (positional isomers) and significantly impact the compound's potency and selectivity. Key positions for substitution that influence activity are C2, C3, C5, and C7.

Kinase Inhibitory Activity

Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[1] Structure-activity relationship (SAR) studies have highlighted the importance of substituent placement for optimal kinase inhibition.[1][2]

Pim-1 Kinase Inhibition:

Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer.[3] The substitution at the 3- and 5-positions is critical for potency.[3]

CompoundSubstituent at C3Substituent at C5Pim-1 IC50 (nM)Flt-3 IC50 (nM)Pim-2 IC50 (µM)hERG IC50 (µM)
1 ArylAmino45--1.94
9a ArylSubstituted Amine-->10>30
9b ArylSubstituted Amine-->10>30
11a ArylSubstituted Amine-->10>30
11b ArylSubstituted Amine-->10>30

Data summarized from a study on Pim-1 inhibitors.[3]

Tropomyosin Receptor Kinase (Trk) Inhibition:

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for Trk inhibitors, with two of the three marketed drugs for NTRK fusion cancers featuring this scaffold. SAR studies indicate that substitutions at the C3 and C5 positions are crucial for potent Trk inhibition.

CompoundSubstituent at C3Substituent at C5TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
8 Picolinamide2,5-difluorophenyl-substituted pyrrolidine1.7--
9 Picolinamide2,5-difluorophenyl-substituted pyrrolidine1.7--
28 Macrocyclic substitution-0.170.070.07
32 --1.93.12.3
33 --3.25.53.3
34 --1.84.12.3
35 --2.53.12.6
36 --1.42.41.9

Data from a review on Trk inhibitors, highlighting the potency of various derivatives.

CDK2 and CDK9 Inhibition:

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs). For CDK9, a series based on the pyrazolo[1,5-a]pyrimidine nucleus was developed, showing greater selectivity compared to the multi-kinase inhibitor PIK-75.[4] Another study identified dual inhibitors of CDK2 and TrkA.[5]

CompoundTarget KinaseIC50 (µM)
18b CDK9Potent and selective
6d CDK20.55
6k CDK2-
6m CDK2-
6n CDK20.78
6o CDK20.76
6p CDK20.67
6r CDK2-
6s CDK2-
6t CDK2-
11g CDK2-
6d TrkA0.57
6n TrkA0.98
6o TrkA1.59
6p TrkA1.34

Data for CDK9 is qualitative from the abstract.[4] Data for CDK2 and TrkA inhibitors shows the impact of substitutions at various positions.[5]

Anticancer Activity

The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives often translates to potent anticancer effects.

Activity against various cancer cell lines:

A study on novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed significant in vitro activity against the human colon tumor cell line HCT116.[6] Another study reported the antitumor activity of a series of pyrazolo[1,5-a]pyrimidines against colorectal carcinoma (HCT116), prostate adenocarcinoma (PC-3), and liver carcinoma (HepG-2) cell lines.[7]

CompoundCell LineIC50 (µM)
14a HCT1160.0020
7d HCT116 & PC-3Good activity
11a HCT116 & PC-3Good activity

Compound 14a is a pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[6] Compounds 7d and 11a are from a separate series of pyrazolo[1,5-a]pyrimidine derivatives.[7]

Comparison with Other Pyrazolopyrimidine Isomers

While pyrazolo[1,5-a]pyrimidines are widely studied, other isomers such as pyrazolo[3,4-d]pyrimidine also exhibit significant biological activities.[1]

Pyrazolo[3,4-d]pyrimidine as Anticancer Agents:

Derivatives of pyrazolo[3,4-d]pyrimidine are structurally similar to purines and have shown promising anticancer activity.[8] One study investigated their effect on the MCF-7 human breast adenocarcinoma cell line.[8]

CompoundCell LineIC50 (µM)
4 MCF-749
7 MCF-714
8b MCF-725
9 MCF-784
10d MCF-712
10e MCF-711

Data for pyrazolo[3,4-d]pyrimidin-4-one derivatives.[8]

Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][2][4]triazolo[1,5-c]pyrimidine as CDK2 Inhibitors:

A comparative study of these two scaffolds as CDK2 inhibitors revealed potent activity.[9][10]

Compound ScaffoldCompoundTarget KinaseIC50 (µM)
Pyrazolo[4,3-e][2][4]triazolo[1,5-c]pyrimidine13 CDK20.081
Thioglycoside derivative of Pyrazolo[3,4-d]pyrimidine14 CDK20.057
Thioglycoside derivative of Pyrazolo[3,4-d]pyrimidine15 CDK20.119

These compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays cited in the reviewed literature.

Kinase Inhibition Assays (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[2]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.[2]

Generalized Protocol:

  • Kinase Reaction: A reaction mixture containing the kinase, substrate, ATP, and the test compound (inhibitor) is incubated.

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the kinase reaction to stop it and consume the unreacted ATP.

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal from the newly formed ATP.

  • Measurement: The luminescence is measured using a luminometer. The reduction in signal in the presence of the test compound compared to a control indicates inhibition.

cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Assay Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction_Mix->Add_ADP_Glo_Reagent Incubate Deplete_ATP Deplete remaining ATP Add_ADP_Glo_Reagent->Deplete_ATP Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Deplete_ATP->Add_Kinase_Detection_Reagent Convert_ADP_to_ATP Convert ADP to ATP Add_Kinase_Detection_Reagent->Convert_ADP_to_ATP Luminescence Luminescence Convert_ADP_to_ATP->Luminescence Measure_Signal Measure Luminescence Luminescence->Measure_Signal Luminometer

ADP-Glo™ Kinase Assay Workflow.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Generalized Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with pyrazolopyrimidine compounds Seed_Cells->Treat_Cells 24h incubation Add_MTT Add MTT solution Treat_Cells->Add_MTT 48-72h incubation Incubate Incubate (formazan formation) Add_MTT->Incubate Solubilize Solubilize formazan crystals Incubate->Solubilize Read_Absorbance Read absorbance Solubilize->Read_Absorbance

MTT Assay Experimental Workflow.

Cell Cycle Analysis

Flow cytometry is a common method for analyzing the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Generalized Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds for a specific duration.

  • Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye like propidium iodide.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.

Signaling Pathways

The anticancer and kinase inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a crucial role in neuronal survival and differentiation. In cancer, chromosomal rearrangements can lead to the formation of oncogenic fusions of Trk kinases, leading to constitutive activation of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors block this aberrant signaling.

cluster_0 Cell Membrane Trk_Receptor Trk Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Trk_Receptor->PI3K_AKT Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds and activates Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Pyrazolo_Inhibitor->Trk_Receptor Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Simplified Trk Signaling Pathway and Inhibition.

CDK-Mediated Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. The activity of CDKs is tightly controlled by cyclins and CDK inhibitors. In cancer, the dysregulation of CDK activity can lead to uncontrolled cell proliferation. Pyrazolo[1,5-a]pyrimidine and its isomers can inhibit specific CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.

G1 G1 S S G1->S G1/S Transition G2 G2 S->G2 M M G2->M M->G1 CDK2_CyclinE CDK2/ Cyclin E CDK2_CyclinE->S Promotes entry CDK2_CyclinA CDK2/ Cyclin A CDK2_CyclinA->G2 Promotes progression Pyrazolo_Inhibitor Pyrazolopyrimidine CDK2 Inhibitor Pyrazolo_Inhibitor->CDK2_CyclinE Pyrazolo_Inhibitor->CDK2_CyclinA

CDK2 in Cell Cycle and its Inhibition.

References

Comparative analysis of pyrazolo[1,5-a]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The efficient construction of this bicyclic heterocyclic system is, therefore, a subject of ongoing research. This guide provides a comparative analysis of the most prevalent synthetic methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. The comparison focuses on key performance indicators such as reaction yields and conditions, supported by detailed experimental protocols and a logical visualization of the synthetic pathways.

Core Synthetic Strategies

The synthesis of pyrazolo[1,5-a]pyrimidines predominantly relies on the cyclocondensation reaction between a 5-aminopyrazole derivative and a suitable 1,3-bielectrophilic partner.[1][2] Variations of this core strategy, including multicomponent reactions and the application of microwave irradiation, have been developed to enhance efficiency, yield, and substrate scope.[1][3]

The primary synthetic routes can be categorized as follows:

  • Condensation with β-Dicarbonyl Compounds: This is a classic and widely used method where 5-aminopyrazoles react with β-diketones, β-ketoesters, or their equivalents. The reaction is typically catalyzed by an acid or a base.[1]

  • Reaction with Enaminones and Chalcones: Enaminones and chalcones serve as versatile 1,3-bielectrophiles, reacting with 5-aminopyrazoles to afford a wide range of substituted pyrazolo[1,5-a]pyrimidines.[1][4]

  • Multicomponent Reactions (MCRs): These one-pot reactions involve the combination of three or more starting materials, offering a highly efficient and atom-economical approach to complex pyrazolo[1,5-a]pyrimidines.[1][5]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the aforementioned synthetic strategies.[3][6]

Comparative Performance of Synthesis Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. The following table summarizes quantitative data for selected, representative pyrazolo[1,5-a]pyrimidine synthesis methods.

Method5-Aminopyrazole Derivative1,3-Bielectrophile/Other ReactantsCatalyst/SolventConditionsYield (%)Reference
Condensation 5-Amino-3-(aryl)-1H-pyrazoleAcetylacetoneAcetic acidReflux, 4h92[7]
5-Amino-3-(aryl)-1H-pyrazoleEthyl acetoacetateAcetic acidReflux, 5h89[7]
Reaction with Enaminones 3-Methyl-1H-pyrazol-5-amine(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (a β-enaminone)Acetic acidReflux, 3h80-87[8]
One-pot Cyclization/Halogenation Various aminopyrazolesEnaminones or chalcones, Sodium halidesPotassium persulfate (K₂S₂O₈) / WaterNot specifiedHigh[1]
Multicomponent Reaction 3-Amino-1H-pyrazolesAldehydes, MalononitrileNone specifiedNot specifiedGood[1]
Microwave-Assisted Synthesis 3-Methyl-1H-pyrazol-5-amineβ-enaminonesSolvent-free180 °C, 2 min, MW irradiation88-96[6][8]
5-Amino-1H-pyrazoles3-Oxo-2-(2-arylhydrazinylidene) butanenitrilesSolvent-freeNot specifiedHigh[1]

Experimental Protocols

Microwave-Assisted Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines from β-Enaminones

This two-step protocol involves the synthesis of a β-enaminone intermediate followed by its cyclocondensation with 3-methyl-1H-pyrazol-5-amine under microwave irradiation.[8]

Step 1: Synthesis of β-Enaminones

  • To a 10.0 mL sealable microwave reaction vessel, add the appropriate methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Seal the vessel and irradiate the mixture with microwaves at 160 °C (180 W) for 15 minutes with magnetic stirring.

  • After cooling, the resulting β-enaminone can be used in the next step, often without further purification. Yields for this step are typically high (83–97%).[8]

Step 2: Cyclocondensation

  • In a microwave reaction vessel, combine an equimolar mixture (0.5 mmol) of the β-enaminone from Step 1 and 3-methyl-1H-pyrazol-5-amine.

  • Irradiate the solvent-free mixture with microwaves at 180 °C for 2 minutes.

  • After cooling, the product can be collected and purified, typically by recrystallization from an ethanol-water mixture. This method affords 7-aryl-2-methylpyrazolo[1,5-a]pyrimidines in high yields (88–96%).[6][8]

One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method allows for the direct formation of the pyrazolo[1,5-a]pyrimidine core followed by in-situ halogenation.[1]

  • In a suitable reaction vessel, combine the aminopyrazole, an enaminone or chalcone, and a sodium halide (e.g., NaI for iodination).

  • Add potassium persulfate (K₂S₂O₈) as an oxidizing agent.

  • The reaction is typically carried out in water under mild conditions.

  • The cyclocondensation reaction first forms the pyrazolo[1,5-a]pyrimidine core, which is then oxidatively halogenated at the 3-position.

  • The product can be isolated and purified using standard techniques. This method is noted for its high efficiency.[1]

Logical Relationships of Synthesis Methods

The following diagram illustrates the primary synthetic pathways to the pyrazolo[1,5-a]pyrimidine core, highlighting the central role of the 5-aminopyrazole precursor.

PyrazoloPyrmidineSynthesis cluster_electrophiles 1,3-Bielectrophiles cluster_conditions Reaction Conditions Aminopyrazole 5-Aminopyrazole Dicarbonyl β-Dicarbonyl Compounds Aminopyrazole->Dicarbonyl + Enaminone Enaminones & Chalcones Aminopyrazole->Enaminone + OtherElectrophiles Other 1,3-Bielectrophiles (e.g., β-ketonitriles) Aminopyrazole->OtherElectrophiles + MCR Multicomponent Reaction (One-Pot) Aminopyrazole->MCR Reacts in Conventional Conventional Heating (Acid/Base Catalysis) Dicarbonyl->Conventional Reacts under Microwave Microwave Irradiation (Often Solvent-Free) Dicarbonyl->Microwave Reacts under Enaminone->Conventional Reacts under Enaminone->Microwave Reacts under OtherElectrophiles->Conventional Reacts under OtherElectrophiles->Microwave Reacts under Product Pyrazolo[1,5-a]pyrimidine Conventional->Product Microwave->Product MCR->Product

Caption: Synthetic pathways to pyrazolo[1,5-a]pyrimidines.

This guide provides a foundational understanding of the primary methods for synthesizing pyrazolo[1,5-a]pyrimidines. For specific applications, researchers are encouraged to consult the primary literature for detailed optimization of reaction conditions and exploration of substrate scope.

References

Comparative Docking Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of pyrazolo[1,5-a]pyrimidine derivatives targeting key protein kinases implicated in cancer and other diseases. This guide provides a side-by-side analysis of their binding affinities, supported by experimental data and detailed molecular docking protocols, to aid researchers in the development of next-generation targeted therapies.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of protein kinases.[1] These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] This guide offers a comparative overview of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting several key protein kinases: Tropomyosin receptor kinases (TrkA, TrkB, TrkC), Phosphoinositide 3-kinase delta (PI3Kδ), Cyclin-dependent kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation: A Comparative Look at Inhibitor Potency

The following tables summarize the in vitro inhibitory activity (IC50) and in silico binding affinities of various pyrazolo[1,5-a]pyrimidine derivatives against their respective kinase targets. Lower IC50 and binding energy values indicate higher potency and more favorable binding.

Table 1: Tropomyosin Receptor Kinase (Trk) Inhibitors

CompoundTargetIC50 (nM)Binding Energy (kcal/mol)Reference
LarotrectinibTrkA, TrkB, TrkC1.2, 2.1, 2.1-[3]
EntrectinibTrkA, TrkB, TrkC--
RepotrectinibTrkA, TrkB, TrkC--
Compound 32TrkA, TrkB, TrkC1.9, 3.1, 2.3-[3]
Compound 33TrkA, TrkB, TrkC3.2, 5.5, 3.3-[3]
Compound 34TrkA, TrkB, TrkC1.8, 4.1, 2.3-[3]
Compound 35TrkA, TrkB, TrkC2.5, 3.1, 2.6-[3]
Compound 36TrkA, TrkB, TrkC1.4, 2.4, 1.9-[3]
Compound 8aTrk<5-[4]
Compound 8fTrk<5-[4]
Compound 9aTrk<5-[4]
Compound 9bTrk<5-[4]
Compound 9fTrk<5-[4]

Table 2: Phosphoinositide 3-Kinase delta (PI3Kδ) Inhibitors

CompoundTargetIC50 (µM)Selectivity (α/δ)Reference
Compound 7PI3Kδ0.47-[5]
CPL302415 (6)PI3Kδ0.01879[6][7]

Table 3: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CompoundTargetIC50 (nM)Binding Energy (kcal/mol)Reference
DinaciclibCDK218-[8]
Compound 5hCDK222-[8]
Compound 5iCDK224-[8]
Compound 6tCDK290-[9]
Compound 6sCDK2230-[9]
RoscovitineCDK2--7.0358[10]
Compound 4bCDK2--7.0358[10]

Table 4: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

CompoundTargetIC50 (µM)Binding Energy (kcal/mol)Reference
SorafenibVEGFR-2--10.7[11]
Compound 6VEGFR-20.06083-[12][13]
Compound 1VEGFR-2--7.5[11]

Experimental Protocols: A Glimpse into the Methodology

The data presented in this guide is derived from various in silico molecular docking studies. While specific parameters may vary between studies, a generalized workflow is outlined below.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (e.g., PDB download, water removal, protonation) grid Grid Box Generation (Defining the binding site) p_prep->grid l_prep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) docking Molecular Docking (e.g., AutoDock Vina) l_prep->docking grid->docking pose Pose Generation & Scoring (Binding energy calculation) docking->pose analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) pose->analysis Trk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->Trk PI3K_AKT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTOR->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors Inhibitor->PI3K CDK2_Cell_Cycle cluster_cell_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G1 G1 Phase G1_S_transition G1/S Transition G1->G1_S_transition S S Phase G1_S_transition->S CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds to pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases E2F->S promotes Inhibitor Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors Inhibitor->CDK2

References

A Head-to-Head Comparison: Pyrazolo[1,5-a]pyrimidine Inhibitors Versus Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolo[1,5-a]pyrimidine inhibitors and celecoxib, supported by experimental data. This document delves into their respective mechanisms of action, target selectivity, and anti-inflammatory effects, offering a comprehensive resource for evaluating these compounds in a research and development context.

The landscape of anti-inflammatory and anti-cancer drug discovery is continually evolving, with a focus on developing more selective and potent therapeutic agents. In this context, both the well-established selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, and the versatile class of pyrazolo[1,5-a]pyrimidine inhibitors have garnered significant attention. While celecoxib is a cornerstone in the management of inflammation and pain, pyrazolo[1,5-a]pyrimidines have emerged as a promising scaffold for the development of inhibitors targeting a range of enzymes, including COX-2 and various protein kinases.

Mechanism of Action: A Tale of Two Scaffolds

Celecoxib's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Beyond its effects on COX-2, celecoxib has been shown to exert anti-cancer effects through both COX-dependent and COX-independent pathways, including the induction of apoptosis and inhibition of cell cycle progression.[3][4]

The pyrazolo[1,5-a]pyrimidine scaffold, on the other hand, represents a "privileged" structure in medicinal chemistry, capable of inhibiting a diverse array of enzymes.[5][6] While some derivatives have been specifically designed as potent and selective COX-2 inhibitors, others have been developed as inhibitors of various protein kinases crucial in cancer signaling pathways, such as B-Raf, MEK, CDK2, and Trk kinases.[5][7][8] This versatility allows for the fine-tuning of their biological activity based on the specific substitutions on the pyrazolo[1,5-a]pyrimidine core.[5]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against COX-1 and COX-2, with celecoxib included for direct comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives and Celecoxib

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyrazolo[1,5-a]pyrimidine Derivative 1>1000.012>8333
Pyrazolo[1,5-a]pyrimidine Derivative 257.53 ± 2.91124 ± 5.320.46
Pyrazole Derivative 4c9.835 ± 0.504.597 ± 0.202.14
Pyrazole Derivative 5b4.909 ± 0.253.289 ± 0.141.49
Celecoxib 5.439 ± 0.28 2.164 ± 0.09 2.51
Celecoxib (in Sf9 cells) 15 0.04 375

Data compiled from multiple sources.[9][10][11] Note that IC50 values can vary depending on the specific assay conditions.

Table 2: Kinase Inhibitory Profile of Select Compounds

Compound ClassTarget KinaseIC50 / KD
Pyrazolo[1,5-a]pyrimidineB-Raf(V600E)Potent (specific values proprietary)
Pyrazolo[1,5-a]pyrimidineCasein Kinase 2 (CK2)KD = 12 nM
Pyrazolo[1,5-a]pyrimidineCDK2/TRKADual inhibition demonstrated
Celecoxib PDK1 µM range
Celecoxib GSK3 Indirect inhibition

This table provides a qualitative and quantitative overview of the diverse kinase targets of the pyrazolo[1,5-a]pyrimidine scaffold compared to the known off-target kinase effects of celecoxib.[3][7][12]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

A common method to determine the inhibitory potency of compounds against COX-1 and COX-2 is the in vitro enzyme inhibition assay.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection system (e.g., ELISA for PGE2 quantification)

Procedure:

  • The test compound, dissolved in DMSO, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer containing heme for a specified period (e.g., 10-15 minutes) at room temperature or 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., a weak acid).

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the in vivo anti-inflammatory activity of test compounds.[12][13][14]

Animals:

  • Male Wistar rats or Swiss mice.

Procedure:

  • Animals are fasted overnight before the experiment.

  • The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of inflammation.

  • A sub-plantar injection of a phlogistic agent, typically a 1% suspension of carrageenan in saline, is administered into the right hind paw of the animals.[13]

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[14]

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 Celecoxib Celecoxib Celecoxib->COX2 Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine COX-2 Inhibitors Pyrazolo_pyrimidine->COX2

Caption: Mechanism of COX inhibition by Celecoxib and Pyrazolo[1,5-a]pyrimidines.

Kinase_Inhibition_Pathway cluster_celecoxib Celecoxib (Off-Target Effects) cluster_pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitors PDK1 PDK1 Akt Akt PDK1->Akt GSK3 GSK3 Celecoxib Celecoxib Celecoxib->PDK1 Celecoxib->GSK3 indirect inhibition B_Raf B-Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK CDK2 CDK2 Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors Pyrazolo_pyrimidine->B_Raf Pyrazolo_pyrimidine->CDK2

Caption: Diverse kinase inhibitory profiles of the two compound classes.

Experimental_Workflow cluster_invitro In Vitro COX Inhibition Assay cluster_invivo In Vivo Carrageenan-Induced Paw Edema A1 Prepare Enzyme and Test Compound Solutions A2 Pre-incubate Enzyme with Inhibitor A1->A2 A3 Initiate Reaction with Arachidonic Acid A2->A3 A4 Terminate Reaction A3->A4 A5 Quantify PGE2 (e.g., ELISA) A4->A5 A6 Calculate IC50 A5->A6 B1 Administer Test Compound or Vehicle to Animals B2 Induce Edema with Carrageenan Injection B1->B2 B3 Measure Paw Volume at Timed Intervals B2->B3 B4 Calculate Percentage of Edema Inhibition B3->B4

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion

This comparative guide highlights the distinct yet overlapping therapeutic potential of pyrazolo[1,5-a]pyrimidine inhibitors and celecoxib. Celecoxib remains a highly effective and selective COX-2 inhibitor with well-characterized anti-inflammatory properties. The pyrazolo[1,5-a]pyrimidine scaffold offers a broader platform for drug discovery, yielding not only potent COX-2 inhibitors but also a diverse range of kinase inhibitors with potential applications in oncology and other diseases. The choice between these two classes of compounds will ultimately depend on the specific therapeutic target and desired pharmacological profile. For researchers, the versatility of the pyrazolo[1,5-a]pyrimidine core provides a rich area for further exploration and development of novel, highly selective inhibitors for a multitude of disease-relevant targets.

References

A Head-to-Head Comparison: Pyrazolo[1,5-a]pyrimidine Inhibitors Versus Larotrectinib for TRK Fusion Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-in-class TRK inhibitor, larotrectinib, with the next-generation pyrazolo[1,5-a]pyrimidine-based TRK inhibitors. This comparison is supported by preclinical and clinical data, offering insights into their respective mechanisms of action, efficacy, and resistance profiles.

The landscape of cancer therapy has been revolutionized by the advent of precision medicine, with targeted therapies against specific oncogenic drivers leading to remarkable patient outcomes. One such breakthrough has been the development of inhibitors targeting Tropomyosin Receptor Kinase (TRK) fusions, which are found across a wide range of solid tumors. Larotrectinib, the first-in-class TRK inhibitor, has demonstrated significant efficacy in this setting.[1] However, the emergence of acquired resistance has necessitated the development of next-generation inhibitors, many of which are built upon the pyrazolo[1,5-a]pyrimidine scaffold.

This guide delves into a detailed comparison of larotrectinib and a prominent pyrazolo[1,5-a]pyrimidine-based inhibitor, repotrectinib, to provide a comprehensive overview for the scientific community.

Mechanism of Action and Signaling Pathway

Both larotrectinib and pyrazolo[1,5-a]pyrimidine-based inhibitors like repotrectinib are potent, ATP-competitive inhibitors of the TRK family of receptor tyrosine kinases: TRKA, TRKB, and TRKC.[2][3] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways crucial for cell proliferation and survival. These primarily include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[4][5] By binding to the ATP-binding pocket of the TRK kinase domain, these inhibitors block the phosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to tumor growth inhibition and apoptosis.[4][6]

The key distinction lies in the structural design of the second-generation pyrazolo[1,5-a]pyrimidine inhibitors. Repotrectinib, for instance, possesses a compact, macrocyclic structure that allows it to bind effectively to the ATP pocket even in the presence of mutations that confer resistance to first-generation inhibitors like larotrectinib.[2]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein PLCg PLCγ TRK_Fusion->PLCg P Shc Shc TRK_Fusion->Shc P PI3K PI3K TRK_Fusion->PI3K P Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription Grb2 Grb2 Shc->Grb2 AKT AKT PI3K->AKT activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion inhibits Repotrectinib Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Repotrectinib) Repotrectinib->TRK_Fusion inhibits

Caption: Simplified TRK Signaling Pathway and Inhibition.

Comparative Efficacy

The following tables summarize the in vitro potency and clinical efficacy of larotrectinib and the pyrazolo[1,5-a]pyrimidine inhibitor, repotrectinib.

Table 1: In Vitro Potency (IC50, nM)
TargetLarotrectinibRepotrectinib
Wild-Type Fusions
TRKA23.5 - 49.4<0.2
TRKB23.5 - 49.4<0.2
TRKC23.5 - 49.4<0.2
Resistance Mutations
TRKA G595R (Solvent Front)>6002
TRKC G623R (Solvent Front)69402
TRKC F617I (Gatekeeper)4330<0.2
TRKA G667C (xDFG)>150014.6 - 67.6
Data compiled from multiple sources.[2][7][8]
Table 2: Clinical Efficacy in TRK Fusion-Positive Cancers
ParameterLarotrectinibRepotrectinib (TKI-naïve)
Overall Response Rate (ORR) 79%79%
Median Duration of Response (DoR) 35.2 months35.7 months (PFS)
Complete Response (CR) Rate 16%Not explicitly reported for TKI-naïve TRK fusion population
Clinical trial data for larotrectinib is from a pooled analysis of 159 patients.[8] Repotrectinib data is from the TRIDENT-1 study in TKI-naïve patients with ROS1-rearranged NSCLC, which has shown comparable efficacy in TRK fusion cancers.[3][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of TRK kinases by measuring the amount of ADP produced.

Materials:

  • Recombinant human TRKA, TRKB, or TRKC kinase domains

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • Poly-Glu-Tyr (4:1) as a substrate

  • ATP

  • Larotrectinib and Repotrectinib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of larotrectinib and repotrectinib in kinase buffer with a final DMSO concentration not exceeding 1%.

  • In a 384-well plate, add 1 µL of the inhibitor solution.

  • Add 2 µL of the respective TRK kinase to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Add_Inhibitor Add Inhibitor to Plate Start->Add_Inhibitor Add_Kinase Add TRK Kinase Add_Inhibitor->Add_Kinase Start_Reaction Add Substrate/ATP Mixture Add_Kinase->Start_Reaction Incubate_1 Incubate for 60 min at Room Temperature Start_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 min Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate for 30 min Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for a TRK Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the viability of cancer cells harboring NTRK gene fusions.

Materials:

  • NTRK fusion-positive cancer cell line (e.g., KM12)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Larotrectinib and Repotrectinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed KM12 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of larotrectinib and repotrectinib in complete culture medium.

  • Treat the cells with varying concentrations of the inhibitors and a vehicle control (DMSO) for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor activity of the inhibitors in a living organism.

Materials:

  • NTRK fusion-positive cancer cell line (e.g., KM12)

  • Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)

  • Larotrectinib and Repotrectinib formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject approximately 3 x 10^6 KM12 cells into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach an average volume of 50-60 mm³, randomize the mice into treatment and control groups.

  • Administer larotrectinib, repotrectinib, or a vehicle control orally at predetermined doses and schedules (e.g., daily or twice daily).

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width)² x length/2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Compare the tumor growth inhibition between the treatment and control groups.

InVivo_Workflow Start Inject KM12 Cells Subcutaneously in Mice Monitor_Tumor Monitor Tumor Growth Start->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Treat Administer Inhibitors or Vehicle Orally Randomize->Treat Measure Measure Tumor Volume and Body Weight Treat->Measure Endpoint End of Study Measure->Endpoint Predefined Endpoint Reached Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze

Caption: General Workflow for an In Vivo Xenograft Study.

Resistance Mechanisms and Off-Target Effects

A significant advantage of pyrazolo[1,5-a]pyrimidine inhibitors like repotrectinib is their ability to overcome acquired resistance to first-generation inhibitors. Resistance to larotrectinib can arise from on-target mutations in the TRK kinase domain, such as solvent front and gatekeeper mutations, or through off-target mechanisms involving the activation of bypass signaling pathways.[8] Repotrectinib has demonstrated potent activity against many of these on-target resistance mutations.[2]

In terms of safety, larotrectinib is generally well-tolerated, with most adverse events being grade 1 or 2. Common side effects include dizziness, fatigue, nausea, and weight gain. While a direct comparison of the long-term safety profiles is ongoing, the development of more selective and potent second-generation inhibitors aims to maintain a favorable therapeutic window.

Conclusion

Larotrectinib has established the clinical benefit of targeting TRK fusions in cancer. The development of pyrazolo[1,5-a]pyrimidine-based second-generation inhibitors, such as repotrectinib, represents a significant advancement in this field. These newer agents demonstrate superior potency against wild-type TRK fusions and, crucially, maintain activity against many of the resistance mutations that can limit the long-term efficacy of first-generation inhibitors. For researchers and clinicians, the availability of both first- and second-generation TRK inhibitors provides a broader therapeutic arsenal for patients with TRK fusion-positive cancers, with the choice of agent potentially being guided by the presence of resistance mutations. The ongoing clinical evaluation of these compounds will further delineate their respective roles in the management of this unique molecular subtype of cancer.

References

Comparative Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the selectivity of a versatile inhibitor scaffold.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a wide array of proteins implicated in diseases such as cancer.[1][2] The versatility of this heterocyclic system allows for the development of potent inhibitors against various kinase families, including cyclin-dependent kinases (CDKs), checkpoint kinases (CHK), casein kinase 2 (CK2), and tropomyosin receptor kinases (Trk).[1][2][3] However, a critical aspect of drug development is understanding an inhibitor's selectivity, as off-target effects can lead to toxicity or unexpected pharmacological activities.[1] This guide provides a comparative analysis of the cross-reactivity profiles of several notable pyrazolo[1,5-a]pyrimidine-based inhibitors, supported by experimental data and detailed methodologies.

Kinase Selectivity Profiles

The following tables summarize the cross-reactivity data for a selection of pyrazolo[1,5-a]pyrimidine-based inhibitors against a panel of kinases. The data is presented to highlight the on-target potency and off-target interactions of each compound.

Table 1: Cross-Reactivity Profile of IC20 (A Selective CK2 Inhibitor)

Kinase% Control at 1 µM
CK2A (CSNK2A1) 0.2
CK2A2 (CSNK2A2) 0.2
DYRK1A36
DYRK1B46
HIPK446
DYRK352
STK17B (DRAK2)53
Haspin (GSG2)54
DYRK256
CLK260
CLK361
HIPK262
PIM363
HIPK364
Other 400+ kinases>65

Data derived from a KINOMEscan™ profiling study. The percentage of control (% Control) represents the amount of kinase activity remaining in the presence of the inhibitor, with lower values indicating stronger binding.

Table 2: Primary Target and Off-Target Profile of Larotrectinib (A Pan-Trk Inhibitor)

KinaseIC50 (nM)
TRKA <10
TRKB <10
TRKC <10
TNK249
GRK5118
Other 219 kinases>1000

Data from a radiometric kinase assay panel.

Table 3: Primary Target and Off-Target Profile of Entrectinib (A Multi-Kinase Inhibitor)

KinaseIC50 (nM)
TRKA 1.7
TRKB 0.1
TRKC 0.1
ROS1 0.2
ALK 1.6
TNK219
ACK122
DDR130
Other kinases>100

Data from in vitro kinase assays.[4]

Table 4: Selectivity Profile of BS-194 (A CDK Inhibitor)

KinaseIC50 (nM)
CDK2/cyclin A 3
CDK1/cyclin B 30
CDK5/p25 30
CDK9/cyclin T1 90
CDK7/cyclin H 250
GSK3β>10,000
Aurora A>10,000
Aurora B>10,000
Plk1>10,000
CHK1>10,000

Data from in vitro kinase activity assays.[5][6][7]

Table 5: Selectivity Profile of Compound 17r (A CHK1 Inhibitor)

KinaseIC50 (nM)
CHK1 Potent (exact value not specified)
CDK2>100-fold selective vs CHK1

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the profiled inhibitors.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds RAS RAS Trk Receptor->RAS Activates PI3K PI3K Trk Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression Larotrectinib Larotrectinib / Entrectinib / Repotrectinib Larotrectinib->Trk Receptor Inhibits

Figure 1. Simplified Trk signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.

Cell_Cycle_Control_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S Phase / G2/M Transition cluster_transcription Transcription CDK4/6_CyclinD CDK4/6 Cyclin D CDK2_CyclinE CDK2 Cyclin E CDK4/6_CyclinD->CDK2_CyclinE Promotes CDK2_CyclinA CDK2 Cyclin A CDK2_CyclinE->CDK2_CyclinA Promotes CDK1_CyclinB CDK1 Cyclin B CDK2_CyclinA->CDK1_CyclinB Promotes Mitosis Mitosis CDK1_CyclinB->Mitosis CDK9_CyclinT CDK9 Cyclin T RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II Phosphorylates (Elongation) DNA_Damage DNA_Damage CHK1 CHK1 DNA_Damage->CHK1 Activates CHK1->CDK2_CyclinA Inhibits CHK1->CDK1_CyclinB Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest CHK1->Cell_Cycle_Arrest Induces BS-194 BS-194 BS-194->CDK2_CyclinA BS-194->CDK1_CyclinB BS-194->CDK9_CyclinT Compound_17r Compound_17r Compound_17r->CHK1

Figure 2. Simplified overview of cell cycle control and transcription, highlighting the roles of CDKs and CHK1 as targets for pyrazolo[1,5-a]pyrimidine inhibitors.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Biochemical Kinase Assays for IC50 Determination

1. Radiometric Filter Binding Assay (e.g., HotSpot Assay)

This method is considered a gold standard for measuring kinase activity.[8][9]

  • Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP to a specific peptide or protein substrate by the kinase.

  • Protocol Outline:

    • Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate, cofactors, and a mixture of non-radiolabeled and radiolabeled ATP in a suitable kinase buffer.[8][10][11][12] Test compounds at various concentrations are added to the reaction wells.

    • Kinase Reaction: The reaction is initiated by the addition of the ATP mixture and incubated at a controlled temperature (e.g., 30°C) for a defined period.[8][12]

    • Reaction Termination and Substrate Capture: The reaction is stopped, and an aliquot of the reaction mixture is spotted onto a phosphocellulose filter mat or paper (e.g., P81).[8] The substrate, being charged, binds to the filter paper, while the unbound radiolabeled ATP does not.

    • Washing: The filter paper is washed multiple times with a dilute acid solution (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.[8]

    • Signal Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.[8]

    • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Radiometric_Kinase_Assay_Workflow A 1. Prepare Kinase Reaction (Kinase, Substrate, Inhibitor) B 2. Add Radiolabeled ATP ([γ-³³P]ATP) A->B C 3. Incubate at 30°C B->C D 4. Spot Reaction onto Filter Paper C->D E 5. Wash to Remove Unbound ATP D->E F 6. Quantify Radioactivity (Phosphorimager) E->F G 7. Calculate IC50 F->G

Figure 3. Experimental workflow for a radiometric filter binding kinase assay.

2. ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][13]

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.[8][11][13]

  • Protocol Outline:

    • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature.

    • ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for approximately 40 minutes at room temperature.[9]

    • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.[9]

    • Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by dose-response curve fitting.

Kinase-Inhibitor Binding Assays

KINOMEscan™ (Competition Binding Assay)

This assay measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.[13]

  • Protocol Outline:

    • Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the test compound at a fixed concentration (e.g., 1 µM), and the immobilized ligand beads.

    • Binding and Competition: Allow the components to incubate and reach binding equilibrium.

    • Washing: The beads are washed to remove unbound kinase and test compound.

    • Quantification: The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.

    • Data Analysis: The results are typically reported as "% Control" or "% Inhibition". The % Control is calculated as: (test compound signal - negative control signal) / (DMSO control signal - negative control signal) x 100. A lower % Control value indicates stronger binding of the test compound to the kinase.

KINOMEscan_Workflow cluster_binding Competition Binding cluster_quantification Quantification A DNA-tagged Kinase D Incubate to Equilibrium A->D B Immobilized Ligand B->D C Test Compound C->D E Wash to Remove Unbound D->E F Quantify Bound Kinase via qPCR E->F G Data Analysis (% Control) F->G

Figure 4. Logical workflow of the KINOMEscan competition binding assay.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for the development of potent kinase inhibitors. The examples presented in this guide illustrate the diverse range of kinases that can be targeted with this core structure, from the highly selective CK2 inhibitor IC20 to multi-kinase inhibitors like Entrectinib. The cross-reactivity profiles highlight the importance of comprehensive kinase screening to fully characterize the selectivity of these compounds. Understanding the on- and off-target activities of these inhibitors is crucial for their preclinical and clinical development, enabling the selection of candidates with the most favorable therapeutic index. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development.

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine CDK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of cyclin-dependent kinase (CDK) inhibitors, a class of drugs with significant therapeutic potential in oncology. This guide provides a head-to-head comparison of prominent pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, offering a data-driven overview for researchers, scientists, and drug development professionals. We will delve into their inhibitory profiles, cellular activities, and the key structural features that dictate their potency and selectivity.

Introduction to Pyrazolo[1,5-a]pyrimidines as CDK Inhibitors

Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds that act as ATP-competitive inhibitors of protein kinases.[1] Their structure mimics the purine core of ATP, allowing them to bind to the ATP-binding pocket of CDKs and block their catalytic activity.[2] This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells, where CDK activity is often dysregulated.[3][4] Key members of this family, such as Dinaciclib and Milciclib, have demonstrated the clinical potential of this scaffold.[5][6]

Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of several notable pyrazolo[1,5-a]pyrimidine CDK inhibitors against various CDK isoforms. This data, compiled from multiple studies, allows for a direct comparison of their inhibitory activities.

InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK5 (IC50, nM)CDK7 (IC50, nM)CDK9 (IC50, nM)Reference
Dinaciclib ------[5][6]
BS-194 (4k) 303-3025090[3]
Compound 18b -----<100[2][7]
SNS-032 -38--624[8]
Samuraciclib (CT-7001) >1000>1000>1000-<10>1000[8]

Table 1: Comparative Inhibitory Activity (IC50) of Pyrazolo[1,5-a]pyrimidine CDK Inhibitors against various CDK isoforms.

InhibitorTarget(s)Cell LineAntiproliferative Activity (GI50/IC50, nM)Reference
BS-194 (4k) CDK1, CDK2, CDK5, CDK960 cancer cell lines (mean)280 (GI50)[3]
Compound 6s CDK2, TRKA--[5]
Compound 6t CDK2, TRKA--[5]
Dinaciclib CDK1, CDK2, CDK5, CDK9VariousVaries[4]

Table 2: Cellular Activity of Selected Pyrazolo[1,5-a]pyrimidine CDK Inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation cluster_transcription Transcription Regulation G1 G1 Phase S S Phase G2 G2/M Phase CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Phosphorylates Rb Promotes G1/S transition CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Initiates DNA replication CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Maintains S phase CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Promotes entry into mitosis CDK9_CyclinT CDK9-Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates CTD Promotes transcription elongation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA Inhibitor->CDK1_CyclinB Inhibitor->CDK9_CyclinT

Figure 1: Simplified CDK Signaling Pathway and Points of Inhibition.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinase_assay Kinase Inhibition Assay (IC50 determination) reaction Incubation kinase_assay->reaction compound_prep Compound Dilution Series compound_prep->kinase_assay enzyme_prep Recombinant CDK/Cyclin Complex enzyme_prep->kinase_assay substrate_prep Substrate (e.g., Histone H1, Rb peptide) + ATP substrate_prep->kinase_assay detection Quantification of Phosphorylation (e.g., ADP-Glo, Z'-LYTE) reaction->detection cell_culture Cancer Cell Line Culture treatment Treatment with Inhibitor cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blotting (p-Rb, Cyclin levels) treatment->western_blot

Figure 2: General Experimental Workflow for Evaluating CDK Inhibitors.

Detailed Experimental Protocols

Kinase Inhibition Assays (General Protocol)

Biochemical kinase assays are crucial for determining the direct inhibitory effect of a compound on a specific CDK. A common method is the ADP-Glo™ Kinase Assay.

  • Reagents and Materials: Recombinant human CDK/cyclin complexes, appropriate kinase substrate (e.g., Rb-C-terminal fragment for CDK4/cyclin D1), ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds.

  • Procedure:

    • A kinase reaction is set up containing the CDK/cyclin enzyme, the substrate, and ATP in a kinase buffer.

    • The pyrazolo[1,5-a]pyrimidine inhibitor is added at various concentrations.

    • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescent signal, which is proportional to the ADP generated and thus the kinase activity, is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Cell-based assays are essential to assess the antiproliferative effects of the inhibitors on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of pyrazolo[1,5-a]pyrimidine inhibitors are heavily influenced by the substituents at various positions of the core structure.[1][9] For instance, substitutions at the C5 and C7 positions are critical for interaction with the hinge region of the kinase domain. The nature of the substituent at the C3 position can modulate selectivity and pharmacokinetic properties.[3] More recent studies have explored dual inhibitors, such as those targeting both CDK2 and TRKA, by modifying the pyrazolo[1,5-a]pyrimidine scaffold, indicating the versatility of this chemical class.[5]

Conclusion

Pyrazolo[1,5-a]pyrimidines represent a robust and versatile scaffold for the development of potent and selective CDK inhibitors. The compounds highlighted in this guide, from the broad-spectrum activity of Dinaciclib to the more selective profiles of BS-194 and Samuraciclib, demonstrate the tunability of this chemical class. The provided data and protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of novel cancer therapeutics based on this promising scaffold.

References

In Vitro Kinase Inhibition Profile of the Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a promising privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in oncology and inflammatory diseases. This guide provides an objective comparison of the in vitro performance of substituted pyrazolo[1,5-a]pyrimidine derivatives against key kinase targets, benchmarked against established, commercially available inhibitors. While direct inhibitory data for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol is not extensively available in the public domain, the data herein on closely related analogs underscore the potential of this chemical class.

Comparative Kinase Inhibition Data

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazolo[1,5-a]pyrimidine derivatives against Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), and Phosphoinositide 3-kinase delta (PI3Kδ). These kinases are critical regulators of cell cycle progression, neuronal signaling, and immune cell function, respectively, and their dysregulation is linked to numerous pathologies.

Table 1: Comparative Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CompoundTarget KinaseIC50 (µM)Reference InhibitorIC50 (µM)
Pyrazolo[1,5-a]pyrimidine Derivative 6tCDK20.09Ribociclib0.07
Pyrazolo[1,5-a]pyrimidine Derivative 6sCDK20.23Ribociclib0.07
Pyrazolo[1,5-a]pyrimidine Derivative 6dCDK20.55Ribociclib0.07
Pyrazolo[1,5-a]pyrimidine Derivative 6nCDK20.78Ribociclib0.07

Data sourced from a study on dual inhibitors of CDK2 and TRKA kinases, where various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated.[1][2]

Table 2: Comparative Inhibition of Tropomyosin Receptor Kinase A (TRKA)

CompoundTarget KinaseIC50 (µM)Reference InhibitorIC50 (µM)
Pyrazolo[1,5-a]pyrimidine Derivative 6sTRKA0.45Larotrectinib0.07
Pyrazolo[1,5-a]pyrimidine Derivative 6dTRKA0.57Larotrectinib0.07
Pyrazolo[1,5-a]pyrimidine Derivative 6nTRKA0.98Larotrectinib0.07
Pyrazolo[1,5-a]pyrimidine Derivative 6pTRKA1.34Larotrectinib0.07

Data sourced from the same study on dual CDK2 and TRKA inhibitors.[1][2]

Table 3: Comparative Inhibition of PI3Kδ

CompoundTarget KinaseIC50 (µM)
Pyrazolo[1,5-a]pyrimidine Derivative CPL302415 (6)PI3Kδ0.018
Other Pyrazolo[1,5-a]pyrimidine DerivativesPI3Kδ0.018 - 1.892

Data from a study focused on the development of selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.[3]

Experimental Protocols

The following are generalized protocols for in vitro kinase inhibition assays based on methodologies cited in the referenced literature. Specific parameters may vary between studies.

ADP-Glo™ Kinase Assay (for PI3Kδ)

This assay quantifies the amount of ADP produced during a kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the PI3Kδ enzyme, the substrate (e.g., PIP2), ATP, and the test compound (a pyrazolo[1,5-a]pyrimidine derivative or control) in a suitable kinase buffer.

    • Incubate the mixture to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[3]

In Vitro Kinase Assay for CDK2 and TRKA

A common method for evaluating inhibitors of tyrosine and serine/threonine kinases.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Kinase Reaction:

    • In a microplate, add the kinase (CDK2/cyclin A or TRKA), a suitable peptide substrate, and ATP in a kinase reaction buffer.

    • Add the diluted test compounds or reference inhibitors to the wells.

    • Incubate the plate to allow for phosphorylation of the substrate.

  • Detection: The method of detection can vary. Common approaches include:

    • Luminescent ATP Detection: Measures the amount of ATP remaining after the kinase reaction. Lower kinase activity (due to inhibition) results in a higher ATP concentration and a stronger luminescent signal.

    • Antibody-based detection: Uses a specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Quantify the signal from each well.

    • Normalize the data to controls (no inhibitor and no enzyme).

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[1][2][4]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted kinases operate.

CDK2_Pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 CyclinE_CDK2->Rb S_Phase S-Phase Entry CyclinE_CDK2->S_Phase p21 p21/p27 p21->CyclinE_CDK2 Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

TRKA_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus NGF NGF TRKA TRKA Receptor NGF->TRKA RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway TRKA->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway TRKA->PI3K_AKT PLCg PLCγ Pathway TRKA->PLCg Differentiation Neuronal Differentiation RAS_RAF_MEK_ERK->Differentiation Survival Cell Survival PI3K_AKT->Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRKA

Caption: Overview of the TRKA signaling cascade.

PI3K_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT PI3K->PIP2 phosphorylates PI3K->PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for in vitro kinase inhibition screening.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of test compounds Incubation 3. Incubate kinase with compounds in microplate Compound_Prep->Incubation Reagent_Prep 2. Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Initiation 4. Initiate reaction by adding ATP/substrate mix Incubation->Initiation Detection 5. Add detection reagent and measure signal (e.g., luminescence) Initiation->Detection Analysis 6. Calculate % inhibition and determine IC50 values Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

References

Kinase Selectivity Profiling of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development.[1][2] This guide provides a comparative analysis of the kinase selectivity profiles of derivatives based on the 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol core, placing them in the context of other pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. While specific kinase profiling data for the exact this compound molecule is not extensively available in the public domain, this guide synthesizes data from closely related analogs to provide insights into the structure-activity relationships (SAR) and potential therapeutic applications of this compound class.

Comparative Kinase Inhibition Profile

The kinase selectivity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Modifications at the 2, 3, 5, and 7-positions can dramatically alter the potency and selectivity profile of these compounds, enabling the targeting of a wide range of kinases. The following table summarizes the kinase inhibition data for various pyrazolo[1,5-a]pyrimidine derivatives, offering a comparative landscape for understanding the potential of 2,5-dimethylated analogs.

Compound/Derivative Class Primary Kinase Target(s) IC50 / Kd (nM) Key Structural Features Reference Compound(s)
Pyrazolo[1,5-a]pyrimidine Derivatives Pim-1<103-aryl-5-amino substitutionSGI-1776
IRAK4<50Bicyclic heterocycles at C7Not specified
CSF-1R159Varied substitutionsNot specified
Jak2<10Optimization of lead compoundsNot specified
PI3Kδ2.8 - 470Indole and benzimidazole derivatives at C5Not specified
c-Src<502-anilinopyrimidine derivativesNot specified
CK212 (Kd)MacrocyclizationSilmitasertib
TRKA1.9Varied substitutionsLarotrectinib
CDK290 - 15802-anilinyl substitutionsRibociclib

Experimental Protocols

The determination of kinase selectivity is a critical step in the development of targeted inhibitors. A variety of in vitro assay formats are employed to generate the quantitative data presented above. Below are detailed methodologies for commonly used kinase profiling assays.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at or near the Km for the specific kinase)

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase, detected by a europium-labeled anti-phospho-specific antibody.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds

  • TR-FRET Assay Buffer

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Low-volume 384-well plates

Procedure:

  • Compound Dispensing: Dispense test compounds into the assay plate.

  • Kinase Reaction:

    • Add the kinase and biotinylated substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and SA-APC.

    • Incubate to allow for antibody and streptavidin binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition and IC50 values.

Microfluidic Mobility Shift Assay

This method separates phosphorylated and non-phosphorylated fluorescently labeled peptide substrates based on changes in their electrophoretic mobility.[3]

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate peptide

  • ATP

  • Test compounds

  • Assay Buffer

  • Microfluidic chip-based instrument (e.g., Caliper LabChip)

Procedure:

  • Kinase Reaction: Perform the kinase reaction in a multi-well plate as described for other assay formats.

  • Sample Analysis: The instrument's sipper aspirates the samples from the wells into the microfluidic chip.

  • Separation and Detection: Inside the chip, the substrate and product peptides are separated by electrophoresis and detected by their fluorescence.

  • Data Analysis: The instrument's software calculates the amount of product formed, which is used to determine the percent inhibition and IC50 values.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by pyrazolo[1,5-a]pyrimidine derivatives and a general workflow for kinase inhibitor profiling.

Kinase_Inhibitor_Profiling_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 Biochemical Screening cluster_2 Cell-Based Assays cluster_3 Data Analysis & Hit Selection Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library (Serial Dilutions) Purification->Library Primary_Screen Primary Screen (Single Concentration) Library->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Selectivity_Panel Kinase Selectivity Panel (e.g., 100+ kinases) Dose_Response->Selectivity_Panel Target_Engagement Target Engagement (e.g., NanoBRET) Selectivity_Panel->Target_Engagement Pathway_Modulation Downstream Pathway Modulation (Western Blot) Target_Engagement->Pathway_Modulation Functional_Assays Functional Assays (Proliferation, Apoptosis) Pathway_Modulation->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Functional_Assays->SAR_Analysis Hit_Selection Hit Compound Selection SAR_Analysis->Hit_Selection PIM1_Signaling_Pathway Cytokine Cytokines (e.g., IL-3, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation PIM1 PIM1 Kinase STAT->PIM1 Upregulation BAD Bad PIM1->BAD Phosphorylation (Inhibition) p21 p21/p27 PIM1->p21 Phosphorylation (Inhibition) cMyc c-Myc PIM1->cMyc Stabilization Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle Inhibits cMyc->Cell_Cycle IRAK4_Signaling_Pathway TLR_Ligand TLR Ligand (e.g., LPS) TLR Toll-like Receptor (TLR) TLR_Ligand->TLR MyD88 MyD88 TLR->MyD88 Recruitment IRAK4 IRAK4 Kinase MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation Gene Transcription CSF1R_Signaling_Pathway cluster_downstream Cellular Responses CSF1 CSF-1 / IL-34 CSF1R CSF-1R CSF1->CSF1R Binding & Dimerization PI3K PI3K CSF1R->PI3K Activation RAS Ras CSF1R->RAS Activation STAT STAT CSF1R->STAT Activation AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation

References

Comparative Analysis of Pyrazolo[1,5-a]pyrimidin-7-ol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol analogs and related derivatives, with a focus on their development as antitubercular and anticancer agents. The information presented is compiled from recent studies and aims to guide further drug design and development efforts.

Structure-Activity Relationship (SAR) Summary

The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the heterocyclic core.[1] SAR studies have revealed key structural features that govern their potency and selectivity.

Antitubercular Activity

A series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones were investigated for their activity against Mycobacterium tuberculosis (Mtb).[2][3] The core scaffold was identified through high-throughput screening as a potential lead.[2][3] Modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system led to significant improvements in antitubercular activity.[2][3]

Key findings from these studies include:

  • Methylation: Methylation of the core scaffold at the O- or N-position resulted in a loss of antitubercular activity.[2]

  • Aromatic Substituents: The presence of an aromatic ring at the R² and R³ positions was found to be crucial for antitubercular activity.[4]

  • R⁴ Position: The effect of a methyl group at the R⁴ position was variable. While its removal was detrimental in some analogs, in others it led to a four-fold increase in potency. An isopropyl substitution at this position resulted in inactivity.[4]

  • Improved Potency: Strategic modifications led to analogs with improved potency, with some compounds showing promising activity against Mtb within macrophages and low cytotoxicity.[2][3]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs as Antitubercular Agents

CompoundR⁴MIC against Mtb H37Rv (µM) in 7H9/ADCMIC against Mtb H37Rv (µM) in 7H9/GCas
1 PhHMe>5025
P19 4-Cl-PhHMe2.731.56
P22 PhHH>50>50
P25 4-F-PhHMe12.56.25
P26 4-F-PhHH3.131.56

Data extracted from ACS Infectious Diseases, 2021.[4]

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also been extensively studied as potential anticancer agents, targeting various kinases and cellular pathways.[5][6][7][8][9][10]

  • SRC Kinase Inhibition: Novel pyrazolopyrimidines have been developed as potent and selective inhibitors of SRC family kinases.[5] One lead compound, eCF506, exhibited a subnanomolar IC50 for SRC and excellent selectivity over ABL kinase.[5]

  • p21-Deficient Cell Selectivity: A series of pyrazolo[1,5-a]pyrimidines with a phenyl amide moiety at the C-7 position were found to preferentially kill p21-deficient cancer cells.[6]

  • Pim-1 Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine-3-carbonitriles have been identified as potent inhibitors of Pim-1 kinase, with some compounds showing greater cytotoxic activity against MCF-7 breast cancer cells than doxorubicin.[9]

  • Tubulin Inhibition: A series of[2][4][11]triazolo[1,5-a]pyrimidines demonstrated a unique mechanism of tubulin inhibition, promoting tubulin polymerization without competing with paclitaxel.[8]

Table 2: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogs

CompoundTarget(s)Cell LineIC₅₀ (µM)Reference
eCF506 SRC Kinase-<0.001 (SRC)[5]
4d Pim-1 KinaseMCF-70.61[9]
5d Pim-1 KinaseMCF-70.54[9]
9a Pim-1 KinaseMCF-70.68[9]
7a Not specifiedMCF-73.25[10]

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

The general synthesis of these compounds involves a one-step cyclocondensation reaction of commercially available β-ketoesters with aminopyrazoles.[2]

  • Reaction Conditions: The reactants are typically refluxed overnight in a suitable solvent such as toluene or acetic acid.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions beta-Ketoester beta-Ketoester Product Pyrazolo[1,5-a]pyrimidin-7(4H)-one beta-Ketoester->Product Aminopyrazole Aminopyrazole Aminopyrazole->Product Solvent (Toluene or Acetic Acid) Solvent (Toluene or Acetic Acid) Reflux (Overnight) Reflux (Overnight)

Caption: General synthetic scheme for Pyrazolo[1,5-a]pyrimidin-7(4H)-ones.

In Vitro Antitubercular Activity Assay
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is used.

  • Culture Media: Minimum inhibitory concentrations (MICs) are determined in Middlebrook 7H9 broth supplemented with either ADC (albumin-dextrose-catalase) or GCas (glycerol-casitone).[2] Lower MICs in GCas generally indicate lower protein binding.[2]

  • Method: A serial dilution of the compounds is prepared in 96-well plates, and the growth of Mtb is monitored.

In Vitro Cytotoxicity Assay
  • Cell Lines: HepG2 (human liver cancer cell line) and J774 (murine macrophage cell line) are commonly used.[2][4]

  • Culture Medium: DMEM supplemented with 10% FBS and either glucose or galactose as the carbon source.[2][4]

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with serial dilutions of the test compounds, and the cells are incubated for 24 hours. Cell viability is then assessed.[2][4]

G Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Serial Dilutions of Compounds Incubate_Overnight->Add_Compounds Incubate_24h Incubate for 24h Add_Compounds->Incubate_24h Assess_Viability Assess Cell Viability Incubate_24h->Assess_Viability End End Assess_Viability->End

Caption: Workflow for in vitro cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

The mechanism of action for pyrazolo[1,5-a]pyrimidine analogs can vary depending on their specific structure and the targeted disease.

  • Antitubercular Mechanism: For the antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751).[3] This suggests that the compound's activity is related to its metabolism by this enzyme.[3] The mechanism is distinct from other known antitubercular agents that target cell wall biosynthesis, isoprene biosynthesis, or iron uptake.[3]

  • Anticancer Mechanisms: In cancer, these compounds have been shown to inhibit key signaling kinases like SRC and Pim-1.[5][9] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and migration.

G cluster_sar Structure-Activity Relationship Logic cluster_evaluation Evaluation Scaffold Pyrazolo[1,5-a]pyrimidine Core Modification Substituent Modification Scaffold->Modification Activity Biological Activity Modification->Activity In_Vitro In Vitro Assays Modification->In_Vitro Potency Potency Activity->Potency Selectivity Selectivity Activity->Selectivity Toxicity Toxicity Activity->Toxicity In_Vivo In Vivo Models In_Vitro->In_Vivo

Caption: Logical relationship in SAR studies of pyrazolo[1,5-a]pyrimidine analogs.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity, potency, and selectivity. For researchers in antitubercular and anticancer drug discovery, these findings provide a valuable roadmap for the design of next-generation inhibitors with improved pharmacological profiles. Further exploration of the chemical space around this versatile scaffold is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to the Analytical Validation of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of pyrazolo[1,5-a]pyrimidine compounds, a class of heterocyclic structures with significant therapeutic potential. The following sections detail the performance of various chromatographic methods, offering supporting experimental data to aid in the selection of the most appropriate analytical strategy for research, development, and quality control purposes.

Data Summary: A Comparative Look at Validated Methods

The following table summarizes the validation parameters for different analytical methods developed for the pyrazolo[1,5-a]pyrimidine drug, Zaleplon. This allows for a direct comparison of their performance characteristics.

ParameterHPLC-UV MethodRP-HPLC MethodHPLC-ESI-MS Method
Linearity Range 2.0 - 0.01 µg/mL[1]25 - 120 µg/mL[2][3]0.1 - 60.0 ng/mL[4]
Correlation Coefficient (r²) 0.9998[1]>0.999>0.9992[4]
Accuracy (% Recovery) 92 - 98%[1]--
Precision (% RSD) < 2.0%[2][3]-Within-day: < 2.4%, Between-day: < 4.7%[4]
Limit of Detection (LOD) 0.01 mg/L[1]-0.1 ng/mL[4]
Limit of Quantitation (LOQ) 0.03 mg/L[1]--
Retention Time 14.4 min[1]2.4 ± 0.02 min[2][3]< 6 min[4]
Application Tablet Dosage Forms[1]Pure and Tablet Formulation[2][3]Human Plasma[4]

Experimental Protocols: A Closer Look at the Methodologies

Detailed methodologies for the cited experiments are crucial for reproducibility and adaptation. Below are the protocols for two distinct HPLC-based methods for the analysis of Zaleplon.

RP-HPLC Method for Zaleplon in Pure and Tablet Formulation

This method is a rapid and precise approach for the quantification of Zaleplon in both its pure form and in tablet dosage forms.[2][3]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: XBridge C18 (4.6 x 150mm, 5µm).[2]

  • Mobile Phase: 100% Methanol.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 253 nm.[2][3]

  • Retention Time: Approximately 2.4 minutes.[2][3]

Sample Preparation: For tablet analysis, a tablet containing 10 mg of Zaleplon is accurately weighed and transferred to a 100 ml volumetric flask with 30 ml of acetonitrile. The mixture is shaken for 5 minutes and then diluted to volume with acetonitrile to achieve a concentration of 100 mg/L. After filtration, the solution is further diluted with the diluent to a final concentration of 1 mg/L.[1]

HPLC-ESI-MS Assay for Zaleplon in Human Plasma

This highly sensitive method is designed for the determination of Zaleplon in biological matrices, specifically human plasma.[4]

  • Instrumentation: An HPLC system coupled with an Electrospray Ionization Mass Spectrometry (ESI-MS) detector.

  • Column: Phenomenex Luna 5-µm C8(2) (250 x 4.6-mm i.d.).[4]

  • Mobile Phase: Methanol–water (75:25, v/v).[4]

  • Internal Standard: Triazolam.[4]

  • Detection: ESI-MS in selected-ion monitoring mode.[4]

  • Analysis Time: Less than 6 minutes per sample.[4]

Sample Preparation: Stock solutions of Zaleplon and the internal standard are prepared by dissolving 10 mg of each in the HPLC mobile phase to a concentration of 1 mg/mL. Quality control samples are prepared by spiking control plasma with Zaleplon at low, medium, and high concentration levels.[4]

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process in ensuring the reliability and accuracy of data in pharmaceutical analysis.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation dev Develop Analytical Method linearity Linearity & Range dev->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness routine Routine Analysis robustness->routine

Caption: A generalized workflow for analytical method validation.

References

Safety Operating Guide

Safe Disposal of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. The following procedures are based on information from safety data sheets (SDS) for structurally similar pyrazolo[1,5-a]pyrimidine compounds. It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Profile and Safety Precautions

General Hazards:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Face shield where appropriate.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Handle with impervious gloves.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Spill & Leak Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

  • Cleanup:

    • Wear full personal protective equipment.

    • For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[2][4]

    • For liquid spills, absorb with an inert material and place in a suitable disposal container.

  • Decontamination: Wash the spill area thoroughly with soap and water.

  • Disposal: Dispose of contaminated materials as hazardous waste.

Disposal Protocol

Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety.

Step 1: Containerization Place the waste material in a suitable, sealed, and properly labeled container. The label should clearly identify the contents as "Hazardous Waste" and include the chemical name: "this compound".

Step 2: Storage Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep away from incompatible materials.

Step 3: Professional Disposal Dispose of the contents and container to an approved waste disposal plant.[1][3][4] Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

A Chemical Waste Generated (this compound) B Is the container properly labeled and sealed? A->B C Label and seal the container with 'Hazardous Waste' and chemical name. B->C No D Store in designated hazardous waste accumulation area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or licensed disposal contractor. D->E F Arrange for pickup and disposal. E->F G Disposal Complete F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety protocols for structurally similar pyrazolopyrimidine derivatives and general best practices for handling potentially hazardous research chemicals. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific handling and disposal protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should meet ANSI Z87.1 standards. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashes or sprays.[1][2]
Hand Protection Chemically resistant glovesDouble gloving is recommended. Gloves must be disposable, latex-free, and powder-free.[3] Consult glove manufacturer's compatibility charts for pyrimidine derivatives.
Body Protection Long-sleeved, seamless laboratory coat or gownA solid-front barrier gown provides optimal protection.[3] For tasks with a high risk of contamination, "bunny suit" coveralls may be necessary.[3]
Respiratory Protection NIOSH-approved respiratorRequired when handling the compound as a powder to avoid dust inhalation.[4][5] The type of respirator should be selected based on a risk assessment.
Foot Protection Closed-toe shoes and shoe coversHigh heels should be avoided as they can tear shoe covers.[3]
Head and Hair Protection Head and hair coversNecessary to protect against hazardous residue, especially in a cleanroom environment.[3]

Operational and Disposal Plans

A clear and concise plan for both routine operations and emergency situations is critical.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the safety information for similar compounds.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust and vapor exposure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Decontaminate all work surfaces.

Spill Management Workflow

In the event of a spill, a structured response is necessary to ensure safety and proper cleanup.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Inform others Assess Assess the Spill Alert->Assess Evaluate risk Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the Spill Don_PPE->Contain Prevent spreading Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Use appropriate tools Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Follow hazardous waste guidelines Report Report the Incident Dispose->Report Document the event

Caption: Workflow for the proper management of a chemical spill.

Disposal Plan

Due to its chemical structure, this compound should be treated as hazardous chemical waste.[6]

  • Waste Segregation: Do not mix this waste with other waste streams. Separate halogenated and non-halogenated solvent waste where possible.[6]

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • An accurate list of all constituents and their approximate concentrations

    • The date accumulation started

    • The name of the principal investigator and the laboratory location

  • Storage: Store the waste container in a designated hazardous waste accumulation area within the laboratory.

  • Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[6]

  • Empty Container Disposal: Rinse empty containers with a suitable solvent at least three times. The first rinsate must be collected and disposed of as hazardous waste.[6]

Experimental Protocols: Key Safety Considerations

While specific experimental protocols will vary, the following safety considerations are universally applicable when working with pyrazolopyrimidine derivatives.

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment. This should identify potential hazards and outline the steps to mitigate them.

  • Engineering Controls: Always work in a well-ventilated area. A chemical fume hood is essential for any procedure that may generate dust or aerosols.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly before leaving the laboratory.

  • Emergency Preparedness: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible. All laboratory personnel should be trained in their use.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.